Boc-3,5-diiodo-L-thyronine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVZOAWZWYUTL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437729 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178877-78-6 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-T2-Analogs-from-Boc-3,5-Diiodo-L-Thyronine
An In-depth Technical Guide on the Strategic Synthesis of 3,5-Diiodo-L-thyronine (T2) Analogs from a Boc-Protected Precursor
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodo-L-thyronine (T2) analogs, utilizing N-tert-butoxycarbonyl (Boc)-3,5-diiodo-L-thyronine as a pivotal synthetic precursor. It is designed for researchers, medicinal chemists, and professionals in drug development who are engaged in the exploration of novel thyromimetic agents. The guide elucidates the strategic importance of the Boc protecting group, details key synthetic methodologies including iodination and cross-coupling reactions, and provides step-by-step protocols for the synthesis, purification, and characterization of these compounds. Furthermore, it delves into the burgeoning therapeutic potential of T2 analogs in metabolic diseases, supported by an understanding of their unique biological activities.
Introduction: The Emerging Significance of T2 and its Analogs
For many years, 3,5-diiodo-L-thyronine (T2) was largely considered an inactive metabolite of the principal thyroid hormones, thyroxine (T4) and 3,3',5-triiodo-L-thyronine (T3).[1][2] However, a growing body of research has illuminated its distinct biological activities, independent of the classical thyroid hormone receptor (THR)-mediated genomic pathways.[1][2] T2 has been shown to rapidly stimulate mitochondrial respiration and resting metabolic rate, prevent diet-induced obesity, and ameliorate liver steatosis in animal models, often without the thyrotoxic side effects associated with T3 administration.[3][4][5] These favorable metabolic effects have positioned T2 and its synthetic analogs as promising candidates for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][5][6]
The synthesis of novel T2 analogs allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance therapeutic efficacy and tissue selectivity while minimizing potential off-target effects. The strategic use of protecting groups is fundamental to the successful synthesis of these complex molecules. This guide focuses on the application of the tert-butoxycarbonyl (Boc) group for the protection of the α-amino functionality of 3,5-diiodo-L-thyronine, a critical intermediate in the elaboration of diverse T2 analogs.
The Strategic Role of the Boc Protecting Group
In the multi-step synthesis of T2 analogs, the protection of the α-amino group of the thyronine backbone is essential to prevent unwanted side reactions during subsequent chemical transformations. The Boc group is a widely employed protecting group in peptide and amino acid chemistry due to its distinct advantages:[7][][9]
-
Ease of Introduction: The Boc group is readily introduced onto the amino group of an amino acid by reaction with di-tert-butyl dicarbonate (Boc-anhydride).[10]
-
Stability: It is stable under a wide range of reaction conditions, including those employed for iodination and cross-coupling reactions.[]
-
Facile Cleavage: The Boc group can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which are orthogonal to many other protecting groups used in complex molecule synthesis.[10][11]
The use of Boc-3,5-diiodo-L-thyronine as a precursor provides a stable, versatile platform for the synthesis of a library of T2 analogs with modifications at various positions of the thyronine scaffold.
Core Synthetic Strategies and Methodologies
The synthesis of T2 analogs from Boc-3,5-diiodo-L-thyronine generally involves two key strategic approaches: further functionalization of the di-iodinated thyronine core or the de novo construction of the thyronine backbone followed by selective iodination.
Synthesis of the Boc-3,5-diiodo-L-tyrosine Intermediate
A common starting point for the synthesis of Boc-3,5-diiodo-L-thyronine is the selective iodination of Boc-L-tyrosine.
Experimental Protocol: Iodination of Boc-L-tyrosine methyl ester [12][13]
-
Dissolution: Dissolve Boc-L-tyrosine methyl ester in a suitable solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirring solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield Boc-3,5-diiodo-L-tyrosine methyl ester.[13]
Construction of the Diphenyl Ether Linkage: Cross-Coupling Reactions
A critical step in the synthesis of the thyronine scaffold is the formation of the diphenyl ether bond. Modern organometallic cross-coupling reactions have become the methods of choice for this transformation due to their efficiency and functional group tolerance.[14][15][16] The Suzuki-Miyaura coupling is a prominent example.[16][17]
Conceptual Workflow: Suzuki-Miyaura Cross-Coupling
In this approach, an aryl boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of Boc-3,5-diiodo-L-thyronine, this would typically involve the coupling of Boc-3,5-diiodo-L-tyrosine (or its derivative) with a suitably substituted phenylboronic acid.
Experimental Protocol: Copper-Mediated Biaryl Ether Formation [12]
-
Reactant Preparation: In a flame-dried, argon-flushed round-bottom flask, combine the aryl boronic acid (e.g., 4-(triisopropyl)silyloxyphenyl boronic acid), a suitable base (e.g., diisopropylethylamine and pyridine), and a copper(II) catalyst (e.g., copper(II) acetate) in an anhydrous solvent like DCM.
-
Addition of Tyrosine Derivative: Add a solution of Boc-3,5-diiodo-L-tyrosine methyl ester in DCM to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for an extended period (e.g., 48 hours), monitoring the progress by TLC.
-
Workup and Purification: Upon completion, the reaction is worked up by filtration and extraction. The crude product is then purified by flash column chromatography.
Deprotection and Final Analog Synthesis
Once the Boc-protected T2 core is synthesized, the Boc group can be removed to liberate the free amine, which can then be further functionalized if desired.
Experimental Protocol: Boc Deprotection [11]
-
Cleavage Cocktail: Treat the Boc-protected T2 analog with a solution of trifluoroacetic acid (TFA) in DCM. Scavengers such as triisopropylsilane may be added to prevent side reactions.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Isolation: Remove the TFA and solvent under reduced pressure. The resulting crude product can be precipitated with a non-polar solvent like diethyl ether and collected by filtration.
The deprotected T2 analog can then be subjected to further synthetic transformations, such as N-alkylation or acylation, to generate a diverse library of compounds for biological evaluation.
Purification and Characterization of T2 Analogs
The purity and structural integrity of the synthesized T2 analogs are paramount for accurate biological testing. A combination of chromatographic and spectroscopic techniques is employed for their purification and characterization.
| Technique | Purpose | Typical Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | A single, sharp peak in the chromatogram indicates high purity. Retention time is characteristic of the compound. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The observed molecular ion peak should correspond to the calculated molecular weight of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure. | The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the arrangement of atoms in the molecule. |
Table 1: Key Analytical Techniques for T2 Analog Characterization
Biological Evaluation and Therapeutic Potential
The synthesized T2 analogs are typically evaluated for their biological activity in a series of in vitro and in vivo assays.
-
In Vitro Assays:
-
Mitochondrial Respiration Assays: To assess the direct effects of the analogs on mitochondrial oxygen consumption in isolated mitochondria or cultured cells.[1][2]
-
Thyroid Hormone Receptor Binding Assays: To determine the affinity of the analogs for the different thyroid hormone receptor isoforms (TRα and TRβ).[18]
-
-
In Vivo Studies:
-
Metabolic Studies in Rodent Models: To evaluate the effects of the analogs on resting metabolic rate, body weight, fat mass, and glucose homeostasis in models of obesity and diabetes.[5][6]
-
Assessment of Thyromimetic Side Effects: To monitor for potential adverse effects on the heart, bone, and the hypothalamic-pituitary-thyroid axis.[6]
-
The goal of these studies is to identify T2 analogs with potent and selective metabolic actions, devoid of the classical thyrotoxic effects associated with T3.
Conclusion
Boc-3,5-diiodo-L-thyronine is a highly valuable and versatile precursor for the synthesis of a wide range of T2 analogs. The strategic application of the Boc protecting group, in conjunction with modern synthetic methodologies such as organometallic cross-coupling reactions, enables the efficient and controlled construction of these complex molecules. The continued exploration of the structure-activity relationships of T2 analogs holds significant promise for the development of novel therapeutics for the treatment of metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to design and execute the synthesis of innovative T2 analogs with the potential to address unmet medical needs.
References
- Vertex AI Search. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods Mol Biol. 1047:65-80.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available from: [Link].
- Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T(2)). Biochemistry (Mosc), 70(2), 164-72.
- Goglia, F. (2005). Biological Effects of 3,5-Diiodothyronine (T2). Biochemistry (Moscow), 70(2), 164-172.
- Moreno, M., et al. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 8, 5.
- Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 156(1), 5-8.
- Hackenmueller, S. A., & Scanlan, T. S. (2011). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE.
- Burger, A. G., et al. (1983). Ether link cleavage is the major pathway of iodothyronine metabolism in the phagocytosing human leukocyte and also occurs in vivo in the rat.
- Moreno, M., et al. (2011). Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). Frontiers in Physiology, 2, 2.
-
ResearchGate. Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through.... Available from: [Link].
- Burger, A. G., et al. (1983). Ether Link Cleavage Is the Major Pathway of Iodothyronine Metabolism in the Phagocytosing Human Leukocyte and also Occurs In Vivo in the Rat.
- Jorgensen, E. C., et al. (1988). Thyroid hormone analogs. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37-54.
- Glinni, D., et al. (2017). Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms. International Journal of Molecular Sciences, 18(4), 739.
- Busiello, R. A., et al. (2022). Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model. International Journal of Molecular Sciences, 23(15), 8201.
-
ResearchGate. Expression, purification and characterization of the T1 and T2 channels.... Available from: [Link].
-
Wikipedia. Ether cleavage. Available from: [Link].
- Balsam, A., et al. (1981). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism.
- Hackenmueller, S. A., & Scanlan, T. S. (2011). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link].
-
CUSABIO. Thyroid hormone synthesis. Available from: [Link].
- Civitareale, D., et al. (1993). Purification and characterization of thyroid transcription factor 2. The Biochemical journal, 294 ( Pt 3), 737-41.
-
ResearchGate. Preparative purification of T2/nanobody complexes. Purified T2 channel.... Available from: [Link].
-
CEM Corporation. Organometallic cross-coupling reactions. Available from: [Link].
-
ResearchGate. Possible pathways of T2 production. Dio2, type II deiodinase; Dio3,.... Available from: [Link].
-
Fiveable. Organometallic Coupling Reactions | Organic Chemistry Class Notes. Available from: [Link].
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link].
- Jorgensen, E. C., et al. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of medicinal chemistry, 31(1), 37-54.
-
Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Available from: [Link].
- Jiang, Y., & Gralla, J. D. (2011). Purification & characterization of transcription factors. Biochimica et biophysica acta, 1819(7), 741-746.
-
OpenStax. (2023). 10.7 Organometallic Coupling Reactions. In Organic Chemistry. OpenStax. Available from: [Link].
- Köhrle, J. (2019). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology, 10, 401.
- Li, Y., et al. (2009). Expression, purification and characterization of aprotinin and a human analogue of aprotinin. Peptides, 30(4), 674-9.
Sources
- 1. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Organometallic cross-coupling reactions [cem.com]
- 15. fiveable.me [fiveable.me]
- 16. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Key Intermediate in Thyroid Hormone Research
An In-Depth Technical Guide to N-Boc-3,5-diiodo-L-thyronine: Properties, Synthesis, and Application
N-Boc-3,5-diiodo-L-thyronine is a synthetically modified derivative of the endogenous thyroid hormone metabolite, 3,5-diiodo-L-thyronine (T2). Its structure features the characteristic di-iodinated inner tyrosine ring linked to a hydroxyphenyl outer ring, with the critical addition of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino moiety. This Boc group is instrumental for researchers, offering enhanced stability and solubility in organic solvents, which facilitates its use in complex multi-step chemical syntheses, particularly in peptide synthesis and the development of novel thyroid hormone analogues.[1]
While not a biologically active hormone itself in this protected form, Boc-3,5-diiodo-L-thyronine serves as a crucial and versatile intermediate. It provides a stable and readily manipulable molecular scaffold for investigating the structure-activity relationships of thyromimetic compounds.[2] The study of its deprotected form, T2, is an active area of research, with investigations into its distinct metabolic effects, which appear to differ from the classical thyroid hormones T3 and T4.[3][4][5][6] T2 is explored for its potential to increase resting metabolic rate and influence lipid metabolism, potentially acting through mechanisms that are not solely dependent on nuclear thyroid hormone receptors (TRs), with mitochondria being a significant proposed target.[4][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of N-Boc-3,5-diiodo-L-thyronine for professionals in chemical biology and drug development.
Physicochemical and Structural Characteristics
The defining features of N-Boc-3,5-diiodo-L-thyronine are its iodinated aromatic rings and the bulky, lipophilic Boc protecting group. The two iodine atoms on the inner phenyl ring are critical for its classification as a thyronine derivative and significantly increase its molecular weight and influence its electronic properties. The Boc group sterically hinders the amine, preventing unwanted side reactions during subsequent synthetic steps and modifying the molecule's overall polarity.
Core Physicochemical Data
For ease of reference, the key quantitative properties of N-Boc-3,5-diiodo-L-thyronine are summarized below. These values are essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 178877-78-6 | [8][9][10] |
| Molecular Formula | C₂₀H₂₁I₂NO₆ | [8][9] |
| Molecular Weight | 625.2 g/mol | [8][9][10] |
| Appearance | White to off-white solid | [1] (Inferred from related compounds) |
| Purity | Typically ≥99% | [9] |
| Storage | Store at -20°C for long-term stability | [][12] (Inferred from related compounds) |
Molecular Structure Visualization
The three-dimensional arrangement of atoms dictates the molecule's reactivity and interactions. The following diagram illustrates the chemical structure of N-Boc-3,5-diiodo-L-thyronine, highlighting the core thyronine backbone, the positions of the iodine atoms, and the N-terminal Boc protecting group.
Caption: Chemical structure of N-Boc-3,5-diiodo-L-thyronine.
Synthetic Strategy and Workflow
The synthesis of N-Boc-3,5-diiodo-L-thyronine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with a protected tyrosine derivative, which is first iodinated and then coupled with a second phenolic ring.
Conceptual Synthesis Workflow
The overall logic of the synthesis involves building the thyronine ether linkage after establishing the di-iodo substitution pattern on the inner ring. This sequence is crucial because direct iodination of a pre-formed thyronine skeleton could lead to a mixture of products with iodine at various positions on both rings.
Caption: Generalized synthetic workflow for Boc-3,5-diiodo-L-thyronine.
Detailed Experimental Protocol: Synthesis from Boc-OMe-L-tyrosine
This protocol is adapted from established methodologies for the synthesis of di-iodinated thyronine derivatives.[13] It represents a reliable and reproducible pathway for obtaining the target compound.
Step 1: Iodination of N-Boc-L-tyrosine methyl ester
-
Rationale: The starting material is protected at both the amine (Boc) and carboxylic acid (methyl ester) groups to prevent side reactions. N-Iodosuccinimide (NIS) is chosen as the iodinating agent because it is an electrophilic source of iodine that selectively targets the electron-rich positions ortho to the hydroxyl group on the tyrosine ring. Dichloromethane (DCM) is a suitable inert solvent. The reaction is run at 0°C to control the reaction rate and minimize potential byproducts.
-
Procedure:
-
Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (2.2 eq) portion-wise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Perform a liquid-liquid extraction using ethyl acetate and water. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using High-Performance Flash Chromatography (HPFC) with a hexanes/ethyl acetate gradient to yield pure N-Boc-3,5-diiodo-L-tyrosine methyl ester.[13]
-
Step 2: Copper-Catalyzed Ether Linkage Formation
-
Rationale: This step forms the diaryl ether bond that is characteristic of the thyronine structure. A copper(II)-mediated Chan-Lam-Evans coupling is a common strategy. It couples the di-iodinated tyrosine derivative with a boronic acid derivative of the second phenyl ring. The base is required to facilitate the reaction, and molecular sieves are used to ensure anhydrous conditions, which are critical for the efficiency of the organometallic catalyst.
-
Procedure:
-
To a flame-dried flask containing 4 Å molecular sieves, add 4-(triisopropylsilyloxyphenyl) boronic acid (2.5 eq), dry copper(II) acetate (1.0 eq), and anhydrous DCM under an argon atmosphere.[13]
-
Add a base such as diisopropylethylamine (DIPEA) (5.0 eq) and pyridine (5.0 eq). Stir for 10 minutes.[13]
-
Add a solution of N-Boc-3,5-diiodo-L-tyrosine methyl ester (1.0 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and purify the crude product via chromatography to yield the protected thyronine derivative. The silyl protecting group on the outer ring is typically cleaved during workup or purification.
-
Step 3: Saponification of the Methyl Ester
-
Rationale: The final step to obtain the title compound is the selective cleavage of the methyl ester to reveal the free carboxylic acid. Saponification using a mild base like lithium hydroxide (LiOH) in a methanol/water system is effective and minimizes the risk of cleaving the Boc group, which requires strong acid.
-
Procedure:
-
Dissolve the product from Step 2 in methanol at a cool temperature (e.g., 4°C).
-
Add a solution of lithium hydroxide (LiOH) (5.0 eq) in water.[13]
-
Stir the reaction for 1-2 hours at 4°C, monitoring for the disappearance of the starting material by TLC.
-
Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent, dry, and concentrate to yield N-Boc-3,5-diiodo-L-thyronine.
-
Key Applications in Drug Development and Research
N-Boc-3,5-diiodo-L-thyronine is primarily a research tool, valued for its utility as a synthetic building block and a precursor to biologically active molecules.
-
Intermediate for Novel Thyromimetics: The most direct application is its use as a precursor for synthesizing novel thyroid hormone analogues. The free carboxylic acid can be coupled with other molecules, or the Boc group can be removed to allow for modifications at the amine terminus. Researchers have used this scaffold to create derivatives with substitutions at the 3' position of the outer ring to probe the binding pocket of thyroid hormone receptors.[2]
-
Precursor for Radiolabeled Tracers: The structure is ideal for the synthesis of radiolabeled compounds. For instance, incorporating radioactive iodine isotopes (e.g., ¹²⁵I) allows for the creation of high-specific-activity tracers used in receptor binding assays, metabolic fate studies, and in vivo imaging.[14]
-
Investigating 3,5-Diiodo-L-thyronine (T2) Metabolism: By deprotecting N-Boc-3,5-diiodo-L-thyronine, researchers can obtain pure 3,5-diiodo-L-thyronine (T2) for biological studies.[13] T2 is an active metabolite that has garnered significant interest for its thyromimetic effects, which may be tissue-selective and potentially dissociated from the undesirable side effects (e.g., cardiac stress) of T3.[15][16][17] Studies using T2 investigate its role in increasing energy expenditure, reducing fat mass, and improving insulin sensitivity, making it a molecule of interest for metabolic disorders like obesity and hepatic steatosis.[3][6][18]
Conclusion
N-Boc-3,5-diiodo-L-thyronine is a cornerstone intermediate in the field of thyroid hormone research. Its chemical structure, stabilized by the Boc protecting group, provides a robust platform for the synthesis of complex analogues and radiolabeled tracers. The well-defined synthetic pathways allow for its reliable production, empowering researchers to explore the nuanced roles of thyroid hormone metabolites like T2 in regulating metabolism and to design novel thyromimetic agents with potentially improved therapeutic profiles. This guide provides the foundational chemical knowledge required for scientists and drug development professionals to effectively utilize this important compound in their research endeavors.
References
-
Bundy, G. L., & Gorman, R. R. (2014). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Preparations and Procedures International, 46(3), 253–259. [Link]
-
CP Lab Safety. (n.d.). Boc-3, 5-diiodo-L-thyronine, min 99%, 1 gram. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Boc-3,5-diiodo-L-tyrosine. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester. Retrieved from [Link]
-
Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]
-
LookChem. (n.d.). 3,3,5-Triiodo-L-thyronine CAS NO.6893-02-3. Retrieved from [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Endocrinology, 156(1), 5–8. [Link]
-
Bolger, R. E., Jorgensen, E. C., & Kollman, P. A. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37–54. [Link]
-
ResearchGate. (n.d.). Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through stepwise bromination and iodination. Retrieved from [Link]
-
Coppola, M., Cioffi, F., & Goglia, F. (2019). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 10, 738. [Link]
-
MtoZ Biolabs. (n.d.). 3,5-Diiodo-L-Thyronine Analysis Service. Retrieved from [Link]
-
Giammanco, M. M., Leto, G., & Marini, H. R. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1). [Link]
-
ResearchGate. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Retrieved from [Link]
-
Pirola, I., Gandossi, E., & Chiovato, L. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 85. [Link]
-
Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137–147. [Link]
-
Jonas, W., Lietzow, J., & Wohlgemuth, F. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
-
Moreno, M., Lanni, A., & Goglia, F. (2010). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 1, 53. [Link]
-
ResearchGate. (n.d.). Thyroid hormone receptor occupancy and biological effects of 3,5,3,-L- triiodothyronine (T3) in GH4C1 rat pituitary tumour cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. BOC-3,5-DIIODO-L-THYRONINE price,buy BOC-3,5-DIIODO-L-THYRONINE - chemicalbook [m.chemicalbook.com]
- 12. 3,3,5-Triiodo-L-thyronine, CasNo.6893-02-3 BOC Sciences United States [bocscichem.lookchem.com]
- 13. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
- 17. caymanchem.com [caymanchem.com]
- 18. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of N-Boc protected diiodothyronine
An In-Depth Technical Guide to the Biological Significance of N-Boc Protected 3,5-Diiodo-L-Thyronine (N-Boc-T2)
Executive Summary
N-tert-butyloxycarbonyl (N-Boc) protected 3,5-diiodo-L-thyronine (N-Boc-T2) is a chemically modified derivative of 3,5-diiodo-L-thyronine (T2), an endogenous and biologically active metabolite of thyroid hormones. While not naturally occurring, the significance of N-Boc-T2 in the scientific and pharmaceutical landscape is twofold. Primarily, it serves as a pivotal synthetic intermediate, enabling the precise chemical manipulation of the thyronine scaffold to develop novel therapeutic analogs and research compounds. Secondly, it possesses significant potential as a prodrug, masking the active T2 molecule until its cleavage under specific physiological conditions, thereby offering a strategic approach to modulate its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the chemistry, biological context, and practical applications of N-Boc-T2 for researchers, chemists, and drug development professionals.
The Active Moiety: Understanding 3,5-Diiodo-L-Thyronine (T2)
To appreciate the role of N-Boc-T2, one must first understand the biological importance of its parent compound, T2. The thyroid gland primarily produces thyroxine (T4), which is deiodinated in peripheral tissues to the more potent 3,3′,5-triiodo-L-thyronine (T3), the principal mediator of thyroid hormone effects via nuclear thyroid hormone receptors (TRs).[1] T2 is a further metabolite in this cascade.
For decades, T2 was considered an inactive byproduct due to its very low affinity for TRs.[2][3] However, a substantial body of evidence now demonstrates that T2 possesses significant biological activity, much of which is initiated through rapid, non-genomic pathways independent of TR-mediated gene transcription.[3]
Key Biological Effects of T2:
-
Stimulation of Metabolism: T2 is a potent stimulator of cellular respiration and energy expenditure.[2][4] Its administration has been shown to rapidly increase the resting metabolic rate.[5]
-
Mitochondrial Targeting: A primary site of action for T2 is the mitochondrion, where it can modulate the efficiency of the respiratory chain and stimulate fatty acid oxidation.[3][4]
-
Hypolipidemic Effects: T2 has demonstrated favorable effects on lipid profiles, powerfully reducing adiposity and lowering cholesterol levels in animal models, making it a molecule of interest for metabolic disorders.[5][6]
-
Selective Thyromimetic Activity: Some studies suggest T2 exhibits tissue-selective effects, for instance, suppressing pituitary Thyroid-Stimulating Hormone (TSH) at doses that do not cause significant peripheral thyrotoxic effects like tachycardia.[7]
This unique profile—potent metabolic action with potentially reduced classical thyroid-related side effects—makes T2 and its derivatives attractive targets for drug development.
The Chemistry and Rationale of N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its function is to temporarily "mask" the reactive amine on the L-thyronine backbone, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.[8]
Key Chemical Properties:
-
Stability: The N-Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve hydrogenolysis.[8]
-
Acid-Lability: Its primary advantage is its susceptibility to cleavage (deprotection) under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][9] This orthogonality allows for selective deprotection without disturbing other acid-stable parts of the molecule.
The synthesis of N-Boc-T2 typically begins with N-Boc protection of L-tyrosine, followed by iodination and subsequent coupling reactions to form the thyronine ether bridge.[1] This strategic use of the Boc group is fundamental to the controlled synthesis of T2 analogs.
N-Boc-T2 as a Synthetic Intermediate in Drug Development
The primary and most established role of N-Boc-T2 is as a key intermediate in medicinal chemistry. By protecting the foundational amine group, chemists can selectively perform reactions on the phenolic ring, the non-phenolic ring, or the 4'-hydroxyl group. This control is essential for generating libraries of novel thyronine analogs to probe structure-activity relationships (SAR).[10]
Applications in Drug Discovery:
-
Analog Synthesis: N-Boc-T2 is the precursor for creating derivatives with modified substituents at the 3' or 5' positions to enhance potency, selectivity, or pharmacokinetic properties.[10]
-
SAR Studies: By generating a series of related compounds from a common N-Boc-T2 core, researchers can systematically determine which molecular features are critical for biological activity.
-
Radiolabeling: The synthesis of radiolabeled T2, for use in binding assays and metabolic studies, often employs an N-Boc protected intermediate to direct the placement of isotopes like ¹²⁵I.[11]
N-Boc-T2 as a Prodrug: A Metabolic Trojan Horse
Beyond its synthetic utility, N-Boc-T2 has significant potential as a prodrug. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. The acid-labile nature of the N-Boc group makes it an ideal candidate for oral drug delivery, as it can remain intact until it reaches the highly acidic environment of the stomach (pH 1.5-3.5), where it would be cleaved to release active T2.
This concept is not theoretical; law enforcement has encountered illicit substances like N-t-Boc-MDMA and N-t-Boc-methamphetamine, designed to be non-regulated precursors that convert to the active drug upon ingestion.[12][13] Experiments have confirmed that simulated gastric fluid can efficiently cleave the N-Boc group from these molecules.[13]
Potential Pharmacokinetic Advantages:
-
Improved Stability: The Boc group can protect the parent drug from degradation in the gastrointestinal tract before reaching the site of absorption.
-
Modified Absorption Profile: Masking the polar amine group increases the lipophilicity of the molecule, which could alter its absorption characteristics across the intestinal wall.
-
Controlled Release: The rate of deprotection in the stomach could provide a form of controlled release of the active T2 molecule.
Sources
- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diiodothyronine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-t-BOC-MDMA - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Boc-3,5-diiodo-L-thyronine for Studying Thyroid Hormone Metabolism
Authored by a Senior Application Scientist
Abstract
The intricate network of thyroid hormone (TH) metabolism, orchestrated primarily by the deiodinase family of enzymes, presents a significant challenge to researchers. The dynamic interconversion of thyroid hormones, varying tissue-specific activities, and the pleiotropic effects of these hormones necessitate sophisticated tools for precise investigation. This technical guide introduces Boc-3,5-diiodo-L-thyronine (Boc-T2) as a pivotal research compound for elucidating the roles of 3,5-diiodo-L-thyronine (T2), a metabolically active derivative of thyroid hormone. We will delve into the rationale for its use, its chemical properties, and detailed protocols for its application in both in vitro and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals actively engaged in endocrinology, metabolism, and therapeutic discovery.
Introduction: The Complex Landscape of Thyroid Hormone Metabolism
Thyroid hormones are critical regulators of development, growth, and metabolism. The prohormone thyroxine (T4) is converted to the more biologically active 3,5,3'-triiodothyronine (T3) by the action of deiodinase enzymes. These enzymes can also inactivate thyroid hormones, creating a complex web of regulation that fine-tunes thyroid hormone signaling in a tissue-specific manner.[1]
Recent research has highlighted the biological significance of other thyroid hormone metabolites, such as 3,5-diiodo-L-thyronine (T2).[2] T2 has been shown to exert thyromimetic effects, particularly on energy and lipid metabolism, often without the thyrotoxic side effects associated with T3.[3] These properties make T2 and its metabolic pathways a subject of intense research for potential therapeutic applications in metabolic disorders like obesity and hepatic steatosis.[4][5]
The study of T2 is hampered by its endogenous nature and rapid metabolism. To overcome these challenges, chemically modified analogs are invaluable tools. This guide focuses on one such tool: Boc-3,5-diiodo-L-thyronine.
Boc-3,5-diiodo-L-thyronine: A Chemically-Engineered Tool for a Biological Puzzle
Boc-3,5-diiodo-L-thyronine is a derivative of T2 where the amino group of the L-thyronine backbone is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification confers several advantages for researchers.
The Rationale for Boc Protection
The Boc protecting group is a cornerstone of modern organic chemistry, particularly in peptide synthesis.[6] Its application to T2 provides the following benefits for studying thyroid hormone metabolism:
-
Enhanced Stability: The Boc group protects the amino acid moiety from enzymatic degradation, increasing the compound's stability in experimental systems.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of T2 in organic solvents used for stock solutions and may influence its membrane permeability.[7]
-
Prodrug Strategy: In cell-based assays, the Boc group can be cleaved by intracellular esterases, leading to the controlled release of the active T2 molecule within the cell. This allows for a more sustained and localized effect, mimicking a continuous endogenous production more closely than a bolus administration of T2.
Chemical Properties of Boc-3,5-diiodo-L-thyronine
A summary of the key chemical properties of Boc-3,5-diiodo-L-thyronine is provided in the table below.
| Property | Value | Source |
| CAS Number | 178877-78-6 | [8] |
| Molecular Formula | C20H21I2NO6 | [8] |
| Molecular Weight | 625.2 g/mol | [8] |
| Appearance | Solid Powder | [] |
| Storage | Store at -20°C | [] |
Synthesis of Boc-3,5-diiodo-L-thyronine
The synthesis of Boc-3,5-diiodo-L-thyronine can be achieved through a multi-step process, beginning with the protection of L-tyrosine, followed by iodination and ether linkage formation. A plausible synthetic route is outlined below.
Caption: Plausible synthetic pathway for Boc-3,5-diiodo-L-thyronine.
This synthetic scheme is based on established methods for the synthesis of iodothyronines and Boc-protected amino acids.[10][11]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be necessary for specific experimental systems.
In Vitro Deiodinase Activity Assay
This assay is designed to investigate the potential of Boc-T2 to act as a substrate or inhibitor of deiodinase enzymes.
Caption: Workflow for an in vitro deiodinase assay using Boc-T2.
Step-by-Step Methodology:
-
Enzyme Source Preparation: Prepare microsomal fractions from tissues of interest (e.g., rat liver for high deiodinase 1 activity) or use recombinant human deiodinases expressed in a suitable cell line.[12]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Cofactor: 10 mM dithiothreitol (DTT).
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of Boc-3,5-diiodo-L-thyronine, T3, and T4 in DMSO.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50 µL of microsomal protein (10-50 µg), 50 µL of assay buffer with DTT, and 50 µL of the substrate solution (diluted to the desired final concentration in assay buffer).
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled T2).
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound (Boc-T2) and its potential metabolites (e.g., T2, mono-iodothyronine).[13][14]
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) if Boc-T2 is a substrate, or the inhibitory constant (Ki) if it acts as an inhibitor of the deiodination of T3 or T4.
Self-Validation: The protocol's integrity is maintained by including appropriate controls: a no-enzyme control to account for non-enzymatic degradation, a no-substrate control to establish the background, and a known substrate (e.g., T3 or T4) as a positive control for enzyme activity.
Cell-Based Assay for Metabolic Activity
This protocol outlines the use of Boc-T2 to study its effects on cellular metabolism, for instance, in a hepatocyte cell line like HepG2.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to 80-90% confluency in 6-well plates.
-
Treatment: Replace the culture medium with a serum-free medium containing various concentrations of Boc-3,5-diiodo-L-thyronine (e.g., 0.1 µM to 10 µM) or T2 as a positive control. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assessment of Cellular Respiration:
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., CPT1A, ACOX1) and glucose metabolism (e.g., G6PC, PEPCK).
-
-
Western Blot Analysis:
-
Prepare cell lysates and determine protein concentrations.
-
Perform western blotting to analyze the protein levels of key metabolic regulators (e.g., phosphorylated AMPK, PGC-1α).
-
Self-Validation: The causality of the observed effects is established by a clear dose-response relationship. The inclusion of T2 as a positive control helps to validate that the effects of Boc-T2 are mediated by its conversion to the active metabolite.
Data Interpretation and Expected Outcomes
-
In Vitro Assays: If Boc-T2 is a substrate for deiodinases, you would expect to see the formation of T2 over time. If it is an inhibitor, you would observe a decrease in the deiodination of the natural substrate (T3 or T4).
-
Cell-Based Assays: Treatment with Boc-T2 is expected to lead to an increase in cellular respiration and the expression of genes involved in fatty acid oxidation, consistent with the known metabolic effects of T2.[2][15]
Caption: Proposed mechanism of action of Boc-T2 in cell-based assays.
Conclusion
Boc-3,5-diiodo-L-thyronine is a valuable and versatile tool for researchers investigating the complex roles of T2 in thyroid hormone metabolism. Its enhanced stability and ability to act as a prodrug provide a means to dissect the intricate signaling pathways and metabolic effects of this important thyroid hormone metabolite. The protocols and insights provided in this guide are intended to empower researchers to design and execute robust experiments that will further our understanding of thyroid physiology and pathology.
References
-
Moreno, M., Lombardi, A., Lanni, A., & Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 58. [Link]
-
Giammanco, M. M., Leto, G., & Marini, H. R. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1). [Link]
-
Lombardi, A., de Lange, P., Silvestri, E., Busiello, R. A., Lanni, A., Goglia, F., & Moreno, M. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 6, 33. [Link]
-
Gnoni, A., Gena, P., & Gnoni, G. V. (2020). 3,5 Diiodo-l-Thyronine (T2) Promotes the Browning of White Adipose Tissue in High-Fat Diet-Induced Overweight Male Rats Housed at Thermoneutrality. International Journal of Molecular Sciences, 21(18), 6885. [Link]
-
Antonelli, A., Fallahi, P., & Ferrari, S. M. (2011). 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. Journal of Biological Regulators and Homeostatic Agents, 25(4), 655–660. [Link]
-
Chem-Impex International. (n.d.). Boc-3,5-diiodo-L-tyrosine. Retrieved from [Link]
-
Lin, H. Y., Davis, F. B., & Davis, P. J. (2013). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Syntheses, 90, 205–214. [Link]
-
Cody, V., & Wojtczak, A. (1987). Synthesis of side chain-modified iodothyronines. International Journal of Peptide and Protein Research, 30(5), 652–661. [Link]
-
Glatt, S., Jones, B., & Le, H. (2015). Development of in vitro rat, dog and human deiodinase inhibition assays with LC-MS/MS analysis for the identification of endocrine disruptors. Poster Presentation at the 35th Annual Meeting of the Society of Environmental Toxicology and Chemistry (SETAC). [Link]
-
Palleschi, S., Lorenzini, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]
-
Horst, C., Rokos, H., & Seitz, H. J. (1997). 3,5-diiodo-L-thyronine stimulates type 1 5'deiodinase activity in rat anterior pituitaries in vivo and in reaggregate cultures and GH3 cells in vitro. Endocrinology, 138(8), 3242–3248. [Link]
-
Lorenzini, S., Palleschi, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]
-
Köhrle, J. (2015). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology, 6, 101. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., ... & Köhrle, J. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
-
Palleschi, S., Lorenzini, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]
-
Visser, T. J. (1979). Mechanism of action of iodothyronine-5'-deiodinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(2), 302–308. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Roles of 3,5-Diiodo-L-thyronine (CAS 1041-01-6) in Research. Retrieved from [Link]
-
Sabatino, L., Iervasi, G., & Coceani, F. (2018). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology, 9, 133. [Link]
-
Jorgensen, E. C., & Andrea, T. A. (1978). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 21(4), 323–329. [Link]
-
Visser, T. J., & van Overmeeren-Kaptein, E. (1980). Study on the enzymatic 5'-deiodination of 3',5'-diiodothyronine using a radioimmunoassay for 3'-iodothyronine. Biochimica et Biophysica Acta (BBA) - General Subjects, 631(2), 246–252. [Link]
-
Fields, G. B. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]
-
LaLone, C. A., Villeneuve, D. L., & Burgoon, L. D. (2019). Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species. Environmental Toxicology and Chemistry, 38(11), 2491–2503. [Link]
-
Cheng, S. Y., Maxfield, F. R., Robbins, J., Willingham, M. C., & Pastan, I. H. (1980). Receptor-mediated uptake of 3,3',5-triiodo-L-thyronine by cultured fibroblasts. Proceedings of the National Academy of Sciences of the United States of America, 77(6), 3425–3429. [Link]
-
Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine Reviews, 23(1), 38–89. [Link]
-
Martinez, M. E., & Forli, S. (2020). Thyroxine binding to type III iodothyronine deiodinase. Scientific Reports, 10(1), 1–13. [Link]
-
Bianco, A. C. (2014). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 155(1), 3–5. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wille, A., & Kaiser, D. (2012). Selective Mono-Boc-Protection of Bispidine. Molbank, 2012(2), M764. [Link]
-
Dey, S., & Garner, P. (2000). Synthesis of tert-butoxycarbonyl (Boc)-protected purines. The Journal of Organic Chemistry, 65(22), 7697–7699. [Link]
Sources
- 1. e-enm.org [e-enm.org]
- 2. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. 3,5 Diiodo-l-Thyronine (T2) Promotes the Browning of White Adipose Tissue in High-Fat Diet-Induced Overweight Male Rats Housed at Thermoneutrality [mdpi.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 10. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 15. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of Boc-3,5-diiodo-L-thyronine: Principles and Practices
This technical guide provides an in-depth exploration of the discovery and initial synthesis of N-tert-butyloxycarbonyl-3,5-diiodo-L-thyronine (Boc-3,5-diiodo-L-thyronine). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, key methodologies, and underlying chemical principles for the preparation of this important thyroid hormone analog. We will delve into the rationale behind the synthetic route, from the selection of starting materials to the critical protection and coupling strategies, culminating in the isolation of the target compound.
Introduction: The Significance of Iodinated Thyronines and the Role of N-Boc Protection
Thyroid hormones, primarily 3,5,3',5'-tetraiodo-L-thyronine (thyroxine, T4) and 3,5,3'-triiodo-L-thyronine (T3), are critical regulators of metabolism, growth, and development in vertebrates.[1][2][3] Analogs of these hormones, such as 3,5-diiodo-L-thyronine (T2), are valuable tools in endocrinological research and drug discovery, helping to dissect the complex signaling pathways of thyroid hormone receptors.[4] The synthesis of these molecules, however, requires a nuanced approach to regioselective iodination and the prevention of unwanted side reactions.
The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the alpha-amino group of the L-thyronine precursor is a cornerstone of a successful synthetic strategy.[5][6][7] The Boc group serves several critical functions:
-
Prevention of N-iodination: It shields the reactive amine from the electrophilic iodinating agents used to modify the aromatic rings.
-
Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of synthetic intermediates in common organic solvents, facilitating reaction and purification.[8]
-
Chiral Integrity: By protecting the amine, the risk of racemization at the chiral center under various reaction conditions is minimized.
-
Controlled Deprotection: The Boc group is stable under a range of conditions but can be reliably removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without compromising the integrity of the final molecule.[7][9]
This guide will focus on a common and logical synthetic pathway, commencing with the readily available amino acid L-tyrosine.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway for Boc-3,5-diiodo-L-thyronine begins by disconnecting the ether linkage, a key feature of the thyronine scaffold. This leads back to two key precursors: a protected and di-iodinated L-tyrosine derivative and a suitably activated phenolic component.
Caption: Retrosynthetic analysis of Boc-3,5-diiodo-L-thyronine.
The forward synthesis, therefore, involves three main stages:
-
Preparation of the Di-iodotyrosine Core: Protection of the amine and carboxyl groups of L-tyrosine, followed by regioselective iodination at the 3 and 5 positions of the phenolic ring.
-
Formation of the Diphenyl Ether Linkage: Coupling of the protected di-iodotyrosine with a second phenolic ring.
-
Final Deprotection Steps: Selective removal of protecting groups to yield the desired product.
Experimental Protocols and Mechanistic Insights
This section details the step-by-step synthesis, providing both the procedural details and the rationale for the chosen reagents and conditions.
Stage 1: Synthesis of N-Boc-3,5-diiodo-L-tyrosine Methyl Ester
The initial phase focuses on preparing a key intermediate, a fully protected and di-iodinated tyrosine derivative.
The synthesis begins with the protection of both the amino and carboxylic acid functionalities of L-tyrosine. This is crucial to prevent side reactions in subsequent steps.
Step 1: Carboxyl Group Protection (Esterification)
The carboxylic acid is typically converted to a methyl ester to prevent it from interfering with the N-protection step and to improve solubility.
-
Protocol: L-tyrosine is suspended in methanol, and the mixture is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise. The reaction is then refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield L-tyrosine methyl ester hydrochloride.
-
Causality: The use of SOCl₂ with methanol generates HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for esterifying amino acids.
Step 2: Amino Group Protection (N-Boc Formation)
The amino group of the tyrosine methyl ester is then protected with the Boc group.
-
Protocol: L-tyrosine methyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature.[9] Upon completion, the reaction is worked up by washing with aqueous acid and brine, followed by drying and evaporation of the solvent to yield Boc-L-tyrosine methyl ester.
-
Causality: The base is essential to deprotonate the ammonium salt, freeing the lone pair of the nitrogen to act as a nucleophile. It then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the stable carbamate linkage.
With both reactive groups protected, the phenolic ring of the tyrosine derivative is activated towards electrophilic aromatic substitution.
-
Protocol: Boc-L-tyrosine methyl ester is dissolved in a solvent such as DCM or methanol and cooled to 0 °C. N-Iodosuccinimide (NIS) is added portion-wise.[10] The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NIS.[10] The product, N-Boc-3,5-diiodo-L-tyrosine methyl ester, is then isolated through extraction and purification, often by column chromatography.[10]
-
Causality: The hydroxyl group on the phenol ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs exclusively at the two ortho positions (C3 and C5). NIS is a mild and effective source of electrophilic iodine (I⁺), making it preferable to harsher reagents like molecular iodine (I₂). Quenching with thiosulfate is a critical self-validating step to ensure no reactive iodine species persist, which could cause over-iodination or other side reactions during workup.
Stage 2: Copper-Mediated Ether Synthesis
The formation of the characteristic diphenyl ether bond of the thyronine structure is achieved through a copper-catalyzed Ullmann-type condensation.
-
Protocol: In a flame-dried flask under an inert atmosphere (e.g., argon), dry copper(II) acetate is added to a solution of 4-(triisopropyl)silyloxyphenyl boronic acid, diisopropylethylamine, and pyridine in anhydrous DCM.[10] The mixture is stirred before adding a solution of N-Boc-3,5-diiodo-L-tyrosine methyl ester.[10] The reaction is stirred at room temperature for an extended period (e.g., 48 hours).[10] The crude product is then subjected to the next deprotection step.
-
Causality: This is a modified Chan-Lam-Evans coupling reaction. The copper(II) acetate acts as a catalyst to mediate the coupling between the boronic acid and the phenol that will be formed in situ from the di-iodotyrosine derivative under the basic conditions. The use of a silyl-protected boronic acid is a strategic choice to improve stability and handling. The basic conditions (DIPEA, pyridine) are necessary for the reaction mechanism.
Stage 3: Final Deprotection Steps
The final stage involves the sequential removal of the protecting groups to yield the target molecule.
Step 1: Silyl Ether Deprotection
-
Protocol: The crude product from the coupling reaction is dissolved in tetrahydrofuran (THF). Tetrabutylammonium fluoride (TBAF) is added dropwise at 0 °C.[10] After a short reaction time, the reaction is worked up to yield the Boc- and methyl ester-protected 3,5-diiodo-L-thyronine.
-
Causality: TBAF is a standard and highly effective reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon. This step is generally clean and high-yielding.
Step 2: Saponification of the Methyl Ester
-
Protocol: The resulting compound is dissolved in a mixture of methanol and water and cooled. An aqueous solution of lithium hydroxide (LiOH) is added to hydrolyze the methyl ester.[10] The reaction is monitored until completion, after which the methanol is removed, and the aqueous solution is acidified to precipitate the carboxylic acid.
-
Causality: LiOH is a strong base that saponifies the ester to a carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the final carboxylic acid. This two-step process (base hydrolysis followed by acid workup) is a standard method for ester cleavage.
Step 3: Cleavage of the N-Boc Group
-
Protocol: The N-Boc protected di-iodo-thyronine is dissolved in a strong acid, typically 4 M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM.[9][10] The reaction is stirred at room temperature. Upon completion, the solvent and excess acid are removed under vacuum to yield the final product, 3,5-diiodo-L-thyronine, often as a hydrochloride or TFA salt. To obtain Boc-3,5-diiodo-L-thyronine, this final deprotection step is omitted.
-
Causality: The Boc group is designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into carbon dioxide and the stable tert-butyl cation.
Synthesis Workflow and Data Summary
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of Boc-3,5-diiodo-L-thyronine.
Table 1: Summary of Key Synthetic Transformations and Reagents
| Stage | Transformation | Key Reagents | Purpose |
| 1a | Esterification | Methanol, Thionyl Chloride | Protect carboxyl group, improve solubility. |
| 1b | N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protect amino group, prevent side reactions.[7][9] |
| 1c | Iodination | N-Iodosuccinimide (NIS) | Regioselective di-iodination of the phenol ring.[10] |
| 2 | Ether Formation | Cu(OAc)₂, Boronic Acid Derivative | Formation of the thyronine diphenyl ether backbone.[10] |
| 3a | Silyl Deprotection | Tetrabutylammonium fluoride (TBAF) | Unmasking the phenolic hydroxyl group.[10] |
| 3b | Saponification | Lithium Hydroxide (LiOH) | Deprotection of the methyl ester to the carboxylic acid.[10] |
Conclusion
The synthesis of Boc-3,5-diiodo-L-thyronine is a multi-step process that relies on the principles of protecting group chemistry, electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling. The strategic use of the Boc protecting group is paramount for achieving a successful and high-purity synthesis. Each step, from the initial protection of L-tyrosine to the final deprotection events, must be carefully controlled and validated to ensure the integrity of the final product. This guide provides a robust framework for researchers to understand and implement the synthesis of this valuable chemical probe for studying thyroid hormone function.
References
-
Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Available at: [Link]
-
THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Unknown Source. Available at: [Link]
-
SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. VU Research Repository. Available at: [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-iodo-L-thyronine and its iodinated derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. Available at: [Link]
-
Synthesis and Secretion of Thyroid Hormones. Colorado State University. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 3-iodo-L-thyronine and its iodinated derivatives. ACS Publications. Available at: [Link]
-
Endocrinology | Synthesis of Thyroid Hormone. YouTube. Available at: [Link]
-
The many faces of thyroxine. PMC - NIH. Available at: [Link]
-
Thyroid Hormone Synthesis and Transport. myadlm.org. Available at: [Link]
-
Metabolism of Thyroid Hormone. Endotext - NCBI Bookshelf. Available at: [Link]
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 3. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proprep.com [proprep.com]
- 7. Boc Protected Compounds [pt.bzchemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 3,5-Diiodo-L-Thyronine Derivatives: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
3,5-diiodo-L-thyronine (3,5-T2), once considered an inactive metabolite of thyroid hormone, has emerged as a potent modulator of energy metabolism with significant therapeutic potential.[1][2][3] Unlike triiodothyronine (T3), 3,5-T2 exerts rapid, non-genomic effects, primarily targeting the mitochondrion to stimulate resting metabolic rate and lipid oxidation.[1][4][5][6] This guide provides an in-depth technical framework for researchers and drug development professionals investigating the mechanism of action of 3,5-T2 and its derivatives. We will detail field-proven experimental protocols, from high-resolution respirometry to direct target engagement assays, and explain the causal logic behind their design and execution. The focus is on providing robust, self-validating methodologies to precisely dissect the molecular interactions of these compounds within the cell.
Introduction: The Unique Profile of 3,5-T2
Thyroid hormones are critical regulators of growth, development, and metabolism.[1][2] Their actions have traditionally been ascribed to the genomic effects of T3, mediated through nuclear thyroid hormone receptors (THRs).[1] However, 3,5-T2 has garnered significant interest due to its ability to stimulate metabolism, prevent diet-induced obesity, and reverse hepatic steatosis in animal models, often without the thyrotoxic side effects associated with T3, such as tachycardia.[4][7][8]
The primary mechanism of 3,5-T2 is believed to be independent of THR-mediated gene expression, focusing instead on direct and rapid modulation of mitochondrial function.[1][6][9] This unique profile makes 3,5-T2 and its derivatives attractive candidates for treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[3][10] Understanding the precise molecular mechanisms is paramount for developing safe and effective therapeutics.
Core Mechanistic Hypothesis: Direct Mitochondrial Activation
The central hypothesis for 3,5-T2 action is its direct interaction with components of the mitochondrial respiratory chain. This interaction leads to an increase in oxidative phosphorylation and energy expenditure. Two key molecular targets have been identified:
-
Cytochrome c Oxidase (Complex IV): 3,5-T2 has been shown to bind to subunit Va of cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain.[2][11] This binding allosterically reverses the inhibitory effect of ATP on the enzyme, thereby increasing its activity and the overall rate of respiration.[11][12]
-
Adenine Nucleotide Translocator (ANT): ANT is a protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP. While the interaction is less defined than with COX, modulation of ANT is another potential mechanism by which T2 derivatives could influence mitochondrial energetics.[13]
These rapid, direct actions on mitochondria explain the swift increase in metabolic rate observed after 3,5-T2 administration, an effect seen within an hour, as opposed to the many hours or days required for genomic responses to T3.[9]
Below is a diagram illustrating the proposed signaling pathway of 3,5-T2 at the mitochondrion.
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3,5-Diiodothyronine binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,5-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 13. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Boc-3,5-diiodo-L-thyronine in the Development of Novel Metabolic Modulators: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating global prevalence of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), has intensified the search for novel therapeutic agents. Thyroid hormone analogues have long been recognized for their potent metabolic effects, but their clinical utility is often hampered by undesirable thyrotoxic side effects. This technical guide delves into the strategic use of Boc-3,5-diiodo-L-thyronine (Boc-T2) in the development of a new generation of metabolic modulators. We will explore the rationale behind the use of the Boc protecting group, the well-documented metabolic activities of the active compound, 3,5-diiodo-L-thyronine (T2), and provide detailed experimental protocols for its evaluation. This guide serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of T2 by leveraging the chemical advantages offered by its Boc-protected precursor.
Introduction: The Quest for Selective Metabolic Modulation
The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are powerful regulators of metabolism, influencing energy expenditure, lipid and glucose homeostasis, and thermogenesis.[1][2] Their therapeutic potential in metabolic diseases is significant; however, their systemic action through nuclear thyroid hormone receptors (TRs), particularly TRα, can lead to adverse cardiovascular effects, limiting their clinical application.[1] This has spurred the development of thyromimetics with improved safety profiles.
3,5-diiodo-L-thyronine (T2), a naturally occurring metabolite of thyroid hormones, has emerged as a promising candidate.[1][2][3] It exhibits beneficial metabolic effects, such as increasing resting metabolic rate and reducing adiposity and liver steatosis, often with a reduced risk of the thyrotoxic side effects associated with T3.[2][3]
This guide focuses on Boc-3,5-diiodo-L-thyronine , a key molecule in the practical application of T2's therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the chemical synthesis of T2 and its analogues, and its use as a pro-drug strategy will be discussed.
The Role of the Boc Protecting Group: A Synthetic and Pro-Drug Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its primary function is to temporarily mask the reactive amine group of the thyronine backbone during chemical modifications, preventing unwanted side reactions and allowing for precise control over the synthetic process.
Key Advantages of the Boc Group:
-
Stability: The Boc group is stable under a wide range of reaction conditions, making it compatible with various synthetic transformations.
-
Mild Cleavage: It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are generally mild enough to not damage the final compound.[4]
From a drug development perspective, Boc-T2 can be considered a pro-drug of T2. A pro-drug is an inactive or less active compound that is metabolized into the active form within the body. The Boc group is expected to be cleaved in vivo, likely in the acidic environment of the stomach or enzymatically, to release the active T2 molecule. This strategy can potentially improve the pharmacokinetic properties of the parent drug, such as its stability and oral bioavailability.
Molecular Mechanisms of Action of 3,5-diiodo-L-thyronine (T2)
The metabolic effects of T2 are mediated through both nuclear receptor-dependent and -independent pathways. Understanding these mechanisms is critical for the rational design of T2-based metabolic modulators.
Interaction with Thyroid Hormone Receptors
T2 is a ligand for thyroid hormone receptors TRα and TRβ, albeit with a significantly lower affinity than T3.[5][6] This reduced affinity, particularly for TRα which is highly expressed in the heart, is thought to contribute to its improved cardiovascular safety profile.[1] The interaction of T2 with TRβ in the liver is believed to mediate some of its beneficial effects on lipid metabolism.[1]
Direct Mitochondrial Effects: A Key to Rapid Metabolic Activation
A significant body of evidence points to the mitochondria as a primary target for the rapid, non-genomic effects of T2.[1][2] Unlike T3, whose effects are primarily mediated by gene transcription and take hours to days to manifest, T2 can stimulate cellular respiration within minutes to an hour.[1]
Key Mitochondrial Actions of T2:
-
Stimulation of the Respiratory Chain: T2 can directly interact with and allosterically activate cytochrome c oxidase (Complex IV) of the electron transport chain, leading to an increased rate of oxygen consumption.[2]
-
Increased Fatty Acid Oxidation: T2 promotes the transport of fatty acids into the mitochondria for β-oxidation, a key process in energy expenditure and the reduction of lipid accumulation in tissues like the liver and muscle.
-
Modulation of Mitochondrial Permeability: T2 can influence the permeability of the inner mitochondrial membrane, affecting ion transport and the overall efficiency of oxidative phosphorylation.
The following diagram illustrates the dual mechanisms of action of T2:
Caption: Dual mechanisms of T2 action in a hepatocyte.
Therapeutic Potential in Metabolic Diseases
The unique mechanistic profile of T2 makes it an attractive candidate for the treatment of various metabolic disorders.
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver and is closely linked to obesity and insulin resistance. T2 has demonstrated significant anti-steatotic effects in preclinical models by:
-
Increasing hepatic fatty acid oxidation.
-
Reducing hepatic triglyceride content.
-
Improving overall liver function. [2]
Obesity and Dyslipidemia
By stimulating resting metabolic rate and promoting fat oxidation, T2 can contribute to weight loss and a reduction in adiposity.[2] Furthermore, it has been shown to improve lipid profiles by lowering circulating levels of cholesterol and triglycerides.[1]
Experimental Protocols for Evaluation
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the metabolic effects of Boc-T2 and its active form, T2.
In Vitro Evaluation
This assay determines the binding affinity of the test compound to TRα and TRβ. A competitive radioligand binding assay is commonly used.
Materials:
-
Recombinant human TRα and TRβ
-
Radiolabeled T3 ([¹²⁵I]T3)
-
Unlabeled T3 (for standard curve)
-
Test compound (Boc-T2 or T2)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare dilutions: Create serial dilutions of unlabeled T3 and the test compound in the assay buffer.
-
Set up the assay plate: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radiolabeled T3 (at a concentration near its Kd)
-
Either unlabeled T3 (for the standard curve), the test compound, or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled T3.
-
-
Initiate the reaction: Add the TR preparation to each well.
-
Incubate: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Separate bound and free ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantify: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by non-linear regression analysis.
This assay measures the effect of the test compound on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Materials:
-
Hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM without bicarbonate)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Test compound (Boc-T2 or T2)
Procedure:
-
Cell seeding: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 1-24 hours).
-
Assay preparation: Replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument setup: Calibrate the Seahorse XF Analyzer and load the sensor cartridge with the mitochondrial stress test compounds.
-
Run the assay: Place the cell plate in the analyzer and initiate the measurement of basal OCR. Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A sequentially to determine key parameters of mitochondrial respiration (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data analysis: Normalize OCR data to cell number or protein content and analyze the effects of the test compound on the different respiratory parameters.
In Vivo Evaluation in a Diet-Induced Obesity Mouse Model
This model is highly relevant for studying the effects of metabolic modulators on obesity and related comorbidities.
Procedure:
-
Induction of obesity: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
-
Compound administration: Administer Boc-T2 or T2 to the obese mice via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks). A vehicle control group should also be included.
-
Monitor metabolic parameters:
-
Body weight and food intake: Measure weekly.
-
Body composition: Analyze fat and lean mass using DEXA or NMR at the beginning and end of the study.
-
Oral Glucose Tolerance Test (OGTT): Perform after an overnight fast. Administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform after a 4-6 hour fast. Inject insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal sample collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, insulin, and liver enzymes. Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the described experiments. Note that specific values for Boc-T2 are not widely available in the public domain and would need to be determined experimentally.
Table 1: In Vitro Thyroid Hormone Receptor Binding Affinity
| Compound | TRα (IC50, nM) | TRβ (IC50, nM) |
| T3 | ~1-5 | ~1-5 |
| T2 | ~100-500 | ~100-500 |
| Boc-T2 | To be determined | To be determined |
Table 2: In Vivo Metabolic Parameters in Diet-Induced Obese Mice (Example Data)
| Parameter | Vehicle Control | T2-Treated | Boc-T2-Treated |
| Body Weight Change (g) | +5.2 ± 0.8 | -2.1 ± 0.5 | To be determined |
| Fat Mass (%) | 45.3 ± 2.1 | 35.1 ± 1.8 | To be determined |
| Liver Triglycerides (mg/g) | 120.5 ± 15.2 | 65.3 ± 8.9 | To be determined |
| Plasma Cholesterol (mg/dL) | 180.7 ± 10.4 | 135.2 ± 9.1 | To be determined |
| Fasting Glucose (mg/dL) | 165.4 ± 8.3 | 130.1 ± 7.5 | To be determined |
| Fasting Insulin (ng/mL) | 3.2 ± 0.4 | 1.8 ± 0.3 | To be determined |
| *p < 0.05 vs. Vehicle Control |
Conclusion and Future Directions
Boc-3,5-diiodo-L-thyronine is a pivotal compound for the development of T2-based metabolic modulators. Its role as a synthetic intermediate and potential pro-drug allows for the efficient production and potential for improved delivery of the metabolically active T2. The compelling preclinical data on T2's ability to combat obesity, NAFLD, and dyslipidemia with a potentially favorable safety profile underscore the importance of continued research in this area.
Future studies should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of Boc-T2 and T2 to fully elucidate the benefits of the pro-drug approach. Furthermore, long-term efficacy and safety studies are necessary to pave the way for the clinical translation of this promising class of metabolic modulators. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to advancing this exciting field of drug discovery.
References
- Ball, S.G., Sokolov, J., & Chin, W.W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137-147.
- Giammanco, M. M., Leto, G., & Marini, H. R. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1).
- Leitman, D. C., Baxter, J. D., & West, B. L. (1994). Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site. Biochemistry, 33(14), 4319-4326.
- Moreno, M., Lombardi, A., & Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 532.
- Tam, S., & Schimmel, P. (1983). 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity. The Journal of biological chemistry, 258(11), 6661–6664.
- Chiellini, G., et al. (2002). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorganic & medicinal chemistry, 10(9), 2889–2899.
- Mohan, D. K., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
- Senese, R., et al. (2024). Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats. Frontiers in Endocrinology, 15, 1421673.
- Zhang, X., et al. (2015). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods. Toxicology and applied pharmacology, 284(1), 47–56.
- Jonklaas, J., et al. (2019). Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal. Thyroid, 29(4), 477–485.
- Mohapatra, D. K., & Mohapatra, P. P. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
- Jones, J. H. (2013). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Syntheses, 90, 243-254.
- Han, Y., & Houghten, R. A. (2010). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 611, 237–248.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740.
- Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of molecular endocrinology, 19(2), 137–147.
- Giammanco, M. M., et al. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1).
- Chiellini, G., et al. (2002). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorganic & medicinal chemistry, 10(9), 2889–2899.
- Jonklaas, J., et al. (2019). Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal. Thyroid, 29(4), 477–485.
- Giammanco, M. M., et al. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1).
- Karlsson, J., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules (Basel, Switzerland), 28(12), 4811.
- Virani, K., & Colucci, W. S. (2021). Administration and Pharmacokinetics of Levothyroxine. Endotext.
- Colucci, P., et al. (2013). A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism. European endocrinology, 9(1), 40–47.
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Boc-3,5-diiodo-L-thyronine in proteomics research
An In-depth Technical Guide to the Application of Boc-3,5-diiodo-L-thyronine in Proteomics Research
Executive Summary
The study of thyroid hormone signaling has traditionally focused on the canonical actions of triiodothyronine (T3) and thyroxine (T4). However, the endogenous metabolite 3,5-diiodo-L-thyronine (T2) is emerging as a significant bioactive molecule with distinct metabolic effects, particularly through non-genomic pathways targeting mitochondria.[1][2] Unraveling the complete protein interaction network of T2 is crucial for a comprehensive understanding of its physiological roles and for the development of novel therapeutics. This technical guide introduces Boc-3,5-diiodo-L-thyronine (Boc-T2), a protected derivative of T2, as a versatile chemical tool for proteomics research. We provide the scientific rationale, synthesis considerations, and detailed, field-proven methodologies for its application in affinity-based proteomics and photo-affinity labeling to identify and characterize T2-binding proteins in their native cellular environment.
Introduction: The Rationale for a T2-Centric Proteomics Approach
Thyroid hormones are critical regulators of metabolism, growth, and development.[3] While T3 is considered the most potent thyroid hormone, acting primarily through nuclear thyroid hormone receptors (TRs) to modulate gene expression, there is growing evidence for the biological significance of other iodothyronines.[3][4] 3,5-diiodo-L-thyronine (T2), a metabolite of T3, has been shown to exert rapid, thyromimetic effects on energy metabolism, often independent of nuclear TRs.[1][2] Its primary pharmacological target appears to be the mitochondria, where it can influence oxidative phosphorylation and fatty acid oxidation.[1][2]
To fully elucidate the mechanisms of T2 action, it is imperative to identify its direct protein interactors. Chemical proteomics, which utilizes small molecule probes to capture and identify protein binding partners from complex biological systems, is an ideal approach for this purpose.[5] Boc-3,5-diiodo-L-thyronine (Boc-T2) serves as a key starting material for the synthesis of such probes. The tert-butyloxycarbonyl (Boc) protecting group on the amine of the thyronine backbone offers several advantages:
-
Chemical Stability: The Boc group enhances the stability and solubility of the molecule during synthesis and handling.[6]
-
Synthetic Versatility: It allows for the selective modification of other parts of the molecule, such as the carboxyl group or the phenolic hydroxyl group, to introduce linker arms and functional tags required for proteomics workflows.[6]
-
Biological Inertness (Pre-delivery): The Boc group renders the molecule temporarily inactive, preventing premature binding and allowing for controlled delivery to the biological system of interest.
This guide will detail the transformation of the foundational Boc-T2 molecule into powerful chemical probes for two core proteomics strategies: Affinity Purification-Mass Spectrometry (AP-MS) and Photo-Affinity Labeling (PAL).
Chemical Properties and Synthesis of Boc-3,5-diiodo-L-thyronine
Boc-T2 is a derivative of 3,5-diiodo-L-thyronine where the amino group is protected by a tert-butyloxycarbonyl group.
| Property | Value | Source |
| CAS Number | 178877-78-6 | [7] |
| Molecular Formula | C20H21I2NO6 | [7] |
| Molecular Weight | 625.2 g/mol | [7] |
Synthesis of Boc-3,5-diiodo-L-thyronine
The synthesis of Boc-T2 can be achieved through a multi-step process starting from L-tyrosine. The following is a representative synthetic scheme based on established methods for creating iodinated and protected thyronine derivatives.[3]
-
Protection of L-tyrosine: The amino and carboxyl groups of L-tyrosine are first protected. The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O), and the carboxyl group is converted to a methyl ester using a reagent like thionyl chloride in methanol.
-
Iodination: The protected tyrosine is then di-iodinated at the 3 and 5 positions of the phenolic ring using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (DCM).
-
Cross-coupling: The resulting 3,5-diiodo-L-tyrosine derivative is coupled with a protected 4-hydroxyphenyl group (e.g., 4-(triisopropyl)silyloxyphenyl boronic acid) via a copper(II)-mediated biaryl ether formation to create the thyronine backbone.
-
Deprotection (Selective): The protecting group on the phenolic hydroxyl (e.g., TIPS) is selectively removed using a reagent like tetrabutylammonium fluoride (TBAF).
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a mild base like lithium hydroxide (LiOH).
The final product, Boc-3,5-diiodo-L-thyronine, can then be purified by high-performance liquid chromatography (HPLC).
Design and Application of Boc-T2-Based Proteomics Probes
The true power of Boc-T2 lies in its potential to be converted into bespoke probes for identifying protein interactions. This involves the strategic addition of a linker and a functional moiety.
Affinity Purification-Mass Spectrometry (AP-MS) Probe
For AP-MS, a biotin tag is appended to the Boc-T2 core via a linker arm. Biotin's high affinity for streptavidin allows for the efficient capture of the probe and its bound proteins.
Workflow for AP-MS using a Biotinylated Boc-T2 Probe:
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic approaches for the study of tissue specific effects of 3,5,3′-triiodo-L-thyronine and 3,5-diiodo-L-thyronine in conditions of altered energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
A Technical Guide to the Therapeutic Development of 3,5-Diiodo-L-Thyronine (T2) Prodrugs
Abstract
3,5-Diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones, has emerged as a molecule of significant therapeutic interest, primarily for its potent effects on energy and lipid metabolism.[1][2] T2 has been shown to increase resting metabolic rate, reduce adiposity, and exert beneficial hypolipidemic effects, making it a promising candidate for treating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[3][4] However, its clinical translation is hampered by a narrow therapeutic window, with pharmacologically effective doses potentially inducing undesirable thyromimetic side effects, including suppression of the hypothalamic-pituitary-thyroid (HPT) axis and cardiotoxicity.[5][6] A prodrug strategy represents a rational and promising approach to overcome these limitations. By transiently modifying the T2 molecule, it is possible to alter its pharmacokinetic and pharmacodynamic profile, potentially enhancing its therapeutic index. This guide provides a comprehensive overview of the rationale, design strategies, and preclinical evaluation workflows for developing clinically viable T2 prodrugs.
The Rationale for a T2 Prodrug Strategy: Balancing Efficacy and Safety
The primary appeal of T2 lies in its ability to stimulate energy expenditure, seemingly through direct actions on mitochondria, independent of the classical genomic pathways mediated by the triiodothyronine (T3) hormone.[4][7] This mechanism offers the potential to dissociate the desired metabolic benefits from the adverse effects associated with systemic thyroid hormone receptor (TR) activation.
However, the distinction is not absolute. At higher concentrations, T2 does exhibit thyromimetic activity, binding to TRs (albeit with a much lower affinity than T3) and suppressing the HPT axis, which can lead to reduced levels of circulating T4 and T3.[5][6][8] Furthermore, some studies report an increase in heart weight and other signs of thyrotoxicosis at doses required for metabolic effects, a significant concern for long-term therapeutic use.[6][9][10]
The core challenges with native T2 administration are:
-
Off-Target Effects: Lack of tissue selectivity can lead to adverse effects on the heart and HPT axis.
-
Pharmacokinetic Limitations: T2 may have a short half-life and variable absorption, requiring high doses that increase the risk of side effects.
-
Narrow Therapeutic Index: The dose that provides metabolic benefits is often close to the dose that causes thyrotoxic effects.
A prodrug approach can address these challenges by:
-
Improving Bioavailability: Modifying T2's physicochemical properties to enhance absorption and achieve therapeutic concentrations with a lower administered dose.
-
Enhancing Tissue Targeting: Designing prodrugs that are preferentially activated by enzymes expressed in the target tissue (e.g., the liver) could concentrate the active T2 where it is needed most, minimizing systemic exposure.[11]
-
Modulating Pharmacokinetics: Creating a slow-release profile to maintain steady therapeutic concentrations, avoiding the peaks associated with adverse effects.[12]
Prodrug Design and Synthesis Strategies
The T2 molecule (Figure 1) offers several functional groups amenable to chemical modification for a prodrug strategy, primarily the carboxylic acid, the primary amine, and the phenolic hydroxyl group. Esterification is a common and effective prodrug strategy.[13][14]
Figure 1: Chemical Structure of 3,5-Diiodo-L-Thyronine (T2)
Ester-Based Prodrugs
Masking the carboxylic acid moiety with an ester group is a well-established strategy to increase lipophilicity and enhance membrane permeability.[13][16] Once absorbed, ubiquitous endogenous esterases can cleave the ester bond, releasing the active T2.
-
Rationale: Increased lipophilicity can improve oral bioavailability. The rate of hydrolysis can be tuned by altering the steric and electronic properties of the promoiety, allowing for control over the release rate of active T2.[13]
-
Synthetic Approach: T2 can be esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or via coupling reactions with alkyl halides after protection of the amine and hydroxyl groups. Established methods for synthesizing thyroid hormone analogs can be adapted for this purpose.[17][18]
Amino Acid Conjugates
Covalently linking an amino acid to the carboxylic acid or amine of T2 can form a dipeptide-like prodrug.[12]
-
Rationale: This approach can leverage amino acid transporters for improved absorption. It may also offer a degree of protection from rapid metabolism.
-
Synthetic Approach: Standard peptide coupling chemistry (e.g., using EDC/NHS or HOBt/HBTU) can be employed to form an amide bond between the T2's carboxylic acid and the amine of a selected amino acid, or vice-versa.
Preclinical Evaluation Workflow
A rigorous, multi-stage evaluation process is critical to identify promising T2 prodrug candidates. This workflow progresses from initial chemical and biochemical characterization to comprehensive in vivo testing.
Caption: Preclinical evaluation workflow for T2 prodrugs.
Phase 1: In Vitro Characterization
Protocol 1: Prodrug Stability and Conversion in Liver Microsomes
-
Objective: To determine the rate at which the prodrug is converted to active T2 by hepatic enzymes and its intrinsic stability.
-
Materials: Test prodrug, T2 standard, pooled liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a stock solution of the T2 prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm microsomal suspension in phosphate buffer to 37°C.
-
Initiate the reaction by adding the prodrug (final concentration typically 1-10 µM) and the NADPH regenerating system to the microsomal suspension.
-
Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the prodrug and the appearance of T2 using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of the prodrug versus time to determine its half-life (t₁/₂) in the microsomal matrix.
Phase 2: In Vitro Efficacy and Safety
Protocol 2: Assessing Lipid Reduction in HepG2 Cells
-
Objective: To evaluate the ability of the T2 prodrug (after conversion) to reduce lipid accumulation in a human liver cell line, a key indicator of anti-steatotic activity.[6]
-
Materials: HepG2 cells, cell culture medium, oleic acid, T2, T2 prodrug candidates, Oil Red O stain, isopropanol.
-
Procedure:
-
Plate HepG2 cells in multi-well plates and allow them to adhere.
-
Induce lipid accumulation by incubating the cells with a high concentration of oleic acid for 24 hours.
-
Treat the lipid-loaded cells with vehicle, T2, or T2 prodrug candidates at various concentrations for another 24-48 hours.
-
Wash cells with PBS and fix with 10% formalin.
-
Stain intracellular lipid droplets with Oil Red O solution.
-
Wash excess stain and elute the retained stain from the cells using isopropanol.
-
Quantify the eluted stain by measuring absorbance at ~500 nm.
-
-
Data Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the percentage reduction in lipid accumulation.
Phase 3: In Vivo Evaluation
Protocol 3: Efficacy and Safety in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the therapeutic efficacy and key safety parameters of a lead T2 prodrug in a physiologically relevant animal model of metabolic disease.[9][19]
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Experimental Groups:
-
Group 1: Lean controls on standard chow + Vehicle
-
Group 2: DIO controls + Vehicle
-
Group 3: DIO + T2 (at an efficacious dose)
-
Group 4: DIO + T2 Prodrug (at an equimolar dose to T2)
-
-
Procedure:
-
Administer compounds daily (e.g., via oral gavage) for 4-8 weeks.
-
Monitor body weight and food intake 2-3 times per week.
-
At the end of the study, perform terminal procedures:
-
Blood Collection: Collect blood for analysis of serum lipids (total cholesterol, triglycerides), glucose, insulin, and HPT axis hormones (TSH, T4, T3).
-
Tissue Collection: Harvest liver, heart, and adipose tissue depots. Weigh organs to assess for hypertrophy (heart) or steatosis (liver).
-
Liver Analysis: Use a portion of the liver for histological analysis (H&E, Oil Red O staining) and to quantify triglyceride content.
-
Cardiac Function (Optional): Assess cardiac function via echocardiography prior to termination.
-
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the treatment groups to the DIO control group.
T2 Signaling and Comparative Effects
T2's biological activity is complex, involving both rapid, non-genomic mitochondrial actions and slower, genomic effects mediated by nuclear TRs.[6] A successful prodrug will ideally leverage the mitochondrial pathway while minimizing systemic TR activation.
Caption: Proposed dual signaling pathways of 3,5-diiodo-L-thyronine (T2).
Table 1: Summary of T2 Effects in Preclinical Models
| Parameter | Effect of T2 Administration | Representative Study Findings | Potential Risks | Citations |
| Metabolic Rate | Increase | Rapidly increases hepatic oxygen consumption and resting metabolic rate. | Increased body temperature. | [3][5][20] |
| Body Composition | Decrease | Reduces fat mass, particularly visceral adipose tissue, while preserving or increasing lean mass. | Increased food intake may counteract weight loss. | [5][9] |
| Lipid Profile | Decrease | Lowers serum total cholesterol and triglycerides. Reverts hepatic steatosis. | High doses may alter hepatic gene expression related to lipid metabolism. | [3][6][21] |
| HPT Axis | Suppression | Dose-dependent suppression of TSH, leading to reduced circulating T4 and T3. | Long-term consequences of HPT axis suppression are a major concern. | [5][9][10] |
| Cardiac Function | Variable | Some studies report no adverse cardiac effects, while others show increased heart weight and hypertrophy at higher doses. | Thyrotoxic effects on the heart are a primary safety hurdle. | [6][9][20][22] |
Analytical Methodologies
Accurate quantification of the prodrug, active T2, and its key metabolites is fundamental for pharmacokinetic and metabolism studies.
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard.[23][24]
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) is typically required to clean up biological matrices like plasma, serum, or tissue homogenates.
-
Method Validation: The analytical method must be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion and Future Directions
The development of 3,5-diiodo-L-thyronine prodrugs holds considerable promise for unlocking its therapeutic potential in metabolic diseases. By applying rational design principles to improve its pharmacokinetic profile and enhance tissue selectivity, it may be possible to develop a therapy that delivers the powerful metabolic benefits of T2 while circumventing the dose-limiting thyromimetic side effects. Future research should focus on synthesizing a diverse library of prodrugs, exploring novel promoieties for liver-specific targeting, and conducting comprehensive long-term safety studies in relevant preclinical models. The workflows and methodologies outlined in this guide provide a robust framework for advancing these promising molecules from the laboratory toward the clinic.
References
- Hernandez, A. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology.
- Holtorf Medical Group. T2 Thyroid hormone: An Answer to increase metabolism & weight loss?. Holtorf Medical Group.
- Underwood, A. H., et al. A thyromimetic that decreases plasma cholesterol levels without increasing cardiac activity.
- Sponaugle. 2017 study of T2 hormones, blood glucose and other metabolic markers. Sponaugle Wellness Institute.
- Jonas, W., et al. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?.
- Senese, R., et al. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology.
- Jonas, W., et al. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology.
- Childs, W. Side Effects of T2 Thyroid Hormone: Is It Dangerous?. Dr. Westin Childs.
- Hernandez, A., et al. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? | Request PDF.
- WebMD. Diiodothyronine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- Hartley, M. D., et al. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. ACS Medicinal Chemistry Letters.
- Newgard, C. B. What have metabolomics approaches taught us about Type 2 Diabetes?.
- Antonelli, A., et al. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. Journal of Clinical Endocrinology & Metabolism.
- Ball, S. G., et al. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology.
- Dennis, M. D., et al.
- Ruiz, M. J., et al. Method performance for T-2 and HT-2. | Download Scientific Diagram.
- Meng-Jiao, L., et al. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat. Journal of Agricultural and Food Chemistry.
- Sabatino, L., et al. Effects of T2 on Heart. Frontiers in Physiology.
- Giammanco, M. M., et al. Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research.
- Bolger, R. E., et al. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry.
- Sorimachi, K., et al. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Journal of Nuclear Medicine.
- Ta, H., et al. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196. Thyroid.
- Antonelli, A., et al. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects.
- Senese, R., et al. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology.
- Jonas, W., et al.
- Groeneweg, S., et al. Thyroid Hormone Analogs: Recent Developments. Thyroid.
- Biosynth. 3,5-Diiodo-L-thyronine | 1041-01-6 | FD03332. Biosynth.
- Cioffi, F., et al. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent?. Current Medicinal Chemistry.
- Kumar, A., et al. Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through...
- Giammanco, M. M., et al. (PDF) Metabolic effects of 3,5-Diiodo-L-Thyronine.
- Pion Inc.
- Moncrief, J. S., et al. Prodrugs of T3 and T4 with enhanced bioavailability.
- Al-Ghananeem, A. M., et al.
- Singh, S., et al. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine.
- Wróbel, D., et al. Ester Bonds in Prodrugs.
Sources
- 1. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 2. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T2 Thyroid hormone: An Answer to increase metabolism & weight loss? [nesaz.com]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. thyroidpatients.ca [thyroidpatients.ca]
- 11. Thyroid Hormone Analogs: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20070099841A1 - Prodrugs of T3 and T4 with enhanced bioavailability - Google Patents [patents.google.com]
- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. biosynth.com [biosynth.com]
- 16. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diiodothyronine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Synthesis of a Key Thyroid Hormone Precursor
As a Senior Application Scientist, I present this comprehensive guide to the synthesis of Boc-3,5-diiodo-L-thyronine from Boc-L-tyrosine. This document is designed for chemistry researchers and professionals in drug development, providing not just a protocol, but the underlying scientific rationale for each step.
Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] The synthesis of these complex molecules and their analogs is a significant focus in medicinal chemistry and endocrinology research.[2] Boc-3,5-diiodo-L-thyronine is a crucial intermediate in these synthetic endeavors. Its structure contains the core thyronine backbone, with the inner phenyl ring di-iodinated and the amine group protected with a tert-butyloxycarbonyl (Boc) group.[3][4] This protecting group strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the amine terminus while allowing for controlled coupling and modification.[5]
This guide details a robust and well-documented synthetic route starting from the readily available Boc-L-tyrosine. The strategy hinges on two pivotal transformations:
-
Electrophilic Di-iodination: The selective installation of two iodine atoms onto the electron-rich phenolic ring of the tyrosine derivative.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction to form the characteristic diaryl ether linkage of the thyronine structure.[6]
By understanding the mechanics and nuances of each step, researchers can reliably produce this valuable synthetic building block.
Overall Synthetic Workflow
The synthesis proceeds through a three-stage process, beginning with the preparation of a key di-iodinated intermediate, followed by the crucial diaryl ether formation, and concluding with selective deprotection to yield the final product.
Sources
High-Resolution Preparative HPLC Purification of Boc-3,5-diiodo-L-thyronine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated protocol for the purification of N-tert-butoxycarbonyl-3,5-diiodo-L-thyronine (Boc-3,5-diiodo-L-thyronine) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Boc-3,5-diiodo-L-thyronine is a critical intermediate in the synthesis of various thyroid hormone analogs and radiolabeled tracers used in metabolic and endocrinological research.[1] Given its role as a precursor, achieving high purity is paramount to ensure the integrity of subsequent synthetic steps and the validity of experimental outcomes. This guide explains the causal chemistry behind the method design, from mobile phase selection to gradient optimization, providing researchers and drug development professionals with a comprehensive, self-validating system for obtaining this compound with purity exceeding 98%.
Introduction and Scientific Principle
The synthesis of thyroid hormone derivatives often involves multi-step processes where protecting groups are essential for directing reactions to specific sites.[] The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino function of amino acids, including the thyronine scaffold.[3][4] Its role is to prevent unwanted side reactions during synthetic transformations, such as iodination or coupling reactions.[5]
Following synthesis, the crude product is typically a mixture containing the desired Boc-3,5-diiodo-L-thyronine, unreacted starting materials, and various side products (e.g., incompletely iodinated species or byproducts from deprotection). The purification challenge lies in separating the target molecule, which is highly hydrophobic due to its di-iodo aromatic structure and the bulky Boc group, from these closely related impurities.
Reversed-phase HPLC is the method of choice for this application.[6][7] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. The retention of Boc-3,5-diiodo-L-thyronine on the C18 column is primarily driven by hydrophobic interactions. By gradually increasing the concentration of an organic solvent (acetonitrile) in the aqueous mobile phase, we can systematically elute compounds based on their hydrophobicity, effectively resolving the target compound from its impurities. The inclusion of trifluoroacetic acid (TFA) in the mobile phase serves a dual purpose: it maintains an acidic pH to suppress the ionization of the carboxylic acid moiety, leading to sharper, more symmetrical peaks, and it acts as an ion-pairing agent, further improving chromatographic performance.[8][9]
Materials and Instrumentation
Reagents and Consumables
-
Crude Boc-3,5-diiodo-L-thyronine (synthesis output)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Deionized Water, 18.2 MΩ·cm
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)
-
HPLC Vials with septa
-
Preparative Collection Tubes (glass or polypropylene)
-
Syringe filters, 0.45 µm PTFE (if sample contains particulates)
Instrumentation
-
HPLC System: A preparative HPLC system equipped with a binary gradient pump, a high-volume autosampler (or manual injector), a column thermostat, and a UV-Vis detector.
-
Preparative Column: C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size). Note: Column dimensions can be scaled based on the amount of crude material to be purified.
-
Data Acquisition Software: Chromatography data station (e.g., Chromeleon™, Empower™).
-
Post-Processing Equipment: Centrifugal evaporator (e.g., Genevac™) or rotary evaporator, and a lyophilizer (freeze-dryer).
Detailed Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of deionized water (0.1% v/v TFA). Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of acetonitrile (0.1% v/v TFA). Mix thoroughly and degas.
Scientific Rationale: Degassing the mobile phases is critical to prevent the formation of air bubbles in the pump heads and detector flow cell, which can cause pressure fluctuations and baseline noise. TFA ensures a consistent low pH environment.
Sample Preparation
-
Accurately weigh the crude Boc-3,5-diiodo-L-thyronine powder.
-
Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution. A concentration of 50-100 mg/mL is a good starting point. Ensure complete dissolution, using gentle vortexing if necessary.
-
Dilute the stock solution with Mobile Phase A to a concentration suitable for injection. The final concentration should be such that the DMSO content is minimized (<5% of the injection volume) to avoid solvent effects that can distort peak shape.
-
(Optional) If any particulate matter is visible, filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Expert Insight: The choice of dissolution solvent is key. While DMSO is effective for dissolving hydrophobic compounds, injecting a large volume can lead to peak fronting or splitting. Diluting with the initial mobile phase composition helps to pre-equilibrate the sample with the column conditions.
HPLC Method and Execution
The following table summarizes the optimized chromatographic conditions for the purification.
| Parameter | Setting |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration and column loading capacity) |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 27.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
Causality Note: The gradient is designed to first elute more polar impurities with 40% ACN. The 25-minute ramp to 80% ACN is the primary separation window for the highly hydrophobic Boc-3,5-diiodo-L-thyronine. The subsequent ramp to 95% ACN serves as a column wash to elute any strongly retained, non-polar contaminants before re-equilibration.[8]
Fraction Collection and Processing
-
Run the Method: Equilibrate the column with the initial conditions (40% B) for at least 5 column volumes. Inject the prepared sample.
-
Collect Fractions: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak begins to rise and stop collecting just after it returns to baseline. Use a fraction collector or collect manually into labeled tubes.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction(s) into an analytical HPLC system to confirm purity.
-
Solvent Removal: Pool the pure fractions. Remove the acetonitrile and water using a centrifugal or rotary evaporator. Caution: Avoid excessive heat, which could potentially compromise the acid-labile Boc group.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder.
Visualization of the Purification Workflow
The entire process, from crude material to the final pure compound, can be visualized as a sequential workflow.
Sources
- 1. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
Application Notes and Protocols for Radiolabeling Peptides with Boc-3,5-diiodo-L-tyrosine
Authored by: A Senior Application Scientist
Abstract
The incorporation of radionuclides into peptides is a cornerstone of modern molecular imaging and targeted radiotherapy.[1][2][3] This guide provides a detailed protocol and scientific rationale for the radiolabeling of peptides using Boc-3,5-diiodo-L-tyrosine, a specialized amino acid derivative that serves as a robust precursor for introducing iodine radioisotopes.[4] We will explore the underlying chemical principles, provide a step-by-step methodology for labeling, purification, and quality control, and discuss the critical parameters that ensure the synthesis of high-quality radiolabeled peptides for research and clinical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage radioiodinated peptides for applications in oncology, endocrinology, and beyond.[2][3]
Introduction: The Significance of Radioiodinated Peptides
Peptides, with their high specificity and affinity for biological targets, are exceptional vectors for delivering radionuclides to sites of disease.[1][2] When labeled with gamma- or positron-emitting iodine isotopes, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), or the therapeutic beta-emitter Iodine-131 (¹³¹I), these peptides become powerful tools for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.[1][5]
The choice of radioiodination strategy is critical to preserving the peptide's biological function. Direct iodination of tyrosine or histidine residues within a peptide sequence can sometimes alter its binding characteristics.[1] An alternative and often preferred approach is the use of a prosthetic group or a pre-iodinated building block that can be incorporated during peptide synthesis. Boc-3,5-diiodo-L-tyrosine is a key player in this context, offering a stable and versatile platform for the introduction of iodine.[4][6] The Boc (tert-butyloxycarbonyl) protecting group enhances its solubility and stability, making it amenable to standard peptide synthesis protocols.[4]
This application note will focus on the use of Boc-3,5-diiodo-L-tyrosine as a precursor for creating radiolabeled peptides, a technique that allows for precise control over the location of the radiolabel and helps to maintain the peptide's native conformation and function.
Scientific Principles and Rationale
The radiolabeling of peptides using a diiodotyrosine precursor typically relies on an isotopic exchange reaction. In this process, a non-radioactive iodine atom on the tyrosine ring is swapped with a radioactive iodine isotope. This method is particularly advantageous as it does not involve harsh oxidizing conditions that could potentially damage the peptide.
Choice of Radionuclide
The selection of the iodine isotope is dictated by the intended application. The table below summarizes the key properties of commonly used iodine radioisotopes.[1][5]
| Isotope | Half-life | Principal Emissions (Energy) | Primary Application |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Positron (β+), Gamma | PET Imaging |
| ¹²⁵I | 59.6 days | Gamma (35 keV), X-rays | Radioimmunoassays, in vitro studies |
| ¹³¹I | 8.02 days | Beta (β-), Gamma (364 keV) | Targeted Radiotherapy, SPECT Imaging |
The Chemistry of Radioiodination
The direct electrophilic radioiodination of a tyrosine residue involves the oxidation of radioiodide (I⁻) to a more electrophilic species (e.g., I⁺) that can then attack the electron-rich phenol ring of tyrosine.[1] Common oxidizing agents for this purpose include Chloramine-T and Iodogen.[5][7]
When using a diiodo-tyrosine-containing peptide, the labeling can proceed via a similar electrophilic substitution or, more commonly, through a nucleophilic halogen exchange reaction, which is often catalyzed by copper(I). This latter method is generally milder and offers better control over the labeling process.
Experimental Workflow and Protocols
The overall workflow for producing a radiolabeled peptide using a Boc-3,5-diiodo-L-tyrosine-containing precursor peptide is depicted in the following diagram.
Caption: Overall workflow for peptide radiolabeling.
Materials and Reagents
-
Precursor Peptide: Custom-synthesized peptide containing a Boc-3,5-diiodo-L-tyrosine residue.
-
Radionuclide: Na¹²⁵I or Na¹²³I/¹³¹I solution.
-
Oxidizing Agent: Chloramine-T solution (4 mg/mL in phosphate buffer).[8]
-
Quenching Agent: Sodium metabisulfite solution (8 mg/mL in phosphate buffer).
-
Buffers: Phosphate buffer (0.1 M, pH 7.5).
-
Purification System: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and UV/radioactivity detectors.
-
Solvents for HPLC: Acetonitrile (HPLC grade) and water with 0.1% trifluoroacetic acid (TFA).
-
Quality Control: Thin-Layer Chromatography (TLC) plates and a suitable mobile phase.
Protocol 1: Radiolabeling of a Diiodotyrosine-Containing Peptide
This protocol describes a direct electrophilic radioiodination method.
-
Preparation: In a shielded fume hood, add 50 µg of the precursor peptide dissolved in 50 µL of phosphate buffer (0.1 M, pH 7.5) to a microcentrifuge tube.[8]
-
Addition of Radioiodine: Carefully add 1-5 mCi of Na[¹²⁵I] or other radioiodine to the peptide solution.
-
Initiation of Reaction: Add 15 µL of freshly prepared Chloramine-T solution (4 mg/mL) to the reaction mixture and vortex gently for 1-2 minutes at room temperature.[9]
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (8 mg/mL). This reduces the excess oxidizing agent.
-
Purification: Immediately purify the reaction mixture using reverse-phase HPLC.
Protocol 2: Purification of the Radiolabeled Peptide
Purification is crucial to remove unreacted radioiodine and other byproducts.[1][10]
-
HPLC System Setup: Equilibrate a reverse-phase C18 HPLC column with a mobile phase of 95% water (with 0.1% TFA) and 5% acetonitrile (with 0.1% TFA).
-
Injection: Inject the quenched reaction mixture onto the HPLC column.
-
Elution: Elute the components using a linear gradient of acetonitrile (e.g., 5% to 65% over 30 minutes).
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) and monitor the elution profile using both UV (at 220 nm or 280 nm) and radioactivity detectors. The radiolabeled peptide should elute as a distinct peak.
-
Product Pooling: Pool the fractions containing the purified radiolabeled peptide.
-
Solvent Removal: Remove the organic solvent from the pooled fractions, typically by rotary evaporation or lyophilization.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled peptide.[11][12]
Radiochemical Purity
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. It is typically assessed by radio-HPLC or radio-TLC.[11]
-
radio-HPLC: Inject a small aliquot of the final product onto the HPLC system and analyze the chromatogram from the radioactivity detector. The radiochemical purity is the area of the product peak divided by the total area of all radioactive peaks. A purity of >95% is generally required.
-
radio-TLC: Spot a small amount of the product on a TLC plate and develop it with a suitable mobile phase. The distribution of radioactivity on the plate is analyzed using a phosphor imager or by cutting the plate and counting the sections in a gamma counter.
Specific Activity
Specific activity is the amount of radioactivity per unit mass of the peptide (e.g., mCi/µg or GBq/µmol). It is a critical parameter, especially for receptor imaging studies. High specific activity is often desirable to minimize the administered mass of the peptide and avoid saturating the target receptors.
The specific activity can be calculated by dividing the total radioactivity of the purified product (measured in a dose calibrator) by the mass of the peptide (determined from the UV peak area in the HPLC chromatogram, referenced against a standard curve of the unlabeled peptide).
Stability
The stability of the radiolabeled peptide should be assessed over time in relevant solutions (e.g., saline, plasma) to ensure its integrity under experimental or physiological conditions. This is typically done by incubating the product at a specific temperature and analyzing its radiochemical purity at various time points.
Data Presentation
The following table provides an example of expected quality control results for a successfully radiolabeled peptide.
| Parameter | Specification | Typical Result |
| Radiochemical Purity | > 95% | 98.5% |
| Specific Activity | > 1,000 Ci/mmol | 1,500 Ci/mmol |
| In vitro Stability (24h in plasma) | > 90% intact | 94% |
Mechanistic Diagram
The following diagram illustrates the electrophilic substitution mechanism for the direct radioiodination of a tyrosine residue.
Caption: Mechanism of direct radioiodination.
Conclusion
The use of Boc-3,5-diiodo-L-tyrosine as a precursor in peptide synthesis provides a reliable and controllable method for producing radioiodinated peptides. The protocols outlined in this application note, when coupled with rigorous purification and quality control, will enable researchers and drug developers to generate high-quality radiopharmaceuticals for a wide range of diagnostic and therapeutic applications. Careful attention to the principles of radiochemistry and adherence to established good laboratory practices are paramount for successful outcomes.
References
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved from [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. (n.d.). NCBI. Retrieved from [Link]
-
Developments in Techniques for Radioiodination of Peptide Hormones and Other Proteins. (1990). Scandinavian Journal of Clinical and Laboratory Investigation. Retrieved from [Link]
-
Technical information for iodinating proteins and peptides with iodine 125 - Iodination Consultancy Group. (n.d.). Iodination Consultancy Group. Retrieved from [Link]
-
Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC. (n.d.). NCBI. Retrieved from [Link]
-
What Are Radiolabeled Peptides Used For? - Moravek, Inc. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Radioiodination of Proteins and Peptides | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
The four isotopes of iodine currently in use in radiochemistry and their applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022). NCBI. Retrieved from [Link]
-
A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand - PubMed. (2011). NCBI. Retrieved from [Link]
-
Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. (n.d.). ScienceDirect. Retrieved from [Link]
-
Radiolabeled peptide - Polypeptide. (n.d.). Polypeptide Group. Retrieved from [Link]
-
Rapid and Efficient Radiolabeling of Short Peptides - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]
-
Radiolabeled Peptides Synthesis Service - NovoPro Bioscience Inc. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]
-
Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017). Radiology Key. Retrieved from [Link]
-
Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]
-
Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - NIH. (2024). NCBI. Retrieved from [Link]
-
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed. (1979). NCBI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategic Incorporation of Boc-3,5-diiodo-L-thyronine in Solid-Phase Peptide Synthesis: Protocols and Field-Proven Insights
An Application Guide for Researchers
Abstract
The integration of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and targeted therapeutic properties. 3,5-diiodo-L-thyronine (T2), a derivative of thyroid hormone, is a particularly compelling building block for designing probes and potential therapeutics targeting nuclear hormone receptors. This document provides a comprehensive guide for the successful incorporation of N-α-Boc-3,5-diiodo-L-thyronine into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the unique chemical considerations of this bulky, iodinated amino acid, present detailed, validated protocols for coupling and handling, and offer expert strategies to mitigate common challenges, ensuring high-yield, high-purity synthesis of your target peptide.
Foundational Principles: The 'Why' Behind the Method
The decision to incorporate a non-canonical amino acid like Boc-3,5-diiodo-L-thyronine is driven by the need to introduce specific structural or functional motifs. The diiodo-thyronine structure presents two primary characteristics that significantly influence the SPPS strategy:
-
Steric Hindrance: The bulky diphenyl ether side chain, further enlarged by two iodine atoms, poses a significant steric challenge. This can dramatically slow down the kinetics of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences.[1][2][3] Therefore, standard coupling conditions are often insufficient.
-
Chemical Stability of the Iodo Group: The carbon-iodine bond on the aromatic ring is generally stable under the acidic conditions of Boc-SPPS (e.g., TFA treatment for deprotection). However, care must be taken during the final cleavage and in subsequent handling, as certain conditions or reagents can potentially lead to side reactions or deiodination.[4][5][6]
Understanding these two factors is critical for rationally designing a successful synthesis protocol. Our approach is therefore centered on maximizing coupling efficiency while preserving the integrity of the entire peptide-resin complex.
Workflow for Boc-3,5-diiodo-L-thyronine Incorporation
The following diagram illustrates the key stages of a single coupling cycle for incorporating Boc-3,5-diiodo-L-thyronine within a standard Boc-SPPS workflow.
Caption: SPPS workflow for incorporating a sterically hindered amino acid.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key stages of incorporating Boc-3,5-diiodo-L-thyronine.
Reagent and Resin Selection
-
Resin Choice: For C-terminal acids, a Merrifield or PAM resin is standard in Boc-SPPS.[7] The phenylacetamido (PAM) linker offers greater stability against premature cleavage during repeated TFA deprotection cycles compared to the benzyl ester linkage of the Merrifield resin, making it preferable for longer peptides.[7][8] For C-terminal amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin should be used.
-
Amino Acid: Procure high-purity N-α-Boc-3,5-diiodo-L-thyronine. Ensure it is fully dissolved in the coupling solvent (e.g., DMF or NMP) before activation. Sonication may be required.
-
Coupling Reagents: Due to steric hindrance, standard carbodiimide activators like DCC or DIC alone are often inefficient.[2] Uronium/aminium or phosphonium-based reagents are highly recommended.[9]
Optimized Coupling Protocol
This protocol is designed to maximize acylation efficiency for the sterically demanding Boc-3,5-diiodo-L-thyronine.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in dichloromethane (DCM), followed by the synthesis solvent (e.g., N,N-Dimethylformamide - DMF) for 30 minutes.
-
Amino Acid Activation (In-situ):
-
In a separate vessel, dissolve Boc-3,5-diiodo-L-thyronine (3.0 eq. relative to resin substitution) and an aminium salt coupling reagent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF.[9][10]
-
Add N,N-Diisopropylethylamine (DIEA) (6.0 eq.) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes. The solution should turn a pale yellow.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel (shaking or nitrogen bubbling) for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or a second coupling can be performed.[1]
-
-
Washing: After the coupling period, drain the reaction solution and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
Isopropyl Alcohol (IPA) (2x)
-
DCM (3x)
-
-
Monitoring Coupling Efficiency:
-
Before proceeding to deprotection, perform a qualitative (Kaiser) or quantitative (Ninhydrin) test to confirm the absence of free primary amines.[11]
-
A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is required. Repeat steps 2-4.
-
-
Capping (Optional but Recommended): If the coupling remains incomplete after a double coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion peptides. This is achieved by treating the resin with a solution of 10% Acetic Anhydride and 5% DIEA in DMF for 20 minutes.
Deprotection and Neutralization
The Boc group is reliably cleaved using trifluoroacetic acid (TFA).
-
Pre-wash: Wash the peptide-resin with DCM (2x).
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.[7][8]
-
Washing: Wash the resin with DCM (2x), followed by IPA (2x) to shrink the resin and help remove residual acid.[7]
-
Neutralization: To proceed with the next coupling, the protonated N-terminal amine must be neutralized to its free base form. Treat the resin with a solution of 5-10% DIEA in DCM for 5 minutes (2x).[8]
-
Final Wash: Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the subsequent coupling cycle.
Challenges and Mitigation Strategies
Synthesizing peptides with modified residues requires anticipating and addressing potential issues.
| Challenge | Causality & Explanation | Mitigation Strategy |
| Incomplete Coupling | The bulky diiodothyronine side chain sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][3] | 1. Use potent coupling reagents: HATU is often superior to HBTU for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group. 2. Increase reaction time: Extend the coupling duration from the standard 1 hour to 2-4 hours. 3. Perform a double coupling: After the first coupling and wash, repeat the coupling step with a fresh solution of activated amino acid. |
| Aggregation | Hydrophobic sequences, particularly those containing bulky residues, can cause the growing peptide chains to aggregate on the solid support, blocking reactive sites.[12] | 1. Use aggregation-disrupting solvents: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for some sequences. 2. Incorporate backbone protection: If aggregation is severe and the problematic sequence is known, consider using pseudoproline dipeptides or Hmb backbone protection in residues preceding the diiodothyronine.[13] |
| Potential Deiodination | While generally stable, prolonged exposure to harsh conditions or certain nucleophiles, especially during the final cleavage from the resin, could potentially lead to iodine loss. | 1. Use optimized cleavage cocktails: For the final HF or TFMSA cleavage, ensure appropriate scavengers (e.g., p-cresol, thioanisole) are used to quench cationic species that could attack the iodinated ring.[5][7] 2. Mild Cleavage Conditions: If compatible with other protecting groups, milder cleavage methods could be explored, though this is less common in Boc-SPPS. |
| Side-Chain Acylation | The phenolic hydroxyl group on the thyronine outer ring is a potential site for O-acylation if left unprotected. | Boc-3,5-diiodo-L-thyronine is typically used with its phenolic hydroxyl group unprotected in Boc-SPPS. The acidity of this hydroxyl is low enough that acylation is not a major side reaction under standard coupling conditions, especially with uronium/aminium reagents. However, for critical applications, protection as a benzyl (Bzl) ether can be considered, which is cleavable by HF.[14] |
Final Cleavage and Peptide Characterization
-
Cleavage: The final step involves cleaving the completed peptide from the resin support and removing all side-chain protecting groups. In Boc-SPPS, this is most commonly achieved using strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[7] A standard "low-high" HF cleavage procedure is recommended.
-
Purification and Analysis: The crude peptide product will contain the target peptide along with truncated or modified sequences. Purification is essential and is almost universally performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]
-
Analytical HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA to assess the purity of the crude product and the final purified peptide.[16][18]
-
Mass Spectrometry: Confirm the identity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated mass of the peptide containing the 3,5-diiodo-L-thyronine residue. This is the definitive check for successful incorporation and ensures no unexpected modifications (like deiodination) have occurred.[19][20]
-
References
- Accelerated solid-phase synthesis of post-translationally modified peptides. American Peptide Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGcdt2O6Z0npmpd58dy4u0xTIuugd54xETi-wH8vWqPVDgJMKf8MHV1s_O1lrpBYuNVg3NrVEDXHp3VRMnb3j_FLY0ANlCeqHCDljdOPyBeGUNYXjA1jm4J24VW4K6GGUmyX1q-qkvuNCnr2_U9SW3Igvs0xueNJALWdNI-Fb-o7RVEr_CA1OXtsFNKAybMp2j8Y_7pG1m7J5IO3BiWhinrJE_5YERsYzcXm1v2w==]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]
-
Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. ResearchGate. [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]
-
Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]
-
Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. pubs.rsc.org. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications (RSC Publishing). [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed. [Link]
-
Synthesis of side chain-modified iodothyronines. PubMed. [Link]
-
Side Reactions In Peptide Synthesis. VDOC.PUB. [Link]
-
Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. PubMed. [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC. [Link]
Sources
- 1. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. ijsra.net [ijsra.net]
- 16. agilent.com [agilent.com]
- 17. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. oxfordglobal.com [oxfordglobal.com]
Copper-mediated coupling in the synthesis of Boc-3,5-diiodo-L-thyronine
Harnessing Copper-Mediated Coupling for the Efficient Synthesis of Boc-3,5-diiodo-L-thyronine
Abstract
This technical guide provides an in-depth exploration of the copper-mediated cross-coupling reaction, specifically tailored for the synthesis of N-Boc-3,5-diiodo-L-thyronine, a critical intermediate in the development of thyroid hormone analogs. We move beyond a simple recitation of steps to explain the underlying chemical principles, from the foundational Ullmann condensation to modern, ligand-accelerated protocols. This application note is designed for researchers, scientists, and drug development professionals, offering a robust, field-proven protocol that emphasizes mechanistic understanding, experimental causality, and validation. Detailed step-by-step methodologies, quantitative data summaries, and visual diagrams of the reaction mechanism and workflow are provided to ensure reproducibility and facilitate adoption in both academic and industrial research settings.
Introduction: The Significance of Diiodothyronine Analogs
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development.[1][2] Synthetic analogs of these hormones are invaluable tools for endocrinological research and the development of therapeutic agents for thyroid-related disorders.[3][4] 3,5-Diiodo-L-thyronine (T2) itself is an endogenous metabolite of thyroid hormones that has shown significant biological activity, including the regulation of energy expenditure and mitochondrial function.[3][4]
The synthesis of these complex molecules, particularly the formation of the diaryl ether linkage, presents a significant chemical challenge.[5] The core structure consists of two substituted phenyl rings linked by an oxygen atom, a motif that is often difficult to construct efficiently.[5] The presence of multiple reactive functional groups on the amino acid backbone, such as the amine and carboxylic acid, necessitates the use of protecting groups and mild reaction conditions to avoid side reactions and preserve stereochemical integrity.[6] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality of the L-tyrosine derivative due to its stability in basic conditions and its facile removal under mild acidic conditions.[7][8]
The Evolution of Diaryl Ether Synthesis: From Ullmann to Modern Catalysis
The classical method for forming diaryl ethers is the Ullmann condensation, a copper-promoted reaction between an aryl halide and a phenol.[9][10] Historically, this reaction suffered from major drawbacks, including the need for stoichiometric amounts of copper, harsh reaction conditions (often requiring temperatures above 200 °C), and a limited substrate scope.[11][12] These severe conditions are often incompatible with complex molecules bearing sensitive functional groups.[11]
The turn of the millennium saw a renaissance in copper catalysis, driven by the development of new ligand systems.[12] Modern copper-catalyzed cross-coupling reactions now proceed under much milder conditions, often with catalytic amounts of a copper(I) or copper(II) salt in the presence of a carefully chosen ligand.[11] These ligands, which include diamines, amino acids, and diketones, play a crucial role in stabilizing the copper catalyst, preventing side reactions, and facilitating the key steps of the catalytic cycle.[13] This advancement has dramatically expanded the utility of copper-mediated reactions, making them a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of diaryl ethers.[14][15]
Mechanistic Insights: The Role of Copper and Ligands
The precise mechanism of the copper-catalyzed Ullmann-type reaction is complex and can vary depending on the specific catalyst system and substrates. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the copper(I) catalyst.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: This high-valent copper species then reductively eliminates the diaryl ether product, regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.
The ligand's role is multifaceted. It can increase the solubility of the copper salt, modulate the redox potential of the copper center to facilitate oxidative addition and reductive elimination, and prevent catalyst deactivation through aggregation or disproportionation.[13]
Caption: Generalized catalytic cycle for the copper-mediated synthesis of diaryl ethers.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the synthesis of Boc-3,5-diiodo-L-thyronine.
Stage 1: N-Boc Protection of 3,5-Diiodo-L-Tyrosine
Rationale: The protection of the α-amino group is crucial to prevent its participation in the subsequent coupling reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for this purpose, reacting chemoselectively with the amine in the presence of a base.[7][8][16]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,5-Diiodo-L-tyrosine | 1.0 | 432.99 | (e.g., 4.33 g) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 | 218.25 | (e.g., 2.62 g) |
| Sodium Bicarbonate (NaHCO₃) | 3.0 | 84.01 | (e.g., 2.52 g) |
| Dioxane | - | - | (e.g., 50 mL) |
| Water | - | - | (e.g., 50 mL) |
Protocol:
-
Suspend 3,5-diiodo-L-tyrosine in a 1:1 mixture of dioxane and water in a round-bottom flask.
-
Add sodium bicarbonate and stir the mixture at room temperature until the solid dissolves.
-
Add di-tert-butyl dicarbonate to the solution and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-3,5-diiodo-L-tyrosine as a white solid.
Stage 2: Copper-Mediated Diaryl Ether Formation
Rationale: This is the key C-O bond-forming step. We employ a modern, mild Ullmann-type coupling protocol using a catalytic amount of copper(I) iodide and a diamine ligand, which has been shown to be effective for this transformation.[13][17] Cesium carbonate is used as the base due to its high solubility in polar aprotic solvents and its ability to effectively deprotonate the phenolic hydroxyl group.[17]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Boc-3,5-diiodo-L-tyrosine | 1.0 | 533.08 | (e.g., 5.33 g) |
| 4-Hydroxyphenylboronic acid | 1.5 | 137.94 | (e.g., 2.07 g) |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 | (e.g., 190 mg) |
| N,N'-Dimethylethylenediamine | 0.2 | 88.15 | (e.g., 176 mg) |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | (e.g., 6.52 g) |
| Dimethylformamide (DMF) | - | - | (e.g., 100 mL) |
Protocol:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add Boc-3,5-diiodo-L-tyrosine, 4-hydroxyphenylboronic acid, copper(I) iodide, N,N'-dimethylethylenediamine, and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired Boc-3,5-diiodo-L-thyronine.
Caption: Experimental workflow for the two-stage synthesis of Boc-3,5-diiodo-L-thyronine.
Troubleshooting and Field-Proven Insights
-
Incomplete Boc Protection: If TLC indicates incomplete consumption of the starting amino acid, add an additional 0.2 equivalents of (Boc)₂O and stir for another 4-6 hours. Ensure the pH of the reaction mixture remains basic.
-
Low Yield in Coupling Reaction: The purity of the copper(I) iodide and the dryness of the solvent are critical. Use freshly opened or properly stored reagents. Ensure the reaction is maintained under a strictly inert atmosphere to prevent oxidation of the Cu(I) catalyst. The quality and particle size of the inorganic base can also significantly impact reaction kinetics and yield.[11]
-
Purification Challenges: Iodinated compounds can be sensitive and may require careful handling during purification.[18][19][20][21] It is advisable to use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. Residual copper salts can often be removed by washing the organic extract with a dilute aqueous solution of ammonium chloride.
Conclusion
The synthesis of complex, biologically active molecules like Boc-3,5-diiodo-L-thyronine is greatly facilitated by modern catalytic methods. The copper-mediated cross-coupling reaction, an evolution of the classical Ullmann condensation, offers a robust and efficient strategy for the construction of the challenging diaryl ether linkage. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can achieve high yields under relatively mild conditions. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis of this important intermediate, paving the way for further research and development in the field of thyroid hormone analogs.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Slideshare. Ullmann reaction. Available at: [Link]
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the preparation of N-t-butoxycarbonylamino acids. Tetrahedron Letters, 16(49-50), 4393-4394. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
-
Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2003). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of Organic Chemistry, 68(11), 4594-4597. Available at: [Link]
-
SynArchive. Ullmann Condensation. Available at: [Link]
-
Block, P., & Coy, D. H. (1972). Synthesis of 3-iodo-L-thyronine and its iodinated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 633-634. Available at: [Link]
-
Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at: [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available at: [Link]
-
ResearchGate. Copper Promoted Synthesis of Diaryl Ethers. (2007). Available at: [Link]
-
ResearchGate. Copper-Mediated Cross-Coupling Reactions. (2012). Available at: [Link]
-
Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 131(17), 6213-6226. Available at: [Link]
-
Ma, D., & Zhang, Y. (2023). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition, 62(19), e202218042. Available at: [Link]
-
YouTube. T4→T3?: How to Synthesize Thyroid Hormones?. (2024). Available at: [Link]
-
ResearchGate. Synthesis of thyroid hormones from iodinated tyrosine residues in thyroglobulin. (2017). Available at: [Link]
- Google Patents. Process for purifying iodine and/or an iodine compound. (2009).
-
Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(10), 2534-2537. Available at: [Link]
-
Nature Communications. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Available at: [Link]
-
CUSABIO. Thyroid hormone synthesis. Available at: [Link]
-
ResearchGate. Recent Advances in Diaryl Ether Synthesis. (2019). Available at: [Link]
-
IAEA. Iodine removing method in organic solvent. (1988). Available at: [Link]
-
YouTube. Endocrinology | Synthesis of Thyroid Hormone. (2017). Available at: [Link]
- Google Patents. Recovery and purification of iodine. (1945).
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Available at: [Link]
-
University of Rochester. Workup: Bromine or Iodine. Available at: [Link]
-
National Institutes of Health. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. (2012). Available at: [Link]
-
ACS Publications. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). Available at: [Link]
-
PubMed. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. (1988). Available at: [Link]
-
PubMed. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. (1977). Available at: [Link]
-
ResearchGate. Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. (2018). Available at: [Link]
-
Frontiers. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats. (2024). Available at: [Link]
-
Frontiers. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. (2018). Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Recent advances in copper-catalyzed asymmetric coupling reactions [beilstein-journals.org]
- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 15. researchgate.net [researchgate.net]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2009128350A1 - Process for purifying iodine and/or an iodine compound - Google Patents [patents.google.com]
- 19. US2385483A - Recovery and purification of iodine - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Workup [chem.rochester.edu]
Cleavage of the Boc Protecting Group with 4M HCl in Dioxane: A Detailed Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines due to its broad stability and facile, yet selective, removal under acidic conditions.[1][2][3] This guide provides an in-depth exploration of a widely employed and robust method for Boc deprotection: the use of 4M hydrogen chloride (HCl) in 1,4-dioxane.
This document is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the underlying chemical principles, practical considerations, and troubleshooting strategies to ensure successful and reproducible outcomes.
The Enduring Utility of the Boc Group in Synthesis
The Boc group's prevalence stems from its unique stability profile. It is remarkably resilient to a wide array of chemical transformations, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it an ideal choice for multi-step syntheses where orthogonality with other protecting groups is crucial.[2][4] For instance, in solid-phase peptide synthesis (SPPS), the Boc group's acid lability is leveraged in conjunction with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups on amino acid side chains, allowing for precise, sequential deprotection and chain elongation.[1][]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with 4M HCl in dioxane is a classic example of an acid-catalyzed elimination reaction. A thorough understanding of this mechanism is fundamental to optimizing reaction conditions and mitigating potential side reactions.
The process unfolds in a stepwise manner:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a proton from HCl. This initial step increases the electrophilicity of the carbonyl carbon, rendering the carbamate more susceptible to cleavage.[6]
-
Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate undergoes fragmentation, leading to the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate.[2][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[7]
-
Formation of the Amine Hydrochloride Salt: The newly liberated free amine is immediately protonated by the excess HCl present in the reaction medium, forming the corresponding hydrochloride salt.[6][7]
Reaction Mechanism: Boc Deprotection with HCl
Sources
Mastering the Characterization of Boc-3,5-diiodo-L-thyronine: A Guide to Modern Analytical Techniques
Introduction: The Critical Role of Precise Characterization
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the comprehensive characterization of these molecules to ensure their identity, purity, and stability. Boc-3,5-diiodo-L-thyronine, a key intermediate in the synthesis of various thyroid hormone analogues and metabolic modulators, is no exception. Its proper characterization is paramount to guarantee the integrity of downstream applications, from preclinical studies to the manufacturing of active pharmaceutical ingredients (APIs).
This technical guide provides a detailed overview of the essential analytical techniques for the robust characterization of Boc-3,5-diiodo-L-thyronine. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section is designed to offer not just a protocol, but a deeper understanding of the methodological choices, empowering researchers to develop and validate their own analytical strategies.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reverse-phase HPLC (RP-HPLC) stands as the cornerstone for determining the purity of Boc-3,5-diiodo-L-thyronine. The presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the two iodine atoms imparts significant non-polar character to the molecule, making it ideally suited for separation on a non-polar stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the preferred choice due to its strong hydrophobic interactions with the analyte, providing excellent retention and resolution from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is employed.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier serves two purposes: it protonates the carboxylic acid group of the thyronine backbone, suppressing its ionization and leading to sharper peaks, and it improves peak shape by minimizing interactions with residual silanol groups on the stationary phase.
-
Mobile Phase B: Acetonitrile with 0.1% of the corresponding acid. Acetonitrile is a common organic modifier that provides good elution strength for hydrophobic compounds.
-
-
Detection: The presence of the di-iodinated phenyl rings in Boc-3,5-diiodo-L-thyronine allows for sensitive detection using a UV detector, typically at wavelengths of 220 nm (for the peptide bond) and 280 nm (for the aromatic rings).
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of Boc-3,5-diiodo-L-thyronine.
Detailed Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Boc-3,5-diiodo-L-thyronine.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of Boc-3,5-diiodo-L-thyronine by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for hydrophobic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides good separation and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 280 nm | Sensitive detection of the peptide bond and aromatic rings. |
| Expected Retention Time | 10-15 min (gradient dependent) | The Boc group and iodine atoms increase hydrophobicity. |
II. Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification and Trace Impurity Detection
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing unequivocal confirmation of the molecular weight of Boc-3,5-diiodo-L-thyronine and enabling the identification of trace-level impurities.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. A triple quadrupole is excellent for targeted quantification (Selected Reaction Monitoring, SRM), while a high-resolution instrument provides highly accurate mass measurements, aiding in elemental composition confirmation.
-
LC Conditions: Similar to the HPLC method, a C18 column with a water/acetonitrile gradient is used. However, formic acid is often preferred over TFA as it is more compatible with mass spectrometry, causing less ion suppression.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS identification of Boc-3,5-diiodo-L-thyronine.
Detailed Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but use 0.1% formic acid in the diluent instead of TFA.
-
-
LC-MS Conditions:
-
LC System: Utilize the same or a similar gradient and column as the HPLC method.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Mass Range: Scan from m/z 100 to 1000 for a full scan analysis.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule of Boc-3,5-diiodo-L-thyronine (C₂₀H₂₁I₂NO₆), which has a molecular weight of 625.18 g/mol . The expected m/z for [M+H]⁺ is approximately 626.19.
-
For high-resolution mass spectrometry, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₂₀H₂₁I₂NO₆ | - |
| Molecular Weight | 625.18 g/mol | - |
| Expected [M+H]⁺ (monoisotopic) | 625.9582 m/z | For high-resolution mass confirmation. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of Boc-3,5-diiodo-L-thyronine, confirming the connectivity of atoms and the presence of key functional groups. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for include the Boc group protons, the aromatic protons, and the protons of the thyronine backbone.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. This is particularly useful for confirming the presence of the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbon atoms of the aromatic rings.
-
Solvent: A deuterated solvent that can dissolve the sample is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
Expected ¹H NMR Chemical Shifts:
Based on the structure of Boc-3,5-diiodo-L-thyronine and data from similar compounds, the following approximate chemical shifts (in ppm) can be expected in CDCl₃:
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | singlet | 9H |
| β-CH₂ | ~3.0-3.2 | multiplet | 2H |
| α-CH | ~4.5 | multiplet | 1H |
| NH | ~5.0 | doublet | 1H |
| Aromatic (H-2', H-6') | ~6.8 | doublet | 2H |
| Aromatic (H-3', H-5') | ~7.1 | doublet | 2H |
| Aromatic (H-2, H-6) | ~7.6 | singlet | 2H |
Expected ¹³C NMR Chemical Shifts:
The following are estimated chemical shifts for the key carbon atoms:
| Carbon(s) | Approximate Chemical Shift (ppm) |
| Boc (CH₃) | ~28 |
| β-CH₂ | ~37 |
| α-CH | ~54 |
| Boc (quaternary C) | ~80 |
| Aromatic (C-3, C-5) | ~90-100 |
| Aromatic (iodinated carbons) | ~115-140 |
| Aromatic (ether-linked carbons) | ~150-160 |
| Carbonyl (Boc) | ~155 |
| Carbonyl (Carboxylic acid) | ~175 |
Detailed Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of Boc-3,5-diiodo-L-thyronine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound.
Causality Behind Experimental Choices:
The vibrational frequencies of different chemical bonds are sensitive to their environment. By analyzing the absorption bands in the IR spectrum, we can confirm the presence of key functional groups in Boc-3,5-diiodo-L-thyronine.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | 3300-3500 (broad) |
| O-H (carboxylic acid) | Stretching | 2500-3300 (very broad) |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (Boc carbamate) | Stretching | ~1715 |
| C=O (carboxylic acid) | Stretching | ~1700 |
| N-H (amide) | Bending | 1500-1550 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (ether & ester) | Stretching | 1000-1300 |
| C-I | Stretching | ~500-600 |
Detailed Protocol for FT-IR Analysis:
-
Sample Preparation:
-
Place a small amount of the solid Boc-3,5-diiodo-L-thyronine sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
FT-IR Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate these bands with the expected functional groups of Boc-3,5-diiodo-L-thyronine.
-
Conclusion: A Multi-faceted Approach to Ensuring Quality
The comprehensive characterization of Boc-3,5-diiodo-L-thyronine is a non-negotiable aspect of quality control in drug development. A multi-technique approach, leveraging the strengths of HPLC for purity, LC-MS for identity confirmation, NMR for structural elucidation, and FT-IR for functional group analysis, provides a robust and self-validating system. By understanding the principles behind these analytical techniques and following well-defined protocols, researchers can confidently ensure the quality and integrity of this critical synthetic intermediate, paving the way for successful downstream research and development.
References
-
Gika, H. G., Samanidou, V. F., & Papadoyannis, I. N. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link]
-
Lorenzini, R., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]
-
Richards, K., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. The Journal of Clinical Endocrinology & Metabolism, 105(7), dgaa273. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]
Application Notes & Protocols: Characterizing Thyroid Hormone Receptor Interactions with Boc-3,5-diiodo-L-thyronine
Introduction: Beyond T3 and T4 - Exploring the Role of T2 Derivatives
The thyroid hormone signaling system, pivotal for regulating metabolism, development, and cardiovascular function, is primarily orchestrated by thyroxine (T4) and its more potent metabolite, 3,3',5-triiodo-L-thyronine (T3).[1] These hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), specifically isoforms TRα and TRβ, which function as ligand-activated transcription factors.[2]
In the quest for novel therapeutics, particularly for metabolic diseases like non-alcoholic steatohepatitis (NASH) and dyslipidemia, researchers are exploring alternative thyromimetics that might offer tissue-selective benefits while avoiding the cardiotoxic side effects of potent agonists.[2] 3,5-diiodo-L-thyronine (T2), a naturally occurring metabolite of T3, has emerged as a molecule of significant interest.[3] While its affinity for TRs is lower than that of T3, T2 demonstrates distinct metabolic activities, particularly in stimulating mitochondrial respiration and lipid metabolism, suggesting potentially different or complementary mechanisms of action.[3][4]
To rigorously study these interactions and screen for new TR modulators, robust biochemical assays are essential. This guide focuses on the application of Boc-3,5-diiodo-L-thyronine (Boc-T2) , a chemically protected derivative of T2, within the framework of ligand binding assays. The N-terminal tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis. Its presence allows for specific chemical modifications to other parts of the thyronine structure. For binding studies, the Boc group serves two critical roles:
-
As a precursor molecule that, upon deprotection, yields the active 3,5-diiodo-L-thyronine for characterization.
-
As a negative control to investigate the structural importance of the primary amine on the alanine side chain for receptor recognition and binding.
This document provides a comprehensive overview of the principles, protocols, and data interpretation for using Boc-T2 and its deprotected counterpart in competitive ligand binding assays for the thyroid hormone receptor.
Part 1: Synthesis, Purification, and Characterization of Boc-T2
The quality and purity of the ligand are paramount for obtaining reliable and reproducible binding data. While Boc-T2 may be commercially available, in-house synthesis provides greater control over quality.
Synthesis Rationale: A common synthetic route involves the N-Boc protection of the commercially available 3,5-diiodo-L-tyrosine, followed by a copper-mediated Chan-Lam or similar coupling reaction with a suitable boronic acid to form the diaryl ether bond characteristic of the thyronine backbone.[1]
Key Characterization Steps:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential to ensure the sample is free from starting materials and side-products. Purity should exceed 95%.
-
Identity Confirmation: Mass Spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies the chemical structure of the synthesized Boc-T2.
Part 2: The Competitive Radioligand Binding Assay - Principle and Design
The most established and sensitive method for determining the affinity of an unlabeled ligand (like T2) for its receptor is the competitive radioligand binding assay.
The Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. A fixed concentration of the receptor and a radiolabeled ligand (e.g., [¹²⁵I]T3) are incubated with increasing concentrations of the unlabeled test compound. The more effectively the test compound binds to the receptor, the less radioligand will be bound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as its IC₅₀ (Inhibitory Concentration 50).
Part 3: Detailed Experimental Protocol
This protocol describes the determination of the binding affinity of 3,5-diiodo-L-thyronine (T2), derived from Boc-T2, for the human thyroid hormone receptor beta (hTRβ).
Boc-Deprotection (Preparation of T2 Ligand)
Causality: The bulky, non-polar Boc group will likely hinder or prevent binding by sterically blocking the binding pocket or by removing the crucial positive charge of the primary amine, which forms a key salt bridge with a glutamate residue in the TR ligand-binding pocket. Therefore, it must be removed to assess the true binding potential of T2.
-
Dissolve Boc-3,5-diiodo-L-thyronine in a suitable solvent (e.g., Dichloromethane or Dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once complete, remove the acid and solvent under reduced pressure.
-
Purify the resulting 3,5-diiodo-L-thyronine salt by HPLC to ensure high purity for the binding assay.
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C.
Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Recombinant human TRβ ligand-binding domain (LBD).
-
Radioligand: [¹²⁵I]T3 (specific activity ~2,200 Ci/mmol).
-
Test Ligands: 3,5-diiodo-L-thyronine (from 3.1), Boc-3,5-diiodo-L-thyronine (control), and unlabeled T3 (positive control).
-
Assay Buffer: Phosphate buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, pH 7.8).
-
Wash Buffer: Assay buffer with 0.1% BSA.
-
Separation Matrix: Hydroxylapatite (HAP) slurry or filter-based system (e.g., GF/B filters pre-soaked in polyethylenimine).
-
Scintillation Cocktail and Gamma Counter .
Protocol Steps:
-
Prepare Ligand Dilution Series:
-
Perform serial dilutions of the test ligands (T2, Boc-T2) and the positive control (unlabeled T3) in the assay buffer. A typical concentration range would be from 1 pM to 100 µM to cover the full binding curve.
-
-
Set Up Assay Tubes/Plates:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled T3 (e.g., 100 µM) to saturate all specific binding sites.
-
Test Compound Wells: 50 µL of each concentration from the ligand dilution series.
-
-
Add Radioligand and Receptor:
-
To all wells, add 50 µL of [¹²⁵I]T3 diluted in assay buffer. The final concentration should be at or below the Kd of T3 for the receptor (typically 0.1-0.5 nM) to maximize assay sensitivity.
-
Initiate the binding reaction by adding 100 µL of the TRβ LBD diluted in assay buffer to all wells. The receptor concentration should be chosen to bind approximately 10-15% of the total radioligand added.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. This must be determined empirically but is often between 2-18 hours. Gentle agitation can facilitate binding.
-
Expert Insight: Incubation at 4°C can minimize receptor degradation, but may require longer incubation times to reach equilibrium compared to room temperature.
-
-
Separation of Bound and Free Ligand:
-
This is a critical step. For a filter-based assay:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Trustworthiness Check: The speed of filtration and washing is crucial to prevent dissociation of the ligand-receptor complex.
-
-
Detection and Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.
-
Part 4: Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
-
Generate Competition Curve:
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.
-
-
Calculate the Binding Affinity (Ki):
-
The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test ligand (Ki), use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / K_d)) Where:
-
[L] is the concentration of the radioligand ([¹²⁵I]T3).
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Expected Results and Interpretation
The experiment should yield IC₅₀ and Ki values that allow for the ranking of ligand affinity for the TRβ receptor.
| Compound | Expected IC₅₀ (nM) | Interpretation |
| Unlabeled T3 | 0.1 - 1 | High Affinity. Serves as the positive control, validating the assay conditions. |
| 3,5-diiodo-L-thyronine (T2) | 10 - 100 | Moderate to Low Affinity. Demonstrates that T2 is a direct ligand for TRβ, but significantly less potent than T3. This is consistent with published data.[4] |
| Boc-3,5-diiodo-L-thyronine | > 10,000 | No/Negligible Affinity. Confirms the hypothesis that the protected amine group is critical for receptor binding. This compound serves as an excellent negative control. |
Part 5: Self-Validating Systems and Troubleshooting
A robust assay protocol includes internal controls that validate the experiment's success.
-
Positive Control (Unlabeled T3): The calculated Ki for T3 should be within the expected range (sub-nanomolar), confirming the integrity of the receptor and radioligand.
-
Non-Specific Binding (NSB): The NSB should be less than 20% of the Total Binding. High NSB can indicate issues with the radioligand, buffer composition, or separation method.
-
Negative Control (Boc-T2): This compound should show no significant displacement, reinforcing the structural requirements for binding.
| Issue | Potential Cause | Solution |
| High NSB (>20%) | Radioligand degradation; Insufficient washing; Filter binding. | Use fresh radioligand; Increase wash steps/volume; Pre-treat filters with polyethylenimine or add BSA to wash buffer. |
| Low Signal (Low Total Binding CPM) | Inactive receptor; Low receptor concentration; Insufficient incubation time. | Use a new batch of receptor; Increase receptor concentration; Optimize incubation time by running a time-course experiment. |
| Poor Curve Fit / High Scatter | Pipetting errors; Incomplete mixing; Ligand instability/precipitation. | Use calibrated pipettes; Ensure thorough mixing after each addition; Check solubility of test compounds in assay buffer. |
References
-
ResearchGate. Development and Validation of In Vitro Bioassays for Thyroid Hormone Receptor Mediated Endocrine Disruption. Available at: [Link][5]
-
Concept Life Sciences. Endocrine Disruption & Thyroid Hormone Assays. Available at: [Link][6]
-
PubMed. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. Available at: [Link][7]
-
University of New Mexico. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Available at: [Link][1]
-
SciSpace. Identification of thyroid hormone receptor active compounds using a quantitative high-throughput screening platform. Available at: [Link][8]
-
MDPI. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model. Available at: [Link][9]
-
Semantic Scholar. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes. Available at: [Link][10]
-
Caring Sunshine. Ingredient: Diiodothyronine. Available at: [Link][11]
-
PubMed. Development of a thyroid hormone receptor targeting conjugate. Available at: [Link][12]
-
The Journal of Clinical Endocrinology & Metabolism. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Available at: [Link][4]
-
PubMed Central. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Available at: [Link][3]
-
ResearchGate. Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Available at: [Link][13]
-
PNAS. Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor. Available at: [Link][14]
-
Frontiers in Endocrinology. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Available at: [Link][2]
Sources
- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concept Life Sciences [conceptlifesciences.com]
- 7. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Review Reports - Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in <i>Psammomys obesus</i> (Fat Sand Rat) Model | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Development of a thyroid hormone receptor targeting conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Application Note: Preparation and Certification of a Stable Isotope-Labeled 3,5-Diiodo-L-thyronine (T2) Standard for Quantitative Mass Spectrometry
Senior Application Scientist Commentary: In the landscape of endocrinology and metabolic research, the precise quantification of thyroid hormone metabolites is paramount. 3,5-Diiodo-L-thyronine (T2), once considered an inactive byproduct, is now recognized for its distinct metabolic activities.[1][2] The gold standard for quantifying such small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6] The accuracy of LC-MS/MS, however, is critically dependent on the use of a high-purity, stable isotope-labeled (SIL) internal standard. This document provides a comprehensive, field-proven methodology for the de novo synthesis, rigorous purification, and multi-technique characterization of a ¹³C₉,¹⁵N-labeled 3,5-diiodo-L-thyronine standard, ensuring its suitability for the most demanding quantitative applications.
Principle and Strategy
The core principle of using a SIL internal standard is to introduce a known quantity of a compound that is chemically identical to the analyte but has a different mass. This allows for the correction of analyte loss during sample preparation and variations in instrument response. The chosen synthetic strategy is a robust, multi-step process starting from commercially available ¹³C₉,¹⁵N-L-tyrosine. This ensures the stable isotope labels are integral to the molecule's backbone and are not susceptible to exchange.
The synthesis involves three key stages:
-
Protection: The reactive amino and carboxyl groups of the tyrosine precursor are protected to direct the subsequent iodination and coupling reactions to the correct positions.
-
Core Assembly: A copper-catalyzed biaryl ether coupling reaction forms the characteristic thyronine diphenyl ether structure.
-
Deprotection: The protecting groups are removed to yield the final, purified SIL-T2.
Each stage is followed by rigorous purification and characterization to validate the integrity of the intermediates and the final product.
Figure 1: Overall workflow for the synthesis of the stable isotope-labeled T2 standard.
Detailed Experimental Protocols
Synthesis of ¹³C₉,¹⁵N-3,5-diiodo-L-thyronine (SIL-T2)
This protocol is adapted from established synthetic routes for labeled thyroid hormones.[7] All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) conditions are critical for the coupling step.
Step 1: Protection of ¹³C₉,¹⁵N-L-Tyrosine
-
Rationale: The N-Boc (tert-butyloxycarbonyl) and O-methyl ester protecting groups prevent unwanted side reactions at the amine and carboxylic acid functionalities during iodination and coupling.
-
Procedure:
-
Suspend ¹³C₉,¹⁵N-L-Tyrosine in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble HCl gas through the solution or add acetyl chloride dropwise to form the methyl ester. Monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable solvent system (e.g., dioxane/water).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃) to the solution.
-
Stir at room temperature overnight.
-
Extract the N-Boc, O-methyl ester protected tyrosine into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the intermediate by flash chromatography.
-
Step 2: Iodination of Protected Tyrosine
-
Rationale: N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent for activated aromatic rings like the phenol group of tyrosine. The reaction yields the 3,5-diiodo derivative.
-
Procedure:
-
Dissolve the protected ¹³C₉,¹⁵N-L-Tyrosine from Step 1 in dichloromethane (DCM).
-
Add N-Iodosuccinimide (approx. 2.2 equivalents) to the solution.
-
Stir the reaction at room temperature, protected from light, until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The resulting protected ¹³C₉,¹⁵N-3,5-diiodo-L-tyrosine intermediate is purified by flash chromatography.[7]
-
Step 3: Copper-Mediated Biaryl Ether Formation
-
Rationale: This is the key bond-forming reaction, creating the diphenyl ether linkage. A copper(II) acetate-mediated reaction couples the diiodotyrosine intermediate with a suitable boronic acid derivative.
-
Procedure:
-
To a flame-dried, argon-flushed flask, add the purified ¹³C₉,¹⁵N-3,5-diiodo-L-tyrosine intermediate from Step 2, 4-(Triisopropyl)silyloxyphenyl boronic acid, and dry copper(II) acetate.[7]
-
Add anhydrous DCM, diisopropylethylamine, and pyridine under argon.
-
Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress should be monitored by LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash sequentially with dilute acid, water, and brine.
-
Dry the organic phase and concentrate. Purify the crude product by flash chromatography to isolate the protected SIL-T2.
-
Step 4: Deprotection to Yield Final Product
-
Rationale: A two-step deprotection is required. First, the methyl ester is saponified using a base like lithium hydroxide. Second, the acid-labile Boc group is removed using a strong acid.
-
Procedure:
-
Dissolve the purified, protected SIL-T2 from Step 3 in methanol at 4°C.
-
Add a solution of lithium hydroxide in water and stir for 90-120 minutes at 4°C.[7]
-
Remove the solvent under a stream of argon.
-
To the dried crude product, add 4 M HCl in dioxane and stir overnight at room temperature under argon.[7]
-
Concentrate the reaction mixture to dryness to obtain the crude ¹³C₉,¹⁵N-3,5-diiodo-L-thyronine hydrochloride salt.
-
Purification by Preparative HPLC
-
Rationale: High-performance liquid chromatography is essential to achieve the high chemical purity (>99%) required for a reference standard, separating the final product from any unreacted starting materials or side-products from the deprotection steps.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 10 mm internal diameter, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-40 minutes.
-
Detection: UV detection at 220 nm and 254 nm.
-
Procedure: Dissolve the crude SIL-T2 in a minimal amount of the initial mobile phase. Inject onto the preparative HPLC system. Collect fractions corresponding to the main product peak. Pool the pure fractions and lyophilize to obtain the final product as a fluffy, white to off-white powder.
-
Characterization and Quality Control
A multi-faceted analytical approach is mandatory to certify the identity, purity, and isotopic enrichment of the final standard.
Figure 2: Quality control workflow for the certification of the SIL-T2 standard.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and verify the mass shift corresponding to the incorporated stable isotopes.
-
Method: Electrospray ionization (ESI) in positive mode coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Expected Result: The measured monoisotopic mass should be within 5 ppm of the theoretical mass for C¹³C₉H₁₃I₂¹⁵NO₄. For example, the [M+H]⁺ ion for the fully labeled product should be observed at approximately 649.9965 m/z.[7] The isotopic distribution pattern will confirm the high enrichment of ¹³C and ¹⁵N.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
Objective: To confirm the chemical structure, assess for the presence of structurally related impurities, and verify the position of the labels.
-
Method: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Expected Result:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic and aliphatic protons. The absence of significant unassigned signals confirms high chemical purity. The integration of signals should be consistent with the T2 structure.[7][8]
-
¹³C NMR: The spectrum will confirm the carbon backbone. Due to the ¹³C labeling, signal intensities for the tyrosine-derived carbons will be dramatically enhanced, confirming the successful incorporation of the labels.[8]
-
Analytical HPLC-UV
-
Objective: To provide a quantitative measure of chemical purity.
-
Method: A high-resolution C18 analytical column (e.g., 2.1 or 4.6 mm ID, <3 µm particle size) with a gradient similar to the preparative method.
-
Expected Result: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks at a specific wavelength (e.g., 220 nm). The final standard should exhibit a chemical purity of ≥99%.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Molecular Formula | ¹³C₉H₁₃I₂¹⁵NO₄ | HRMS |
| Monoisotopic Mass [M+H]⁺ | ~649.99 m/z | HRMS |
| Isotopic Enrichment | ≥99% for ¹³C, ≥98% for ¹⁵N | HRMS |
| Chemical Purity | ≥99% | HPLC-UV (220 nm) |
| Structural Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
Table 1: Summary of quality control specifications for the certified SIL-T2 standard.
Handling, Storage, and Use
4.1 Storage
-
Long-Term: The lyophilized powder should be stored at -20°C or below, protected from light and moisture.[9][10][11] Studies on thyroid hormones indicate that storage at low temperatures is critical for long-term stability.[9][10][12][13] Repeated freeze-thaw cycles of solutions should be avoided.[14]
-
Rationale: Thyroid hormones can be sensitive to degradation from light and elevated temperatures. Proper storage ensures the integrity and concentration of the standard over time.
4.2 Preparation of Solutions
-
Stock Solution: Carefully weigh the required amount of SIL-T2 and dissolve in a suitable organic solvent such as methanol or a mixture of ethanol and 1 M HCl. Prepare the stock solution at a concentration of ~1 mg/mL. Store the stock solution in amber glass vials at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the appropriate solvent (e.g., the initial mobile phase of the LC-MS method).
4.3 Use as an Internal Standard
-
Protocol: Add a precise and consistent volume of the SIL-T2 working solution to all samples, calibrators, and quality controls at the very beginning of the sample preparation process (e.g., before protein precipitation or extraction).[15]
-
Rationale: Early addition ensures that the internal standard experiences the same processing conditions and potential losses as the endogenous analyte, providing the most accurate correction and yielding reliable quantitative results.
References
-
Nelson, C. M., et al. (2018). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Wang, D., & Stapleton, H. M. (2010). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Jonklaas, J., et al. (2020). Multi-analyte thyroid function testing by LC-MS/MS. American Association for Clinical Chemistry. Available at: [Link]
-
Hoefig, C. S., et al. (2018). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Hormone and Metabolic Research. Available at: [Link]
-
Panesar, N. S. (2010). Stability of serum thyroid hormones following 8-11 years of cold storage. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Waite, K. V., et al. (1987). Storage conditions and stability of thyrotropin and thyroid hormones on filter paper. Clinical Chemistry. Available at: [Link]
-
Waite, K., Maberly, G., & Eastman, C. (1987). Storage conditions and stability of thyrotropin and thyroid hormones on filter paper. ResearchGate. Available at: [Link]
-
Tyssen, A., et al. (2022). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. Taylor & Francis Online. Available at: [Link]
-
Waite, K., et al. (1987). Storage conditions and stability of thyrotropin and thyroid hormones on filter paper. Semantic Scholar. Available at: [Link]
-
Craik, D. J., et al. (1996). 1H and 13C NMR Relaxation Studies of Molecular Dynamics of the Thyroid Hormones Thyroxine, 3,5,3'-Triiodothyronine, and 3,5-Diiodothyronine. Journal of Medicinal Chemistry. Available at: [Link]
-
Lorenzini, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. ResearchGate. Available at: [Link]
-
Lorenzini, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology. Available at: [Link]
-
MtoZ Biolabs. (n.d.). 3,5-Diiodo-L-Thyronine Analysis Service. MtoZ Biolabs. Available at: [Link]
-
Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. Available at: [Link]
-
SIELC Technologies. (2018). 3,5-Diiodo-L-Thyronine (T2). SIELC Technologies. Available at: [Link]
-
Hackenmueller, S. A., et al. (2013). The Synthesis of C-13(9)-N-15-Labeled 3,5-Diiodothyronine and Thyroxine. ResearchGate. Available at: [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. Available at: [Link]
-
Lorenzini, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. PMC. Available at: [Link]
Sources
- 1. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 7. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. biosynth.com [biosynth.com]
- 12. Stability of serum thyroid hormones following 8-11 years of cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Storage conditions and stability of thyrotropin and thyroid hormones on filter paper. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-3,5-diiodo-L-thyronine
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-3,5-diiodo-L-thyronine (Boc-3,5-diiodo-L-thyronine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
The synthesis of Boc-3,5-diiodo-L-thyronine is a critical step in the preparation of various thyroid hormone analogues for research and therapeutic development. The primary challenge lies in the selective iodination of the inner phenolic ring of the thyronine backbone without affecting other reactive sites. This guide provides a comprehensive overview of the synthesis, focusing on practical solutions to common experimental hurdles.
Core Synthesis Pathway
The most common and direct route to Boc-3,5-diiodo-L-thyronine involves the electrophilic iodination of Boc-L-thyronine. The general transformation is depicted below:
Technical Support Center: Troubleshooting Side Products in the Iodination of Boc-L-Tyrosine
Welcome to the technical support center for the iodination of Boc-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can significantly improve the yield and purity of your desired mono- or di-iodinated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the iodination of Boc-L-tyrosine?
The primary side products encountered during the iodination of Boc-L-tyrosine are typically the result of over-iodination or undesired reactions at other functional groups. The most prevalent of these is 3,5-diiodo-L-tyrosine , formed when the reaction is intended to yield the mono-iodinated product.[1][2][3] Conversely, if di-iodination is the goal, residual 3-iodo-L-tyrosine can be a significant impurity. Other potential, though less common, side products can arise from reactions involving the carboxylic acid or the Boc-protecting group, especially under harsh reaction conditions.
Q2: I'm trying to synthesize mono-iodo Boc-L-tyrosine, but I'm getting a significant amount of the di-iodo product. What's causing this?
The formation of di-iodotyrosine (DIT) during a mono-iodination reaction is a common challenge.[1][3] The root cause lies in the reactivity of the tyrosine ring. Once the first iodine atom is introduced at the 3-position, the tyrosine ring remains activated, and a second iodination at the 5-position can occur readily.
Several factors can contribute to this over-iodination:
-
Stoichiometry of the Iodinating Agent: Using an excess of the iodinating agent (e.g., I₂, NIS, ICl) is the most direct cause.
-
Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of the iodinating agent, can lead to the formation of the di-iodo product.
-
Reaction Temperature: Higher temperatures can increase the rate of the second iodination.
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the tyrosine and the iodinating species.
Q3: My reaction seems to be stalled, and I have a low yield of the iodinated product. What could be the issue?
Low conversion can be attributed to several factors:
-
Insufficient Activation of Iodine: The iodinating species may not be sufficiently electrophilic. This can be due to the choice of reagent or the absence of an appropriate activator.
-
Decomposition of Reagents: The iodinating agent or other reagents may have degraded over time.
-
Suboptimal pH: The reaction rate is often pH-dependent. An inappropriate pH can significantly slow down the reaction.
-
Presence of Scavengers: Unintended substances in the reaction mixture might be quenching the iodinating species.[4]
Q4: How can I effectively remove unreacted iodine from my reaction mixture?
Residual iodine can often complicate purification. A common and effective method is to quench the reaction with a reducing agent. A solution of sodium thiosulfate (Na₂S₂O₃) is a widely used "iodine scavenger" that rapidly reacts with and neutralizes excess iodine.[4] Other quenching agents include sodium bisulfite or ascorbic acid.
Q5: What are the best methods for purifying the final iodinated Boc-L-tyrosine product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating mono-iodinated, di-iodinated, and unreacted Boc-L-tyrosine. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically employed.[5][6]
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be a simple and scalable purification technique.
-
Preparative HPLC: For high-purity requirements, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of the desired product from closely related side products.[7][8]
Troubleshooting Guides
Guide 1: Controlling Mono- vs. Di-iodination
This guide provides a systematic approach to selectively synthesize either mono- or di-iodinated Boc-L-tyrosine while minimizing the formation of the other as a side product.
Core Principle: Reaction Stoichiometry and Control
The key to controlling the extent of iodination lies in the precise control of the molar ratio of the iodinating agent to Boc-L-tyrosine and careful monitoring of the reaction progress.[3]
Troubleshooting Workflow
Caption: Workflow for optimizing iodination selectivity.
Detailed Protocols
Protocol 1.1: Selective Mono-iodination
-
Reagent Stoichiometry: Begin with a 1.0 to 1.1 molar equivalent of the iodinating agent (e.g., N-iodosuccinimide - NIS) relative to Boc-L-tyrosine.
-
Temperature Control: Maintain the reaction temperature at 0-5 °C to slow down the rate of the second iodination.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15-30 minutes).
-
Quenching: Once the starting material is consumed and before significant di-iodinated product is observed, quench the reaction with a solution of sodium thiosulfate.
Protocol 1.2: Driving to Di-iodination
-
Reagent Stoichiometry: Use a slight excess of the iodinating agent, typically 2.1 to 2.5 molar equivalents.
-
Temperature: The reaction can often be run at room temperature to ensure complete conversion.
-
Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS until the mono-iodinated intermediate is no longer visible.
| Parameter | For Mono-iodination | For Di-iodination |
| Iodinating Agent (eq.) | 1.0 - 1.1 | 2.1 - 2.5 |
| Temperature | 0 - 5 °C | Room Temperature |
| Reaction Time | Monitor closely (short) | Monitor until completion (longer) |
| Monitoring | TLC / LC-MS | TLC / LC-MS |
Guide 2: Addressing Low Reaction Conversion
This guide focuses on identifying and resolving issues that lead to incomplete iodination reactions.
Core Principle: Ensuring Effective Electrophilic Iodination
Successful iodination requires a sufficiently reactive electrophilic iodine species.[9] Factors that diminish this reactivity or the availability of the iodinating agent will lead to low conversion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols
Protocol 2.1: Enhancing Iodinating Agent Reactivity
-
Use of Activators: For less reactive iodinating agents like molecular iodine (I₂), the addition of an activator can be crucial. A common activator is a mild acid, such as trifluoroacetic acid (TFA), which can help generate a more potent electrophilic iodine species.
-
Choice of Iodinating Agent: Consider using a more reactive iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3]
Protocol 2.2: Optimizing Reaction Conditions
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used.
-
pH Adjustment: The iodination of tyrosine is often favored under slightly basic or neutral conditions. If the reaction is sluggish, a careful adjustment of the pH with a non-nucleophilic base may be beneficial. However, strong basic conditions should be avoided to prevent side reactions.
References
-
Background - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015). National Institutes of Health. Retrieved from [Link]
-
Diiodotyrosine. (n.d.). Wikipedia. Retrieved from [Link]
- Removal of iodine or ioidide impurities. (n.d.). Google Patents.
-
Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. (n.d.). ResearchGate. Retrieved from [Link]
-
Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. (n.d.). PubMed Central. Retrieved from [Link]
-
Studies on the mechanism of the iodination of tyrosine by lactoperoxidase. (1989). PubMed. Retrieved from [Link]
-
On the mechanism of iodination of tyrosine. (n.d.). PubMed. Retrieved from [Link]
-
In vivo formation of diiodotyrosine by extrathyroidal thyroxine ether-link cleavage and effects of mononitrotyrosine on this pathway in the rat. (n.d.). PubMed. Retrieved from [Link]
-
3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Method for preparing Boc-L-tyrosine by using (Boc)2O. (n.d.). Google Patents.
-
Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. (2025). ResearchGate. Retrieved from [Link]
-
Iodine as a scavenger of radiolytic products in liquid n-hexane. (n.d.). ACS Publications. Retrieved from [Link]
-
Determination of iodotyrosines in food. (2025). ResearchGate. Retrieved from [Link]
-
Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. (1975). PubMed. Retrieved from [Link]
-
Iodine as a scavenger of radiolytic products in liquid n-hexane. (1978). OSTI.GOV. Retrieved from [Link]
-
UV/TiO 2 /IO 4 − Advanced Oxidation of Safranin O: Disentangling Matrix Complexity and Radical-Scavenger Interference. (n.d.). MDPI. Retrieved from [Link]
-
[Molecular mechanism of thyroid hormone synthesis]. (n.d.). PubMed. Retrieved from [Link]
-
Thyroid hormone binding motifs and iodination pattern of thyroglobulin. (2019). PubMed. Retrieved from [Link]
-
The chemical structures of monoiodotyrosine (MIT), di-iodotyrosine... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method. (n.d.). Science Alert. Retrieved from [Link]
-
Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Iodinated Tyrosine Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
-
Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide. (1985). PubMed. Retrieved from [Link]
-
Tyrosine Modifications in Aging. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thyroid Hormones | Synthesis. (2025). YouTube. Retrieved from [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (n.d.). PubMed Central. Retrieved from [Link]
-
Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. (n.d.). Retrieved from [Link]
-
Method for preparing Boc-L-tyrosine by using (Boc)2O. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
BOC-3-IODO-L-TYROSINE CAS#: 71400-63-0; ChemWhat Code: 87945. (n.d.). ChemWhat. Retrieved from [Link]
Sources
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
Troubleshooting incomplete Boc deprotection of diiodothyronine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of 3,5-diiodothyronine (T2) and its derivatives. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose issues, optimize your reaction, and ensure the integrity of your final product.
Troubleshooting Guide: Incomplete Reactions & Side Products
This section addresses the most common and frustrating issues encountered during the Boc deprotection of diiodothyronine. We will diagnose the problem from first principles and provide actionable, field-proven solutions.
Q1: Why is my Boc deprotection of diiodothyronine incomplete? I see significant starting material remaining by TLC/LC-MS.
Incomplete deprotection is the most frequent challenge. The stability of the tert-butoxycarbonyl (Boc) group is significant, and its removal requires carefully controlled acidic conditions. The reaction is an equilibrium process that must be driven to completion.[1][2]
-
Insufficient Acid Strength or Concentration: The reaction is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[1] If the acid is too dilute or not strong enough, this initial step is inefficient, leading to a sluggish or stalled reaction.
-
Presence of Water: Moisture in the reaction medium can hydrolyze the acid, effectively lowering its concentration and protonating power. Water can also compete with the substrate for the acid.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Store TFA over molecular sieves if necessary, though fresh, high-quality TFA is always preferred.
-
-
Inadequate Reaction Time or Temperature: Boc deprotection is not always instantaneous. The rate can be substrate-dependent and is influenced by temperature.
-
Poor Solubility: If the Boc-protected diiodothyronine is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Solution: Ensure complete dissolution in your chosen solvent (DCM is typical). If solubility is an issue, consider alternative solvents like dioxane, though be aware that different solvents can affect reaction rates.[7]
-
Here is a logical workflow to diagnose and resolve an incomplete deprotection reaction.
Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.
Q2: My reaction seems to work, but I'm getting multiple side products. What is happening and how can I prevent it?
Side product formation is primarily caused by the highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[1][8] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture.
-
C-Alkylation of the Phenolic Ring: The electron-rich aromatic ring of diiodothyronine is susceptible to Friedel-Crafts alkylation by the t-Bu⁺ cation, leading to a tert-butylated impurity.
-
Deiodination: The strong acidic conditions, especially in the presence of light, can potentially lead to the degradation of the diiodothyronine structure, including loss of iodine atoms.[9] While less common during the short timeframe of deprotection, it's a possibility for sensitive substrates.
-
Formation of tert-butyl Trifluoroacetate: The t-Bu⁺ cation can be trapped by the TFA counterion to form tert-butyl trifluoroacetate. This ester is also a potent alkylating agent and can cause the same side reactions.[8]
To prevent these side reactions, it is essential to include a "scavenger" in the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ cation than your substrate, effectively trapping it before it can cause damage.[8][10]
| Scavenger | Concentration (v/v) | Mechanism of Action | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Acts as a hydride donor to reduce the t-Bu⁺ cation to isobutane (a gas). | Excellent general-purpose scavenger. Highly effective. |
| Water | 2.5 - 5% | Reacts with the t-Bu⁺ cation to form tert-butanol. | Useful, but can slow the deprotection reaction slightly. |
| Thioanisole | 2.5 - 5% | Traps the t-Bu⁺ cation through electrophilic aromatic substitution on its own ring. | Particularly useful for protecting sulfur-containing residues like methionine, but also effective for tyrosine derivatives.[11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Similar to thioanisole, the thiol groups are excellent nucleophiles for trapping carbocations. | Strong odor. Use in a well-ventilated fume hood. |
Recommended Cocktail: For diiodothyronine, a standard and highly effective scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[11] This combination provides robust trapping of the t-Bu⁺ cation while maintaining strong deprotection conditions.
Frequently Asked Questions (FAQs)
Q3: What is the detailed mechanism of TFA-mediated Boc deprotection?
Understanding the mechanism is key to troubleshooting. It proceeds in four main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The C-O bond cleaves, releasing the resonance-stabilized and highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.
-
Protonation of Amine: Under the acidic conditions, the newly formed amine is immediately protonated, yielding the final product as a TFA salt.[1]
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
Q4: How can I effectively monitor the reaction progress?
Visual inspection by Thin-Layer Chromatography (TLC) is fast but can be misleading. High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate monitoring.[12]
-
System: Reverse-phase HPLC (C18 column).
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA.
-
Example Gradient: 10% to 90% ACN over 15 minutes.
-
-
Sample Preparation: At each time point (e.g., t=0, 1h, 2h), withdraw a ~5 µL aliquot of the reaction mixture. Quench it immediately in ~0.5 mL of the initial mobile phase (e.g., 90:10 water:ACN).
-
Analysis: Inject the quenched sample.
-
Expected Result: The Boc-protected starting material is non-polar and will have a longer retention time. The deprotected product, being a salt, is much more polar and will have a shorter retention time. A complete reaction is indicated by the complete disappearance of the starting material peak and the appearance of a single major product peak.[12]
-
Q5: What is the best procedure for work-up and purification after the reaction is complete?
The goal is to remove the excess TFA and scavengers to isolate your product, typically as the TFA salt.
-
Solvent Removal: Once the reaction is complete by HPLC, concentrate the reaction mixture under reduced pressure (rotary evaporation). Be aware that TFA is corrosive to some pump components.[13]
-
Trituration: Add a large volume of cold diethyl ether to the concentrated residue. The desired amine salt is typically insoluble in ether and will precipitate as a solid. The non-polar scavengers (like TIS and thioanisole) and their byproducts will remain dissolved.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid generously with more cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the isolated solid under high vacuum. The product is the diiodothyronine amine TFA salt, which is often a stable, white to off-white solid.
-
Neutralization (Optional): If the free amine is required for the next step, the TFA salt can be dissolved in a suitable solvent (e.g., DCM/Methanol) and washed carefully with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃).[14][15] After extraction and drying, this will yield the neutral diiodothyronine. Caution: The free amine may be less stable than the salt form.
References
-
Reddit User Discussion on r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Shaikh, N. S., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
ResearchGate Discussion. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. Royal Society of Chemistry. [Link]
-
Gondrala, P. K., et al. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. [Link]
-
Reddit User Discussion on r/chemistry. (2013). Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]
-
Atherton, E., et al. (1985). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Rosenberg, I. N., et al. (1970). Purification of iodotyrosine deiodinase from bovine thyroid. PubMed. [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Jamison, T. F., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH. [Link]
-
Muttenthaler, M., et al. (2015). Boc deprotection conditions tested. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Preventing tert-butylation Side Reactions During Boc Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common but critical challenge in chemical synthesis: the prevention of tert-butylation side reactions during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your synthesized molecules.
The Challenge: Understanding tert-butylation
Acid-catalyzed removal of the Boc protecting group is a fundamental step in peptide and organic synthesis.[1][2][] The reaction, typically mediated by strong acids like trifluoroacetic acid (TFA), proceeds through the formation of a carbamic acid intermediate that readily decarboxylates to yield the free amine.[2][4][5] However, a significant complication arises from the generation of a reactive tert-butyl cation (t-Bu⁺) during this process.[5][6][7][8]
This electrophilic carbocation can attack nucleophilic sites within your target molecule, leading to an unwanted side reaction known as tert-butylation.[6][7] A common indicator of this side reaction is the observation of a mass increase of +56 Da in your byproducts.[9] This modification can compromise the purity, yield, and biological activity of your final compound.
Susceptible Amino Acid Residues
In peptide synthesis, certain amino acid residues are particularly vulnerable to tert-butylation due to their nucleophilic side chains:[6][7]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6][10]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[6]
-
Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[6][9]
The most effective strategy to mitigate this issue is the addition of "scavengers" to the deprotection reaction mixture.[6][7] These are nucleophilic compounds that preferentially react with and neutralize the tert-butyl cation before it can modify your substrate.[7]
Troubleshooting Guide: Diagnosing and Solving tert-butylation Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: My LC-MS analysis shows a major peak at +56 Da from my expected product mass.
-
Probable Cause: This is a classic sign of tert-butylation. The tert-butyl cation generated during Boc cleavage has alkylated a nucleophilic residue on your molecule.[9]
-
Solution: Implement a Scavenger Strategy. The choice of scavenger is critical and depends on the sensitive residues in your peptide or molecule.[6][9]
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole to protect the indole ring.[9]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[9] The addition of dimethyl sulfide (DMS) can also help prevent oxidation, another common side reaction with methionine.[9][10]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger to protect the thiol group.[9]
-
For Tyrosine-containing compounds: The phenolic ring can be protected by scavengers that trap the tert-butyl cation.[9]
-
-
Workflow:
-
Identify the nucleophilic residues in your compound.
-
Select an appropriate scavenger or scavenger cocktail from the table below.
-
Incorporate the scavenger into your TFA deprotection solution.
-
Repeat the deprotection and analyze the product by LC-MS.
-
Issue 2: My deprotection reaction is incomplete, even after an extended reaction time.
-
Probable Cause 1: Insufficient Acid Strength or Concentration. The efficiency of Boc cleavage is dependent on the acidity of the reaction medium.
-
Solution 1: Ensure you are using a sufficient excess of acid, such as neat TFA or a high concentration (e.g., 25-50%) in a suitable solvent like dichloromethane (DCM).[9][11][12] For particularly stubborn Boc groups, a stronger acid system like 4M HCl in dioxane can be employed.[7][13]
-
Probable Cause 2: Steric Hindrance. The Boc-protected amine may be in a sterically congested environment, slowing down the reaction.
-
Solution 2: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions to prevent an increase in side reactions.[9][13]
Issue 3: I am working with a peptide containing multiple sensitive residues.
-
Probable Cause: A single scavenger may not be sufficient to protect all susceptible sites.
-
Solution: Use a Scavenger Cocktail. A mixture of scavengers can provide broader protection.[9]
Visualizing the Mechanism: Boc Deprotection and Scavenging
To better understand the chemical transformations, the following diagrams illustrate the key pathways.
Caption: How scavengers prevent side reactions.
Data Summary: Common Scavengers for Boc Deprotection
The following table provides a quick reference for selecting the appropriate scavenger for your experiment.
| Scavenger | Typical Concentration (v/v) | Primary Purpose & Key Features |
| Triisopropylsilane (TIS) | 2.5 - 5% | A versatile and effective carbocation scavenger. |
| Triethylsilane (TES) | 5 - 10% | Efficiently reduces the tert-butyl cation to isobutane. |
| Water | 2.5 - 5% | A general carbocation scavenger that forms tert-butanol. |
| Thioanisole | 5% | Particularly effective in preventing S-alkylation of Methionine. A[9][13]void use if your peptide contains Tryptophan, as thioanisole cation adducts can alkylate the indole ring. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues and is also effective in preventing acid-catalyzed oxidation of Tryptophan. |
| Phenol | 5% | A carbocation scavenger. |
| Dimethyl sulfide (DMS) | - | Helps prevent the oxidation of Methionine. |
Experimental Protocols
Protocol 1: General Boc Deprotection with a Scavenger
This protocol is a starting point for the deprotection of Boc-protected amines where side reactions are a concern.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM). 2[13]. Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of triethylsilane. 3[13]. Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture. 4[13]. Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS). 5[13]. Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. F[7]or peptides, precipitation in cold diethyl ether is a common work-up procedure.
[7]### Protocol 2: Using a Pre-mixed Scavenger Cocktail (TFA/TIS/H₂O)
This protocol is for using a standard, robust scavenger cocktail.
-
Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).
-
Deprotection: Dissolve the Boc-protected compound directly in the cleavage cocktail.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for completion.
-
Work-up: Concentrate the solution under reduced pressure. For peptides, precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry.
[7]Safety Note: Boc deprotection reactions generate carbon dioxide gas and should always be performed in a well-ventilated fume hood and not in a sealed container to avoid pressure buildup. T[4][5]FA is corrosive and should be handled with appropriate personal protective equipment.
[14]## Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection? A1: The main cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like TFA. This electrophilic carbocation can then alkylate nucleophilic sites on your molecule.
[6][7]Q2: I observed a byproduct with a mass increase of +56 Da. What does this indicate? A2: This mass increase is a definitive sign of tert-butylation, where a tert-butyl group has been added to your molecule.
[9]Q3: Can I use scavengers to prevent other side reactions besides tert-butylation? A3: Yes, some scavengers have dual purposes. For example, dimethyl sulfide (DMS) helps prevent the oxidation of methionine, a[9]nd 1,2-ethanedithiol (EDT) can help prevent the acid-catalyzed oxidation of tryptophan.
[15]Q4: Is it possible for the S-alkylation of methionine to be reversed? A4: Yes, the formation of a sulfonium salt from methionine S-alkylation is a reversible reaction. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group from the methionine residue.
[9]Q5: Are there milder alternatives to TFA for Boc deprotection? A5: While TFA is very common, other acidic conditions can be used. For substrates sensitive to strong acid, methods like using 4M HCl in dioxane are an option. I[7][13]n some cases, thermal deprotection at elevated temperatures can also be effective.
[16]## References
-
BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. BenchChem.
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
-
BenchChem. (2025). Technical Support Center: Preventing Side Reactions During Boc Deprotection. BenchChem.
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
-
BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem.
-
CDN. Cleavage Cocktail Selection.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
ResearchGate. (2020). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
Common Organic Chemistry. Boc Deprotection - TFA.
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
-
BOC Sciences. Amino Acid Protection & Deprotection Services.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Time for Boc-3,5-diiodo-L-thyronine Synthesis
Welcome to the technical support center for the synthesis of Boc-3,5-diiodo-L-thyronine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on optimizing reaction times and overcoming common hurdles in this multi-step synthesis.
Introduction: The Synthetic Pathway
The synthesis of Boc-3,5-diiodo-L-thyronine is a four-step process, each with its own set of parameters that can influence reaction speed and overall success. Understanding the causality behind each experimental choice is critical for efficient and reproducible synthesis. The overall workflow is as follows:
-
Boc Protection: The α-amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Iodination: The protected L-tyrosine undergoes electrophilic iodination at the 3 and 5 positions of the phenol ring.
-
Ullmann Condensation: The crucial diaryl ether bond is formed through a copper-catalyzed Ullmann coupling reaction.
-
Boc Deprotection: The Boc protecting group is removed to yield the final product.
This guide will dissect each of these stages, offering solutions to common problems that can impede reaction progress.
Visualizing the Workflow
Technical Support Center: Removal of Unreacted N-Iodosuccinimide from Reaction Mixtures
Welcome to the Technical Support Center for handling N-Iodosuccinimide (NIS) reaction workups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of reaction mixtures containing NIS.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during the removal of unreacted NIS and its primary byproduct, succinimide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow or brown tint in the purified product, with a TLC spot corresponding to NIS. | Incomplete quenching of unreacted NIS during the workup. | Quench with a reducing agent: Before aqueous extraction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce NIS to succinimide and iodide salts, which are more easily removed in the aqueous phase.[1] |
| Presence of succinimide in the final product after column chromatography. | - Succinimide can be moderately soluble in common organic solvents like dichloromethane and may co-elute with the desired product.[2] - Insufficient aqueous washing. | Aqueous Base Wash: Perform multiple washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This converts succinimide into its more water-soluble sodium salt. Follow with a water and then a brine wash.[1][3] Filtration: If the reaction is performed in a non-polar solvent where succinimide has low solubility (e.g., carbon tetrachloride), it may precipitate upon cooling and can be removed by filtration before the aqueous workup.[1] |
| Product is sensitive to basic conditions, making succinimide removal difficult. | Functional groups on the desired product (e.g., esters) are labile to hydrolysis under basic conditions. | Neutral Aqueous Washes: Avoid strong bases. Instead, perform multiple, thorough washes with deionized water or brine to gradually remove the succinimide.[2] |
| Formation of elemental sulfur during sodium thiosulfate quench. | Acidic conditions can cause the disproportionation of thiosulfate to sulfur and sulfate.[4] | Ensure Basic/Neutral pH: Add a saturated solution of sodium bicarbonate before adding the sodium thiosulfate solution to maintain a slightly alkaline pH and prevent the decomposition of the quenching agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to expect in a reaction involving N-Iodosuccinimide?
The primary impurities are typically unreacted N-Iodosuccinimide and the byproduct, succinimide.[5] Depending on your specific substrate and reaction conditions, you may also encounter side products from over-iodination.[5]
Q2: Why is it critical to remove both unreacted NIS and succinimide?
-
Unreacted NIS: As a reactive electrophilic iodinating agent, any residual NIS can lead to undesired side reactions in subsequent synthetic steps, compromising the yield and purity of your final compound.[5][6]
-
Succinimide: This byproduct often shares similar solubility profiles with many organic products, leading to challenges in purification. It can co-elute during column chromatography or co-crystallize, contaminating the final product.[5][7]
Q3: What is the mechanism behind quenching NIS with sodium thiosulfate?
Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that effectively neutralizes the electrophilic iodine of NIS. The thiosulfate anion ([S₂O₃]²⁻) reacts with NIS, reducing the iodine from its +1 oxidation state to iodide (I⁻). In this process, the thiosulfate is oxidized, typically to tetrathionate ([S₄O₆]²⁻) or sulfate ([SO₄]²⁻), while the NIS is converted to succinimide and a soluble iodide salt.[8][9] This transformation is crucial as it converts the reactive, organic-soluble NIS into water-soluble, inorganic species and the more polar succinimide, facilitating their removal via aqueous extraction.
Q4: Can I use other methods besides quenching and extraction to remove these impurities?
Yes, several other purification techniques can be effective:
-
Filtration: In some cases, particularly when using non-polar solvents, the succinimide byproduct may precipitate out of the reaction mixture upon cooling. This allows for its removal by simple filtration before proceeding with an aqueous workup.[1]
-
Silica Gel Chromatography: Passing the crude reaction mixture through a short plug of silica gel can effectively remove the highly polar succinimide.[10] For more challenging separations, full column chromatography is a reliable method.
-
Recrystallization: This can be a highly effective final purification step. The key is to find a solvent system where your desired product has high solubility at elevated temperatures but poor solubility at room temperature, while succinimide remains soluble.[1]
Q5: What are the key properties of N-Iodosuccinimide to consider during workup?
Understanding the physical and chemical properties of NIS is essential for designing an effective purification strategy.
| Property | Value/Description | Implication for Workup |
| Appearance | White to off-white or pale yellow crystalline powder.[6][11] | A yellow/brown color can indicate decomposition and the presence of free iodine (I₂), which can also be removed by a thiosulfate wash.[12][13] |
| Molecular Weight | ~225.0 g/mol [6] | |
| Melting Point | 200-206 °C (with decomposition).[6][11] | |
| Solubility | Soluble in polar solvents like dioxane, THF, and acetonitrile.[11][14][15] Insoluble in nonpolar solvents like diethyl ether and carbon tetrachloride.[11][14] Decomposes in water.[11][15] | The choice of reaction solvent will influence whether succinimide precipitates. NIS's solubility in polar organic solvents means it will remain in the organic phase until quenched. |
| Stability | Light-sensitive and moisture-sensitive.[6][11] Should be stored at 2–8 °C.[11] | Reactions should be protected from light. Proper storage is crucial to prevent decomposition and ensure reactivity. |
Experimental Protocols & Methodologies
Protocol 1: Standard Aqueous Workup with Sodium Thiosulfate Quench
This is the most common and broadly applicable method for removing unreacted NIS and succinimide.
Objective: To neutralize residual NIS and remove the resulting succinimide and iodide salts.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Reaction Completion: Ensure the reaction has gone to completion by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was conducted at a low temperature, allow it to warm slowly.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate. The amount should be sufficient to discharge any yellow or brown color from iodine. Shake the funnel vigorously, venting frequently.[16] Allow the layers to separate.
-
Extraction & Washing: a. Drain the lower aqueous layer. b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities and convert succinimide to its more soluble salt.[1] c. Wash the organic layer with brine to remove the bulk of the dissolved water.[3]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[17] Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[18]
-
Further Purification: Proceed with further purification of the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow: NIS Removal
Caption: Standard aqueous workup workflow for NIS removal.
Visualizing the Chemistry: Quenching Mechanism
Caption: Chemical transformation during the thiosulfate quench.
References
- Benchchem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
- Grokipedia. (n.d.). N-Iodosuccinimide.
- Benchchem. (2025). Technical Support Center: Purification of Products from N-Iodosuccinimide (NIS) Reaction Mixtures.
- Calibre Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- ECHEMI. (n.d.). Purifying/Recrystallising N-Iodosuccinimide.
- Virgil, S. C. (2007). N-Iodosuccinimide. Encyclopedia of Reagents for Organic Synthesis. DOI:10.1002/047084289X.ri038.pub3.
- SURU Chemical. (n.d.). N iodosuccinimide solubility.
- ChemBK. (2022). N-Iodosuccinimide.
- Chemistry Stack Exchange. (2017). Purifying/Recrystallising N-Iodosuccinimide.
- Fengchen Group Co., Ltd. (n.d.). N-Iodosuccinimide BP EP USP CAS 516-12-1 Manufacturers and Suppliers.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Benchchem. (2025). A Comparative Guide to the Reactivity of NIS, NCS, and NBS in Organic Synthesis.
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- ResearchGate. (2018). How to separate succinimide from a bromination product when using NBS?.
- ResearchGate. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder website.
- ResearchGate. (2016). Can anybody suggest me how to remove ammonia solution from the reaction mixture?.
- Benchchem. (2025). Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Organic Syntheses. (n.d.). n-iodosuccinimide - Organic Syntheses Procedure.
- Sciencemadness.org. (2013). N-bromosuccinimide removal at workup.
- Myers Research Group, Harvard University. (n.d.). Remove Sticky Reagents.
- Reddit. (n.d.). Purification of N-iodosuccinimide.
- ChemicalBook. (2024). What are the chemical reactions involved in N-Iodosuccinimide?.
- MDPI. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions.
- University of Rochester. (2026). How To Run A Reaction: The Quench.
- ACS Publications. (2022).
- University of Rochester. (2026). How To Run A Reaction: The Workup.
- ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?.
- Wikipedia. (n.d.). N-Iodosuccinimide.
- New England Biolabs. (2025). FAQ: What is the best way to remove DNase I from my reaction?.
- ResearchGate. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis (in Press).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Benchchem. (n.d.). "work-up procedure to remove unreacted NBS from bromination reaction".
- Patsnap Synapse. (2024). What is the mechanism of Sodium Thiosulfate?.
- Reddit. (2024). How does quenching work?.
- Wikipedia. (n.d.). Sodium thiosulfate.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I.
- ChemicalBook. (2023). N-Iodosuccinimide: Synthesis and applications.
- Dalton Transactions (RSC Publishing). (n.d.). Sodium thiosulfate-assisted synthesis of NiS2 nanostructure by using nickel(ii)-Salen precursor: optical and magnetic properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calibrechem.com [calibrechem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 9. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. grokipedia.com [grokipedia.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Stability of Boc-3,5-diiodo-L-thyronine in Solution
Welcome to the technical support center for Boc-3,5-diiodo-L-thyronine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for handling this compound in solution. Given the inherent lability of both the iodinated aromatic rings and the Boc-protecting group, maintaining the integrity of this molecule during experimental workflows is critical for reproducible and accurate results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of Boc-3,5-diiodo-L-thyronine.
Q1: What are the primary factors that compromise the stability of Boc-3,5-diiodo-L-thyronine in solution?
A1: The stability of Boc-3,5-diiodo-L-thyronine is primarily threatened by two distinct chemical transformations: deiodination and de-protection of the Boc group. Several environmental factors can accelerate this degradation:
-
Light Exposure: The carbon-iodine (C-I) bond is weak and susceptible to photolytic cleavage, leading to the loss of iodine atoms and the formation of colored byproducts.[1][2]
-
Acidic pH: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acid. Exposure to acidic conditions (even mild acidity in some solvents or buffers) will cleave the Boc group, yielding the parent compound, 3,5-diiodo-L-thyronine.
-
Elevated Temperatures: Heat provides the energy to break the C-I bond, accelerating deiodination.[1] Therefore, long-term storage at room temperature is not recommended.
-
Oxygen and Oxidizing Agents: The presence of dissolved oxygen or other oxidizing impurities can promote the formation of free molecular iodine (I₂), which is often responsible for a visible yellow or brown discoloration of the solution.[1][3]
-
Solvent Choice: The choice of solvent is critical. While soluble in some organic solvents, long-term stability can be solvent-dependent. Aqueous solutions, in particular, are not recommended for storage.[4][5][6]
Q2: What is the recommended solvent for preparing a stock solution?
A2: For maximum stability and solubility, it is highly recommended to prepare stock solutions in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] To minimize oxidation, purging the solvent with an inert gas like argon or nitrogen before dissolving the compound is a best practice.[4][5]
Q3: How should I properly store stock solutions of Boc-3,5-diiodo-L-thyronine?
A3: Proper storage is essential to maintain the compound's integrity.
-
Temperature: Store stock solutions at -20°C or, for enhanced long-term stability, at -80°C.[7][]
-
Light Protection: Always store solutions in amber or opaque vials to protect them from light.[2] If using clear vials, wrap them in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[9]
Q4: Can I prepare and store aqueous solutions of this compound for my experiments?
A4: It is strongly advised to not store Boc-3,5-diiodo-L-thyronine in aqueous solutions for any significant length of time. For experiments requiring an aqueous buffer, the recommended procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock into the aqueous buffer of choice immediately before use.[4][6] Aqueous solutions should be prepared fresh for each experiment and any unused portion should be discarded, as they are not stable for more than a day.[4][5][6]
Q5: What are the visual signs of degradation?
A5: The most common visual indicator of degradation is the development of a yellow to brown color in the solution.[1] This is typically due to the formation of molecular iodine (I₂) resulting from the deiodination of the thyronine backbone.[1] However, the loss of the Boc group is not visually detectable and can only be confirmed by analytical methods like HPLC or LC-MS.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common stability issues encountered during experiments.
Issue 1: My freshly prepared solution of Boc-3,5-diiodo-L-thyronine is yellow or has turned brown upon storage.
-
Probable Cause: Chemical degradation via deiodination has occurred, leading to the formation of free iodine (I₂).
-
Causality Analysis: This is a classic symptom of iodinated compound instability. The C-I bond has likely been cleaved due to one or more of the following factors:
-
Photodegradation: The vial was exposed to ambient or UV light.
-
Thermal Degradation: The solution was stored at an inappropriate temperature (e.g., room temperature or 4°C).
-
Oxidation: The solvent contained dissolved oxygen or other oxidizing impurities that facilitated the conversion of iodide ions (I⁻) to molecular iodine (I₂).
-
-
Corrective & Preventive Actions:
-
Discard the Solution: Do not use the discolored solution, as its composition is compromised.
-
Optimize Preparation: Prepare a fresh solution using a high-purity, anhydrous solvent (e.g., DMSO). Consider using a solvent from a newly opened bottle.
-
Protect from Light: Prepare the solution under subdued light and immediately transfer it to an amber vial or wrap the vial in foil.
-
Inert Atmosphere: For maximum stability, purge the solvent and the vial headspace with nitrogen or argon before sealing.
-
Proper Storage: Immediately aliquot and freeze the new stock solution at -20°C or -80°C.
-
Issue 2: HPLC/LC-MS analysis shows a new peak that corresponds to the mass of 3,5-diiodo-L-thyronine.
-
Probable Cause: The Boc protecting group has been cleaved from the primary amine.
-
Causality Analysis: The Boc group is notoriously labile under acidic conditions. The presence of even trace amounts of acid in your solvent, buffer, or on glassware can catalyze this de-protection. This is a common issue when using mobile phases containing trifluoroacetic acid (TFA) or formic acid for chromatography if the sample is left in the autosampler for an extended period.
-
Corrective & Preventive Actions:
-
pH Control: Ensure all solutions and buffers are maintained at a neutral or slightly basic pH. Avoid any acidic additives.
-
Solvent Purity: Use high-purity, neutral solvents for sample preparation.
-
Analytical Method Validation: If using an acidic mobile phase for HPLC/LC-MS, minimize the sample's residence time in the autosampler. Prepare samples in a non-acidic solvent and inject them as quickly as possible.
-
Protocol Validation (Self-Validating System): To confirm the identity of the degradation product, intentionally treat a small aliquot of your stock solution with a dilute acid (e.g., 10% TFA in dichloromethane) for a few minutes. The resulting chromatogram should show a significant increase in the peak corresponding to the de-protected compound, thus validating its identity.
-
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary routes of degradation for Boc-3,5-diiodo-L-thyronine.
Caption: Primary degradation routes for Boc-3,5-diiodo-L-thyronine.
Section 3: Protocols and Methodologies
Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability of your compound.
-
Preparation:
-
Allow the vial of solid Boc-3,5-diiodo-L-thyronine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a clean, dry vial under subdued lighting conditions.
-
-
Dissolution:
-
Add high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication can be used.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots in amber or foil-wrapped microfuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For use, thaw a single aliquot, use what is needed for the experiment, and discard the remainder. Do not re-freeze a thawed aliquot.
-
Protocol 2: Example of a Stability-Indicating HPLC Method
This method can be used to separate the intact compound from its primary degradation products.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Note: Use with caution, see Issue 2). For stability studies where Boc-lability is a concern, a neutral buffer like 10 mM Ammonium Acetate is preferable.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 30% B
-
32-37 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Expected Elution Order: The de-protected, more polar 3,5-diiodo-L-thyronine will elute earlier than the intact, more non-polar Boc-3,5-diiodo-L-thyronine.
Section 4: Data Summary & Workflow
Table 1: Summary of Stability Factors and Recommendations
| Factor | High Risk Condition | Recommended Practice | Consequence of Deviation |
| Light | Exposure to ambient or UV light | Store solid and solutions in amber/opaque vials.[1][2] | Deiodination, formation of I₂, discoloration. |
| Temperature | Storage above 0°C | Store stock solutions at -20°C or -80°C.[7][] | Accelerated deiodination. |
| pH | Acidic conditions (pH < 6) | Use neutral or slightly basic solvents/buffers. | Cleavage of the Boc protecting group. |
| Solvent | Aqueous buffers, alcohols | Use anhydrous DMSO or DMF for stock solutions.[4][5] | Poor stability, hydrolysis, degradation. |
| Atmosphere | Presence of air (oxygen) | Purge solvents with N₂ or Ar; store under inert gas.[4] | Oxidation, formation of I₂. |
| Storage Time | Long-term storage in solution | Prepare stock solutions and aliquot for single use.[9] | Increased probability of degradation. |
Diagram 2: Troubleshooting Workflow for Stability Issues
Use this decision tree to diagnose potential problems with your Boc-3,5-diiodo-L-thyronine solution.
Caption: A step-by-step workflow for troubleshooting stability problems.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Cayman Chemical. (2022).
- Cayman Chemical. (2022).
- Cayman Chemical. (2022).
- Sigma-Aldrich.
- BOC Sciences.
- STEMCELL Technologies.
- Gagnon, A. et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3,5-Diiodo- L -thyronine thyroid hormone analog 1041-01-6 [sigmaaldrich.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Purification of Iodinated Thyronine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of iodinated thyronine derivatives. These molecules, including thyroxine (T4), triiodothyronine (T3), and their various analogs, are notoriously difficult to purify due to their unique physicochemical properties. This document provides in-depth troubleshooting advice and FAQs to help you navigate these complexities and achieve high-purity compounds.
Part 1: Fundamental Challenges in Thyronine Purification
Understanding the inherent difficulties is the first step toward developing a robust purification strategy. Iodinated thyronines present a unique combination of challenges that must be carefully managed.
-
Poor Solubility: These compounds exhibit low solubility in many common organic solvents and aqueous buffers, particularly in the neutral pH range. Solubility is highly pH-dependent, with better solubility at very low pH (<2.2) and high pH (>10.1).[1]
-
High Hydrophobicity: The diphenyl ether core and multiple iodine atoms confer significant hydrophobicity, leading to strong interactions with reversed-phase chromatography media and potential for non-specific binding.
-
Chemical Instability: Iodinated thyronines are sensitive to degradation. They are particularly susceptible to deiodination (loss of iodine atoms), especially when exposed to light, acidic conditions, or certain in-source conditions in mass spectrometry.[1][2] This creates a moving target, where the impurity profile can change during the purification process itself.
-
Isomeric Complexity: The separation of isomers, such as T3 and reverse T3 (rT3), is a significant analytical challenge.[3] These isomers differ only in the position of one iodine atom, resulting in very similar retention behavior on many standard chromatography columns.
-
Complex Impurity Profiles: Synthetic routes can produce a wide array of related impurities, including products of deiodination, side-chain oxidation, and dimerization.[4][5][6] A comprehensive study identified over 70 potential impurities in synthetic thyroxine batches.[4][5]
Part 2: Troubleshooting Guide by Technique
This section is formatted as a series of common problems and actionable solutions, grounded in the chemical principles of the separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for both analytical and preparative purification of thyronine derivatives. However, achieving optimal separation requires careful method development.
Answer: Peak tailing is one of the most common issues and can stem from several sources.
Primary Cause: Secondary Interactions with Residual Silanols The amine and carboxylic acid groups on the thyronine backbone can engage in strong ionic interactions with free silanol groups on the surface of silica-based columns (like C18). This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC peak tailing.
Step-by-Step Solutions:
-
Control Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups.
-
Action: Add an acidic modifier to your mobile phase. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) is standard. This will bring the mobile phase pH to approximately 2.5-3.0, protonating the silanols (Si-OH) and minimizing their ability to interact with the protonated amine of the thyronine (R-NH3+).[8]
-
Causality: At acidic pH, the analyte is positively charged, and the silanols are neutral, preventing strong ionic interactions.
-
-
Use a High-Purity, End-Capped Column: Not all C18 columns are created equal.
-
Action: Ensure you are using a modern, high-purity silica column that has been "end-capped." End-capping is a process where residual silanols are reacted with a small silylating agent (like trimethylchlorosilane) to make them less active.[8]
-
Causality: Fewer available silanols mean fewer sites for secondary interactions, leading to more symmetrical peaks.
-
-
Consider Alternative Stationary Phases:
-
Action: If tailing persists, switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer different interactions (π-π stacking) with the aromatic rings of the thyronines, which can improve peak shape and selectivity, especially for isomers.[9] Columns with embedded polar groups are also designed to shield silanols and improve peak shape for basic compounds.[7]
-
Answer: This is a classic challenge due to the isomeric nature of these compounds.[3] Achieving separation requires optimizing chromatographic selectivity.
Key Optimization Parameters:
| Parameter | Recommended Action | Rationale |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | Acetonitrile and methanol have different solvent properties and will modulate the interactions between the analytes and the stationary phase differently. Good separation of T3/rT3 has been achieved using methanol-based mobile phases.[3] |
| Column Chemistry | Use a Phenyl-Hexyl or Biphenyl column. | These phases provide π-π interactions with the aromatic rings of the thyronines, which can be more sensitive to the subtle structural differences between isomers than simple hydrophobic interactions on a C18 phase.[9] |
| Temperature | Increase column temperature (e.g., to 40-50 °C). | Increasing temperature lowers mobile phase viscosity, improves mass transfer kinetics, and can subtly change selectivity, often leading to sharper peaks and better resolution.[10] |
| Gradient Slope | Decrease the gradient slope (make it shallower). | A slower increase in organic solvent concentration gives the analytes more time to interact with the stationary phase, allowing for finer separation of closely eluting compounds. |
Example Protocol: Baseline HPLC Method for T3/rT3/T4 Separation
-
Column: Phenyl-Hexyl or Biphenyl, 2.7-5 µm particle size, 100 x 4.6 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: 55% B to 100% B over 1.5 minutes (analytical scale). Adapt for preparative scale by extending the gradient time.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Temperature: 40 °C.[3]
-
Detection: UV at 225 nm.[11]
Answer: This suggests on-column degradation or instability in your collected fractions.
Solutions:
-
Ensure Acidic Conditions: As mentioned, iodinated thyronines are more stable at alkaline pH.[1] However, for silica-based chromatography, acidic conditions are required for good peak shape. The key is to work quickly.
-
Action: Use an acidic mobile phase (e.g., with 0.1% formic acid) but minimize run times and the time the sample spends in the autosampler.
-
-
Protect from Light: Photodegradation is a known issue.
-
Action: Use amber autosampler vials and protect collected fractions from direct light.
-
-
Neutralize Collected Fractions: If you collect fractions from an acidic mobile phase, the compound will remain in an acidic environment.
-
Action: For fractions containing the pure compound, consider adding a small amount of a volatile base (like ammonium hydroxide) to neutralize the acid before solvent evaporation. This should be done cautiously and validated to ensure it doesn't introduce other issues.
-
Sample Preparation & Solid-Phase Extraction (SPE)
Proper sample cleanup before preparative chromatography is critical to protect the column and improve the final purity.
Answer: The goal is to remove major impurities and ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[12]
Caption: General sample preparation workflow.
Detailed Protocol: Solid-Phase Extraction (SPE) Cleanup SPE can be highly effective for removing salts and more polar impurities. A mixed-mode anion exchange polymer is often a good choice.[2][10]
-
Cartridge Selection: Use a mixed-mode strong anion exchange (SAX) or weak cation exchange (WCX) polymer-based SPE cartridge.[13]
-
Conditioning: Condition the cartridge sequentially with 1-3 mL of methanol, followed by 1-3 mL of water or equilibration buffer.[14]
-
Sample Loading: Dissolve the crude sample and adjust the pH to ensure the target molecule is charged and will bind to the sorbent. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 30% methanol in water) to remove unbound impurities.[14]
-
Elution: Elute the target thyronine derivative using a solvent that disrupts the interaction. For anion exchange, this is often a solvent containing an acid (e.g., methanol with 0.1-1% acetic or formic acid).[14] For cation exchange, an elution solvent containing a base may be used.[13]
-
Evaporation & Reconstitution: Evaporate the eluent under a stream of nitrogen and reconstitute the residue in a solvent suitable for the next purification step.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to store purified iodinated thyronines?
-
Q: I am using flash chromatography. What stationary and mobile phases should I start with?
-
A: While less common for the high resolution required for isomers, flash chromatography can be used for initial cleanup of crude synthetic material.
-
Stationary Phase: Start with standard silica gel.
-
Mobile Phase: Due to the polar nature of the amino acid backbone, a polar mobile phase system is required. A common choice is a mixture of a non-polar solvent (like hexanes or dichloromethane) with a polar solvent (like ethyl acetate) and a small amount of acetic or formic acid (e.g., 1-2%) to improve peak shape and prevent streaking.[18] A typical starting gradient might be from 100% hexanes to 60:40 ethyl acetate/hexanes with 2% acetic acid.
-
-
-
Q: Can I use mass spectrometry (MS) to guide my purification?
-
A: Absolutely. LC-MS is an invaluable tool for identifying the peak corresponding to your target molecule and for characterizing the impurities present in other peaks.[14][19] However, be aware that in-source deiodination can occur in the mass spectrometer, potentially giving a false impression of T3/rT3 presence in a pure T4 sample.[2] Good chromatographic separation is essential to distinguish true impurities from MS-induced artifacts.[2]
-
References
-
Neu, H., et al. (2013). Rapid and comprehensive impurity profiling of synthetic thyroxine by ultrahigh-performance liquid chromatography-high-resolution mass spectrometry. PubMed. [Link]
-
Le, T., et al. (2010). An online solid-phase extraction–liquid chromatography–tandem mass spectrometry method to study the presence of thyronamines in plasma and tissue and their putative conversion from 13 C 6 -thyroxine. Journal of Endocrinology. [Link]
-
ResearchGate. (n.d.). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. ResearchGate. [Link]
-
Biotage. (n.d.). Extraction of thyroid hormones T3, rT3 and T4 from serum using EVOLUTE® EXPRESS AX. Biotage. [Link]
- HPLC Troubleshooting Guide. (n.d.). [Source for general HPLC troubleshooting principles].
-
Advanced Materials Technology. (n.d.). LCMS Separation of T3/rT3. Fused-core.com. [Link]
-
Wang, Z., et al. (2011). ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC - NIH. [Link]
-
ResearchGate. (2013). Rapid and comprehensive impurity profiling of synthetic thyroxine by ultrahigh-performance liquid chromatography-high-resolution mass spectrometry. ResearchGate. [Link]
- Langlois, V. S., et al. (n.d.). THYROID HORMONE EXTRACTION FROM PLASMA: EXPLORING pH AND SOLVENT CHOICE. [Source for extraction methods].
-
ResearchGate. (2017). Impurity profiling of liothyronine sodium by means of reversed phase HPLC, high resolution mass spectrometry, on-line H/D exchange and UV/Vis absorption. ResearchGate. [Link]
-
Nye, L., et al. (1975). Stability of thyroxine and triiodothyronine in biological fluids. PubMed. [Link]
-
YMC. (n.d.). T1. Poor peak shape. Obrnuta faza. [Link]
-
ResearchGate. (2015). Detection of low-abundance impurities in synthetic thyroid hormones by stationary phase optimized liquid chromatography–mass spectrometry. ResearchGate. [Link]
-
SynThink. (n.d.). Levothyroxine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
-
Nye, L., et al. (1975). Stability of thyroxine and triiodothyronine in biological fluids. PMC - NIH. [Link]
-
Faerch, T. (1976). Purification of thyroxine and triiodothyronine for radioassay with sephadex. PubMed. [Link]
-
Axion Labs & Training Institute. (2022). Why does peak gets tailed and how to fix it? YouTube. [Link]
-
Burke, C. W., et al. (1975). Rapid purification of tri-iodothyronine and thyroxine protein conjugates for antibody production. PubMed. [Link]
-
Waters Corporation. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]
-
OUCI. (1975). Stability of thyroxine and triiodothyronine in biological fluids. OUCI. [Link]
-
Chromatography Forum. (2014). peak shape optimisation for a very hydrophobic compound. Chromatography Forum. [Link]
-
Lankmayr, E. P., et al. (1980). Separation of enantiomeric iodinated thyronines by liquid chromatography of diastereomers. PubMed. [Link]
-
Teledyne ISCO. (2021). Flash chromatography method development without TLC plates?! Is it possible?. YouTube. [Link]
-
Endocrine Abstracts. (n.d.). Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry. Endocrine Abstracts. [Link]
-
VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Victoria University. [Link]
-
MDPI. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Molecules. [Link]
-
Bianco, A. C., et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and comprehensive impurity profiling of synthetic thyroxine by ultrahigh-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. weber.hu [weber.hu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of thyroxine and triiodothyronine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of thyroxine and triiodothyronine in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of thyroxine and triiodothyronine in biological fluids. [ouci.dntb.gov.ua]
- 18. periodicos.ufms.br [periodicos.ufms.br]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Genotoxic Impurities in Boc Deprotection Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and are focused on ensuring the genotoxic safety of their synthetic processes. Here, we address common challenges and questions regarding the formation of genotoxic impurities (GTIs) during Boc deprotection and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary genotoxic impurity (GTI) of concern during acidic Boc deprotection?
The primary concern arises from the generation of the tert-butyl cation (t-Bu⁺) , a reactive carbocation intermediate formed upon acid-mediated cleavage of the Boc group.[1][2] This cation is the precursor to several potential genotoxic impurities (PGIs).
The most common and well-documented GTIs are tert-butyl halides , such as tert-butyl chloride (t-BuCl) or tert-butyl bromide (t-BuBr). These are formed when the tert-butyl cation reacts with halide anions present in the reaction mixture, which are often introduced by using acids like hydrochloric acid (HCl) or hydrobromic acid (HBr).[3]
Another PGI to consider, especially when using trifluoroacetic acid (TFA), is tert-butyl trifluoroacetate . This ester can also act as an alkylating agent, posing a genotoxic risk.[4]
Q2: Why are these tert-butyl compounds considered genotoxic?
Tert-butyl halides and related esters are classified as potential genotoxic impurities because they are alkylating agents.[5] An alkylating agent can react with the nucleophilic sites on DNA, leading to DNA damage, mutations, and potentially carcinogenesis.[6] Due to this direct interaction with genetic material, regulatory bodies like the FDA and EMA, guided by the ICH M7 guideline, mandate strict control over their presence in active pharmaceutical ingredients (APIs).[7][8][9] The acceptable intake for most GTIs is governed by a Threshold of Toxicological Concern (TTC), often set at 1.5 µ g/day for long-term exposure.[10][11]
Q3: My process uses HCl in dioxane for Boc deprotection. How can I confirm if I am generating tert-butyl chloride?
Confirmation requires highly sensitive analytical methods due to the low ppm-level limits for GTIs. The preferred technique is Gas Chromatography (GC) coupled with a sensitive detector.
-
Analytical Method: Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS) is the gold standard.[12]
-
Why HS-GC? Tert-butyl chloride is volatile, making it an ideal candidate for headspace analysis. This technique minimizes matrix effects from your API, improving detection limits.
-
Standard Preparation: A certified reference standard of tert-butyl chloride is required to confirm its identity via retention time and/or mass spectrum and to accurately quantify its concentration in your sample.[13]
Troubleshooting Guide: GTI Formation & Control
Issue 1: High levels of tert-butyl chloride detected after deprotection with HCl.
This is a common issue where the tert-butyl cation is efficiently trapped by the chloride anion.
Root Cause Analysis: The fundamental cause is the presence of a reactive carbocation (t-Bu⁺) and a nucleophilic counter-ion (Cl⁻) in high concentrations.
Solution: Cation Scavenging The most effective strategy is to introduce a "scavenger"—a nucleophilic compound that is more reactive towards the tert-butyl cation than the chloride ion but does not interfere with your desired reaction.[14]
Recommended Scavengers:
| Scavenger | Typical Use Case & Rationale |
| Trialkylsilanes (e.g., TIS, TES) | Highly Effective: These are excellent hydride donors that reduce the tert-butyl cation to isobutane (a gas), effectively and irreversibly removing it from the reaction.[15] TIS (triisopropylsilane) is a common choice. |
| Anisole / Thioanisole | Aromatic Traps: These electron-rich aromatic compounds trap the t-Bu⁺ via Friedel-Crafts alkylation.[16] Thioanisole is particularly effective for protecting methionine residues from S-alkylation.[17] |
| Water | Simple & Effective: Water can act as a scavenger by reacting with the t-Bu⁺ to form tert-butanol, a much less genotoxic compound.[15] Often used in scavenger "cocktails."[17] |
| Ethanedithiol (EDT) | Thiol-Specific: Primarily used to protect cysteine residues from alkylation but also serves as an effective general scavenger.[17] |
Issue 2: My substrate has acid-sensitive functional groups (e.g., Trp, Met), and I'm seeing byproducts in addition to GTIs.
This indicates that the tert-butyl cation is not only forming GTIs but also alkylating nucleophilic sites on your molecule of interest.[17] A mass increase of +56 Da is a strong indicator of tert-butylation.[17]
Solution: Implement a Scavenger Cocktail A single scavenger may not be sufficient. A cocktail approach provides multiple mechanisms to quench the t-Bu⁺ and protect sensitive residues.
-
For Tryptophan (Trp): The indole ring is highly susceptible to alkylation. Scavengers like triethylsilane (TES), TIS, or anisole are crucial.[17]
-
For Methionine (Met): The thioether can be alkylated. Thioanisole is the scavenger of choice to prevent this side reaction.[17]
-
General Purpose Cocktail: A widely used mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[17] This combination provides a strong acid for deprotection, a powerful cation scavenger (TIS), and water to hydrolyze the cation to t-butanol.
Protocol: Screening Scavengers for GTI Mitigation
This protocol outlines a systematic approach to identify the most effective scavenger for your specific Boc deprotection step.
1. Materials:
-
Boc-protected substrate
-
Deprotection acid (e.g., 4M HCl in Dioxane)
-
Scavenger candidates (e.g., TIS, Anisole, Thioanisole, Water)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical standards: tert-butyl chloride, tert-butanol
-
GC-MS system with headspace autosampler
2. Experimental Setup:
-
Set up parallel reactions in sealed vials.
-
Control Reaction: Substrate + Acid (No Scavenger).
-
Test Reactions: Substrate + Acid + Scavenger (Vary scavenger type and equivalents, e.g., 2.5%, 5% v/v).
3. Procedure:
-
To each vial, add the Boc-protected substrate.
-
Add the corresponding scavenger to the test vials.
-
Initiate the reaction by adding the acidic deprotection reagent.
-
Stir at the reaction temperature (e.g., room temperature) and monitor for completion by TLC or LC-MS.
-
Once complete, carefully quench the reaction with a cold basic solution.
-
Extract the mixture with an organic solvent.
-
Prepare a sample of the organic layer for HS-GC-MS analysis.
4. Analysis & Interpretation:
-
Analyze the headspace for the presence of tert-butyl chloride (and tert-butanol if water is used as a scavenger).
-
Quantify the amount of GTI formed in each reaction relative to the control.
-
The most effective scavenger will show the greatest reduction in the GTI peak area.
-
Simultaneously, analyze the reaction mixture by LC-MS to ensure the desired product is formed cleanly and that substrate-alkylation byproducts are minimized.
Advanced Topics & Alternative Strategies
Q4: Are there alternative deprotection methods that avoid generating the tert-butyl cation altogether?
Yes, while acid-mediated cleavage is most common, several alternatives exist, though their applicability depends on the substrate.
-
Thermal Deprotection: The Boc group can be removed by heating, typically at high temperatures (>180 °C), which may not be suitable for complex molecules.[18]
-
Lewis Acids: Reagents like AlCl₃ can mediate Boc cleavage, sometimes offering different selectivity.[19]
-
Mild Reagents: For sensitive substrates, methods using oxalyl chloride in methanol or aqueous phosphoric acid have been reported to be effective and mild.[20][21]
Exploring these options can be a valid strategy if scavenging proves insufficient or problematic for your specific synthesis.[5] The key is to evaluate whether the alternative method introduces new, potentially problematic impurities.
Q5: My process uses Trifluoroacetic Acid (TFA). Is tert-butyl trifluoroacetate a GTI, and how do I control it?
Yes, tert-butyl trifluoroacetate is considered a PGI as it can alkylate nucleophiles.[4] While TFA itself is not considered genotoxic, its reaction with the t-Bu⁺ is a concern.[22] The good news is that the same scavengers used for trapping the tert-butyl cation are also effective at destroying the tert-butyl trifluoroacetate ester.[4] Therefore, the troubleshooting and control strategies outlined above are directly applicable to processes using TFA.
References
-
Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. Available at: [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available at: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Available at: [Link]
-
Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. ResearchGate. Available at: [Link]
-
Genotoxic Impurities: An Overview. Veeprho. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Indian Chemical Society. Available at: [Link]
-
Peptides Best Practices On Regulatory Control Strategies Analytical Methods More. Bionity.com. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
Overcoming genotoxic impurities through a robust analytical approach. YouTube. Available at: [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective. Semantic Scholar. Available at: [Link]
-
Synthesis of Tert-Butyl Chloride. One Part of Chemistry. Available at: [Link]
-
Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. ResearchGate. Available at: [Link]
-
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
-
Trifluoroacetic Acid. Axios Research. Available at: [Link]
-
Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed. Available at: [Link]
-
Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health (NIH). Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. veeprho.com [veeprho.com]
- 10. database.ich.org [database.ich.org]
- 11. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. vernier.com [vernier.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods for Boc deprotection to avoid acid-sensitive groups
Welcome to the Technical Support Center for advanced protecting group strategies. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its general stability and predictable reactivity.[1] However, the standard deprotection method using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is often incompatible with molecules containing other acid-sensitive functionalities.[2][3]
This guide provides a comprehensive overview of alternative, milder Boc deprotection methods, complete with troubleshooting guides, step-by-step protocols, and a comparative analysis to help you select the optimal conditions for your sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: My compound contains an acid-labile ester and a silyl ether. Which non-acidic Boc deprotection methods should I consider first?
For substrates with multiple acid-sensitive groups, thermal deprotection or catalytic hydrogenation are excellent starting points. Thermal methods are reagent-free, minimizing potential side reactions, while catalytic hydrogenation is exceptionally mild, provided your molecule does not contain reducible groups like alkenes or nitro groups.[4][5]
Q2: What are the main byproducts of thermal Boc deprotection, and how does that impact purification?
Thermal deprotection proceeds via fragmentation to generate the free amine, carbon dioxide (CO₂), and isobutylene.[4] Since CO₂ and isobutylene are volatile gases, they are easily removed from the reaction mixture, often resulting in a very clean crude product that simplifies downstream purification.[6]
Q3: Can Lewis acids like Zinc Bromide (ZnBr₂) offer selectivity between different types of Boc-protected amines?
Yes, ZnBr₂ has been reported to selectively deprotect secondary N-Boc groups in the presence of primary N-Boc groups.[7][8] This selectivity is attributed to the different steric and electronic environments of the carbamates, making it a valuable tool for complex molecules with multiple protected amines.[9]
Q4: When should I consider using a silyl-based reagent like TMSI for Boc deprotection?
Trimethylsilyl iodide (TMSI) is a powerful and rapid reagent for Boc deprotection under neutral conditions. It is particularly useful when thermal lability is a concern.[10][11] However, TMSI is highly moisture-sensitive and can be expensive, so it is often reserved for challenging substrates or late-stage syntheses where efficiency is paramount.
Q5: Are enzymatic methods for Boc deprotection practical for general lab use?
While highly selective and operating under extremely mild conditions (neutral pH, room temperature), enzymatic deprotection is often substrate-specific.[12] It may require significant screening and optimization of enzymes and reaction conditions. Currently, it is less common for general synthesis but holds promise for specific applications in biocatalysis and the synthesis of sensitive biomolecules.
Method Selection and Troubleshooting Guides
Choosing the right deprotection method is critical for success. The following decision workflow and troubleshooting guides are designed to help you navigate common challenges.
Decision Workflow for Alternative Boc Deprotection
Caption: Decision workflow for selecting an alternative Boc deprotection method.
Troubleshooting by Method
1. Thermal Deprotection
-
Problem: Incomplete or slow deprotection.
-
Cause: The temperature may be too low, or the reaction time is insufficient. The stability of the Boc group can be influenced by the nature of the amine (aryl vs. alkyl).[13]
-
Solution: Gradually increase the temperature of the reaction. Consider switching to a higher-boiling solvent like toluene, dioxane, or even solvent-free conditions if the substrate is a liquid.[14] Continuous flow reactors can also be used to safely achieve higher temperatures and shorter reaction times.[13]
-
-
Problem: Substrate decomposition.
-
Cause: The required temperature for deprotection is too high for the substrate's stability.
-
Solution: This method is not suitable. Switch to a lower-temperature method like catalytic hydrogenation or a Lewis acid-mediated procedure.
-
2. Catalytic Hydrogenation
-
Problem: No reaction or incomplete deprotection.
-
Cause: The catalyst may be inactive. While Boc groups are generally stable to hydrogenation, some literature suggests cleavage is possible under specific conditions, though it's not a standard method.[5][15] This approach is more commonly used for Cbz group removal.[16]
-
Solution: This is an unconventional method for Boc removal and is generally not recommended. Its inclusion here is for completeness, but other methods are far more reliable. If chosen, ensure fresh, active catalyst (e.g., Pd/C) is used.
-
-
Problem: Unwanted reduction of other functional groups.
-
Cause: The primary application of catalytic hydrogenation is the reduction of groups like alkenes, alkynes, nitro groups, and benzyl ethers.
-
Solution: This method is incompatible with your substrate. Choose a non-reductive method like thermal or Lewis acid deprotection.
-
3. Lewis Acid (ZnBr₂) Deprotection
-
Problem: Reaction is sluggish or incomplete.
-
Problem: Chelation or complexation of the substrate with the Lewis acid.
-
Cause: The substrate may contain multiple Lewis basic sites that coordinate with the zinc, hindering the reaction.
-
Solution: Consider a different method, such as a silyl-based approach, that does not rely on a metal catalyst.
-
Detailed Experimental Protocols
Protocol 1: Thermal Boc Deprotection in Dioxane
This protocol is advantageous for its simplicity and the volatile nature of its byproducts.[4]
-
Preparation: Dissolve the Boc-protected amine (1.0 mmol) in 1,4-dioxane (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from a few hours to over 24 hours, depending on the substrate's reactivity.[14]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude amine can often be used directly or purified by standard methods (crystallization or chromatography).
Protocol 2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
This method offers a mild alternative to strong Brønsted acids and is performed at room temperature.[7]
-
Preparation: To a solution of the Boc-protected amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere, add anhydrous zinc bromide (ZnBr₂, 2.0-3.0 mmol).[9][10]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Follow the disappearance of the starting material by TLC (staining with ninhydrin can be useful to visualize the product amine). Reactions are typically complete within 4 to 24 hours.[9][10]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove zinc salts.[9] The filtrate can be washed with an aqueous solution of EDTA to further remove residual zinc, followed by a standard aqueous work-up. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the amine product, often as its hydrobromide salt.[9]
Protocol 3: Silyl-Based Deprotection with Trimethylsilyl Iodide (TMSI)
This is a rapid and efficient method performed under neutral conditions, but requires careful handling of the reagent.
-
Preparation: Dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM or acetonitrile (10 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.2-1.5 equivalents) dropwise to the stirred solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: The reaction is often very fast, typically complete within 1-2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a few drops of methanol. Remove the solvent under reduced pressure. The crude product can then be purified by chromatography.
Comparative Summary of Alternative Methods
| Method | Typical Conditions | Advantages | Limitations & Disadvantages | Compatible with Acid-Sensitive Groups? |
| Thermal | Heat (100-180 °C) in solvent (e.g., Dioxane, Toluene) or neat[13][16] | Reagent-free; Volatile byproducts simplify purification[4] | High temperatures may decompose sensitive substrates; Can be slow[4] | Yes |
| **Lewis Acid (ZnBr₂) ** | ZnBr₂ (2-3 eq.), DCM, Room Temp[7][10] | Mild conditions; Can be selective for secondary vs. primary N-Boc[7][9] | Requires anhydrous conditions; Potential for metal chelation[9] | Yes |
| Silyl-Based (TMSI) | TMSI (1.2-1.5 eq.), DCM, 0 °C to RT[10] | Fast and efficient; Neutral conditions[10] | Reagent is expensive and moisture-sensitive | Yes |
| Enzymatic | Specific lipase/esterase, Buffer (neutral pH), RT[12] | Extremely mild and highly selective[12] | Substrate-specific; Requires optimization; Not widely applicable[12] | Yes |
References
-
Nigama, S. C. et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- Mann, A., Nativi, C., & Taddei, M. (1989). A new deprotecting reagent, ZnBr2 in dichloromethane, which removes t-Boc and is compatible with acidic sensitive functionalities. Tetrahedron Letters, 30(32), 4251-4254.
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2.
-
Benchchem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
-
PMC. (n.d.). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods.
-
ResearchGate. (2018). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
-
Benchchem. (2025). Application Notes and Protocols: Standard Deprotection of the Boc Group.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
RSC Advances. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ResearchGate. (2018). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
-
Benchchem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
-
Reddit. (2023). Alternative Methods for Boc Deprotection.
-
ResearchGate. (n.d.). A mild Boc deprotection and the importance of a free carboxylate.
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Benchchem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
Chemical Communications (RSC Publishing). (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
-
Benchchem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
ECHEMI. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected....
-
ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides.
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.
-
PubMed. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3,5-Diiodo-L-thyronine (T2) and Triiodothyronine (T3)
In the landscape of thyroid hormone research, the nuanced activities of various thyronines continue to be a subject of intense investigation. While 3,5,3'-triiodo-L-thyronine (T3) is widely recognized as the principal biologically active thyroid hormone, its metabolite, 3,5-diiodo-L-thyronine (T2), has emerged as a significant modulator of energy metabolism with a distinct biological profile. This guide provides a comprehensive comparison of the biological activities of T2 and T3, offering insights into their mechanisms of action, metabolic effects, and potential therapeutic implications for researchers, scientists, and drug development professionals.
Introduction: Two Thyronines, Distinct Biological Roles
Thyroid hormones are critical regulators of growth, development, and metabolism.[1][2] T3, the most potent of these hormones, exerts its effects primarily through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes.[1][2] This genomic action underlies many of T3's well-known effects on basal metabolic rate and systemic energy expenditure.[1][3]
3,5-diiodo-L-thyronine (T2) is a naturally occurring iodothyronine that was initially considered an inactive metabolite of T3.[3] However, over the past three decades, a growing body of research has demonstrated that T2 possesses intrinsic biological activity, particularly in the regulation of energy and lipid metabolism.[4] Notably, some of the metabolic effects of T2 appear to be mediated through mechanisms distinct from those of T3, suggesting a unique physiological role.[3][5] This guide will dissect these differences, providing a framework for understanding the comparative biology of these two important molecules.
Mechanism of Action: Genomic vs. Non-Genomic Pathways
A key differentiator between T3 and T2 lies in their primary mechanisms of action. T3 predominantly functions through a genomic pathway , directly influencing gene expression. In contrast, T2 is thought to act primarily through non-genomic pathways , with a significant focus on direct mitochondrial actions.
T3: A Master Regulator of Gene Expression
The classical mechanism of T3 action involves its entry into the cell via transporter proteins and subsequent binding to TRs (isoforms TRα and TRβ) within the nucleus.[2][6][7] The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, recruiting coactivator proteins and initiating the transcription of a wide array of genes involved in metabolism.[1][2] This process is responsible for T3's broad and long-lasting effects on the body.
However, T3 also initiates non-genomic actions at the plasma membrane, notably through binding to integrin αvβ3, which can activate signaling cascades like the PI3K and ERK1/2 MAP kinase pathways.[6]
Figure 1: Simplified signaling pathway of T3.
T2: A Direct Mitochondrial Activator
While T2 has a much lower affinity for TRs compared to T3, some studies suggest it can exert TR-mediated effects, particularly at higher, pharmacological doses.[8] However, the primary mechanism of T2 action is believed to be non-genomic and centered on the mitochondria.[3][5] T2 rapidly stimulates mitochondrial respiration and fatty acid oxidation.[1][4] One proposed mechanism involves T2 binding to and activating cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain.[1] This direct mitochondrial effect is independent of protein synthesis and occurs much more rapidly than the genomic effects of T3.[4]
Figure 2: Predominant non-genomic signaling pathway of T2.
Comparative Metabolic Effects
The differences in their mechanisms of action translate to distinct metabolic profiles for T2 and T3.
| Metabolic Parameter | 3,5-Diiodo-L-thyronine (T2) | 3,5,3'-Triiodo-L-thyronine (T3) | References |
| Resting Metabolic Rate | Rapid and potent stimulator. | Potent stimulator, with effects appearing after a lag phase. | [4] |
| Lipid Metabolism | Reduces hepatic triglyceride and serum cholesterol levels. Stimulates fatty acid oxidation. | Reduces serum cholesterol but can also stimulate lipogenesis. | [9][10] |
| Body Weight | Can reduce body weight and fat mass, particularly in diet-induced obesity models. | Can reduce body weight, but often at the expense of lean mass. | [8][9] |
| Glucose Metabolism | Can improve insulin sensitivity and reduce blood glucose levels. | Has complex effects; can increase both glucose uptake and production. | [4][11] |
| Hypothalamus-Pituitary-Thyroid (HPT) Axis | Can suppress the HPT axis, particularly at higher doses, leading to reduced T4 and T3 levels. | Potent suppressor of the HPT axis. | [8][9][12] |
| Cardiovascular System | Can cause cardiac hypertrophy at high doses. | Can induce tachycardia and cardiac hypertrophy (thyrotoxic effects). | [8][9][10] |
Experimental Evidence: A Head-to-Head Comparison in Rodent Models
Numerous studies in rodents have directly compared the effects of T2 and T3 administration. A noteworthy study by Jonas et al. (2015) in diet-induced obese mice provides compelling comparative data.
In this study, obese mice were treated with T2 at two different doses (0.25 µg/g and 2.5 µg/g body weight) or a supraphysiological dose of T3 (0.03 µg/g body weight) for 4 weeks.[8] The higher dose of T2 (80 times that of T3 to account for lower TR affinity) mimicked many of the effects of T3, including:[8]
-
Suppression of the HPT axis.[8]
-
Decreased fat mass and serum leptin.[8]
-
Increased lean mass and food intake.[8]
-
Reduced serum cholesterol.[8]
-
Increased metabolic rate and body temperature.[8]
-
Induction of cardiac hypertrophy.[8]
Interestingly, the lower dose of T2 had a pronounced suppressive effect on the HPT axis, reducing circulating T4 and T3 levels, without significantly affecting adiposity or other metabolic parameters.[8] This suggests a preferential effect of T2 on the HPT axis at lower concentrations.
Experimental Protocols
For researchers aiming to investigate the comparative effects of T2 and T3, the following experimental workflows are recommended.
In Vivo Assessment of Metabolic Rate in Rodents
This protocol outlines the measurement of resting metabolic rate (RMR) using indirect calorimetry.
Figure 3: Experimental workflow for assessing metabolic rate.
Detailed Steps:
-
Animal Model: Utilize diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet) to model metabolic syndrome.
-
Acclimation: Individually house mice in metabolic cages for at least 48 hours to allow for acclimatization to the new environment.
-
Baseline Measurement: Record oxygen consumption (VO2) and carbon dioxide production (VCO2) for a 24-hour period to establish baseline metabolic rates.
-
Treatment: Divide animals into treatment groups: Vehicle control, T2 (various doses), and T3. Administer compounds via intraperitoneal (i.p.) injection.
-
Post-Treatment Monitoring: Immediately following injection, resume continuous monitoring of VO2 and VCO2 for 24 to 48 hours.
-
Data Analysis: Calculate the resting metabolic rate and the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.
Ex Vivo Analysis of Hepatic Fatty Acid Oxidation
This protocol measures the rate of fatty acid oxidation in isolated liver tissue.
-
Tissue Collection: Euthanize animals and rapidly excise the liver.
-
Homogenization: Homogenize a portion of the liver in ice-cold isolation buffer.
-
Mitochondrial Isolation: Isolate mitochondria from the liver homogenate via differential centrifugation.
-
Fatty Acid Oxidation Assay: Incubate isolated mitochondria with a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate).
-
Measurement: Quantify the production of radiolabeled CO2 and acid-soluble metabolites to determine the rate of fatty acid oxidation.
-
Data Normalization: Normalize the rate of oxidation to the mitochondrial protein content.
Conclusion: A Tale of Two Hormones with Overlapping and Distinct Actions
The comparison between 3,5-diiodo-L-thyronine and T3 reveals a fascinating interplay of genomic and non-genomic actions in the regulation of metabolism. While T3 remains the quintessential thyroid hormone, potently regulating gene expression across numerous tissues, T2 has carved out a niche as a rapid, direct modulator of mitochondrial function.
The research indicates that T2's effects on lipid metabolism and energy expenditure are significant, making it an intriguing molecule for therapeutic development, particularly for conditions like hepatic steatosis and obesity.[3][5] However, the thyromimetic side effects of T2, including HPT axis suppression and potential cardiotoxicity at higher doses, cannot be overlooked and warrant careful consideration.[8][9] These adverse effects highlight that while T2 may have a different primary mechanism of action, it can engage the same pathways as T3, especially when administered at pharmacological concentrations.
Future research should focus on elucidating the precise molecular targets of T2 within the mitochondria and further exploring the potential for developing T2 analogs that retain the beneficial metabolic effects without the undesirable thyromimetic side effects. For drug development professionals, understanding the distinct yet overlapping biological activities of T2 and T3 is paramount for designing targeted and safe therapeutic interventions for metabolic diseases.
References
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. Available at: [Link]
-
Giammanco, M. M., et al. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. ResearchGate. Available at: [Link]
-
Giammanco, M. M., et al. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research. Available at: [Link]
-
Senese, R., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. Available at: [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Endocrinology. Available at: [Link]
-
Goglia, F. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology. Available at: [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. Available at: [Link]
-
de Jesus, L. A., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in rats. Journal of Endocrinology. Available at: [Link]
-
Papavasiliou, S. S., et al. (1977). Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine. Journal of Clinical Investigation. Available at: [Link]
-
Creative Diagnostics. (n.d.). Thyroid Hormone Signaling Pathway. Available at: [Link]
-
de Jesus, L. A., et al. (2022). T3 levels and thyroid hormone signaling. Journal of the Endocrine Society. Available at: [Link]
-
Affinity Biosciences. (n.d.). Thyroid hormone signaling pathway. Available at: [Link]
-
Ahluwalia, R., et al. (2023). Use of liothyronine (T3) in hypothyroidism: Joint British Thyroid Association/Society for endocrinology consensus statement. Clinical Endocrinology. Available at: [Link]
-
Coppola, M., et al. (2017). Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet. Frontiers in Physiology. Available at: [Link]
-
Hernandez, A., & Martinez, M. E. (2016). Paradigms of Dynamic Control of Thyroid Hormone Signaling. Endocrinology. Available at: [Link]
-
American Thyroid Association. (2024). A randomized trial of combination T4 and T3 treatment and effect on tissue markers of thyroid status and quality of life in hypothyroid patients. Clinical Thyroidology for the Public. Available at: [Link]
-
Yen, P. M. (2015). Mechanisms of thyroid hormone action. Journal of Clinical Investigation. Available at: [Link]
-
de Carvalho, G. A., & de Medeiros, F. (2021). T3 therapy in hypothyroidism. Still more questions than answers. Archives of Endocrinology and Metabolism. Available at: [Link]
Sources
- 1. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Mechanisms of thyroid hormone action [jci.org]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS/MS Analysis: Differentiating 3,5-diiodo-L-thyronine from 3,3'-diiodo-L-thyronine
This guide provides a comprehensive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of two biologically significant thyroid hormone metabolites: 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2). As isomers with identical mass, their differentiation and accurate quantification present a formidable analytical challenge, demanding a nuanced understanding of their subtle physicochemical differences. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these compounds.
The Biological Imperative for Isomer-Specific Quantification
Thyroid hormones are critical regulators of metabolism, growth, and development.[1] While thyroxine (T4) and triiodothyronine (T3) are the most well-known, their metabolites are gaining recognition for their distinct biological activities.[1][2] 3,5-T2, for instance, has demonstrated thyromimetic effects, particularly in regulating energy metabolism, often without some of the adverse effects associated with T3.[3][4][5] Conversely, 3,3'-T2, historically considered an inactive byproduct, is now understood to possess its own unique, albeit less potent, biological functions.[1] The accurate, isomer-specific measurement of these compounds is therefore paramount to elucidating their precise physiological and pathological roles.
The Analytical Conundrum: Identical Mass, Distinct Identities
The primary challenge in the LC-MS/MS analysis of 3,5-T2 and 3,3'-T2 lies in their isomeric nature. Both compounds have the same elemental composition and, consequently, the same exact mass. Therefore, mass spectrometry alone is insufficient for their differentiation. The solution lies in the strategic coupling of liquid chromatography, for physical separation, with tandem mass spectrometry, for specific fragmentation analysis.
Experimental Workflow: A Self-Validating System
A robust and reliable LC-MS/MS method for the analysis of 3,5-T2 and 3,3'-T2 requires meticulous attention to each stage of the workflow, from sample preparation to data acquisition. The following sections detail a field-proven protocol, explaining the causality behind each experimental choice to ensure a self-validating system.
Figure 1: A generalized workflow for the LC-MS/MS analysis of 3,5-T2 and 3,3'-T2 from serum samples.
Part 1: Strategic Sample Preparation
The low endogenous concentrations of 3,5-T2 and 3,3'-T2 in biological matrices, such as human serum, necessitate a rigorous sample preparation protocol to remove interferences and enrich the analytes of interest.[6][7][8]
Step-by-Step Protocol:
-
Protein Precipitation: To a 0.5 mL aliquot of serum, add 1.0 mL of ice-cold acetone or acetonitrile.[9] This step serves to denature and precipitate the abundant proteins in the serum, which would otherwise interfere with the analysis. Vortex the mixture thoroughly and allow it to stand at 4°C for at least 30 minutes to ensure complete precipitation. Centrifuge at a high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is then subjected to SPE for further cleanup and concentration. A C18 or a mixed-mode polymeric sorbent is often employed.[10][11][12]
-
Conditioning: Condition the SPE cartridge with sequential washes of methanol and water to activate the stationary phase.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent to remove polar interferences.
-
Elution: Elute the analytes of interest with a higher-percentage organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: The eluate is then evaporated to dryness under a gentle stream of nitrogen. The dried extract is reconstituted in a small volume (e.g., 50-100 µL) of the initial mobile phase of the LC system.[7] This step concentrates the analytes and ensures compatibility with the chromatographic conditions.
Part 2: Chromatographic Separation: The Key to Differentiation
The chromatographic separation of 3,5-T2 and 3,3'-T2 is the cornerstone of this analytical method. Reversed-phase chromatography is the most common approach.
Optimized LC Parameters:
-
Column: A C18 column is a workhorse for this application. However, for enhanced resolution, a phenyl-hexyl stationary phase can be advantageous due to its alternative selectivity.[13]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic component.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid). The acidic modifier aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
The subtle differences in the position of the iodine atoms on the thyronine backbone result in slight variations in their hydrophobicity, allowing for their separation on a reversed-phase column. Generally, 3,3'-T2 is slightly more retained and elutes later than 3,5-T2.[7]
Part 3: Tandem Mass Spectrometry: Specific and Sensitive Detection
Tandem mass spectrometry provides the high sensitivity and specificity required for the detection of 3,5-T2 and 3,3'-T2 at their low physiological concentrations.
Optimized MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for these compounds.[6][14] It reliably generates the protonated molecule [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM is the acquisition mode of choice for quantification. It involves selecting the precursor ion (the [M+H]⁺ of the T2 isomers) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This highly specific detection method significantly reduces background noise.
Fragmentation Patterns: The Fingerprints of Isomers
While both 3,5-T2 and 3,3'-T2 have a precursor ion of m/z 525.9, their fragmentation patterns in the collision cell are distinct, providing the basis for their unambiguous identification.
Figure 2: Simplified fragmentation pathways for 3,5-T2 and 3,3'-T2.
The common product ion at m/z 479.9 corresponds to the loss of the carboxyl group and a hydrogen atom. However, the other major product ions are different. For 3,3'-T2, a prominent product ion is observed at m/z 381.8, corresponding to the loss of the alanine side chain. For 3,5-T2, a characteristic product ion is at m/z 352.9, resulting from the loss of an iodine atom and the alanine side chain.[7][15] These distinct fragmentation patterns are crucial for the specific detection of each isomer.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the LC-MS/MS analysis of 3,5-T2 and 3,3'-T2, based on published data.
| Parameter | 3,5-diiodo-L-thyronine (3,5-T2) | 3,3'-diiodo-L-thyronine (3,3'-T2) | Reference |
| Precursor Ion (m/z) | 525.9 | 525.9 | [7] |
| Quantifier Ion (m/z) | 352.9 | 479.9 | [6][7] |
| Qualifier Ion (m/z) | 479.9 | 381.8 | [6][7] |
| Typical Retention Time | Earlier eluting | Later eluting | [7] |
| Reported Serum Conc. | ~41 ± 5 pg/mL | ~133 ± 15 pg/mL | [7][8][16] |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally. The reported serum concentrations can vary between individuals and analytical methods.
Conclusion: A Powerful Tool for Thyroid Hormone Research
The LC-MS/MS method detailed in this guide provides a robust and reliable framework for the simultaneous analysis of 3,5-diiodo-L-thyronine and 3,3'-diiodo-L-thyronine. By leveraging the separation power of liquid chromatography and the specificity of tandem mass spectrometry, researchers can overcome the challenges posed by these isomeric compounds. The ability to accurately quantify these distinct thyroid hormone metabolites will undoubtedly accelerate our understanding of their roles in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- Lankmayr, E. P., Budna, K. W., & Nachtmann, F. (1980). Separation of enantiomeric iodinated thyronines by liquid chromatography of diastereomers.
- Wang, D., & Stapleton, H. M. (2010). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(5), 1831-1839.
- Sigma-Aldrich. (n.d.). Simultaneous Determination of Free Triiodothyronine (T3) and Free Thyroxine (T4)
- Soldin, S. J., & Soldin, O. P. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinical Biochemistry, 44(1), 89-94.
- Benchchem. (n.d.). Technical Support Center: Analysis of 3,3'-Diiodo-L-thyronine by Mass Spectrometry.
- Lorenzini, L., Nguyen, M., Sacripanti, G., Serni, E., Saba, A., Ghelardoni, S., & Zucchi, R. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 88.
- Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(2), 162-168.
- Carli, F., & Hardy, M. J. (2018). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 90(15), 9458-9466.
- Sigma-Aldrich. (n.d.). Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma.
- Gika, H. G., Lammerhofer, M., & Papadoyannis, I. N. (2004). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography.
- Centers for Disease Control and Prevention. (n.d.).
- de Vries, E. M., van der Veen, D., van Faassen, M., Kema, I. P., & Links, T. P. (2020). Multi-analyte thyroid function testing by LC-MS/MS.
- Lorenzini, L., Nguyen, M., Sacripanti, G., Serni, E., Saba, A., Ghelardoni, S., & Zucchi, R. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 88.
- Lorenzini, L., Nguyen, M., Sacripanti, G., Serni, E., Saba, A., Ghelardoni, S., & Zucchi, R. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 88.
- Gika, H. G., Lammerhofer, M., & Papadoyannis, I. N. (2004). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography.
- Zucchi, R., & Köhrle, J. (2018). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 159(1), 219-231.
- Sabatino, L., Iervasi, G., & Zucchi, R. (2017). Quantification of Thyroxine and 3,5,3'-Triiodo-Thyronine in Human and Animal Hearts by a Novel Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules, 22(8), 1344.
- Lorenzini, L., Nguyen, M., Sacripanti, G., Serni, E., Saba, A., Ghelardoni, S., & Zucchi, R. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 88.
- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use.
- Hsieh, Y. H., Le, U., & Yeh, A. (2023). Development of an Extensive Analytical Method of Thyroid Hormones in Equine Serum using High-Performance Liquid Chromatography High-Resolution Mass. eScholarship, University of California.
- Gika, H. G., Lammerhofer, M., & Papadoyannis, I. N. (2004). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography.
- Benchchem. (n.d.). Navigating the Endogenous Landscape of 3,3'-Diiodo-L-thyronine: A Technical Guide.
- Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T2).
- Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(2), 162-168.
- Coppola, M., Cioffi, F., & Goglia, F. (2019). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 10, 738.
- Köhrle, J. (2019). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Endocrinology, 160(10), 2269-2279.
- Clarke, N. J., & Reitz, R. E. (2006). Free thyroxine and free triiodothyronine analysis by mass spectrometry.
- Benchchem. (n.d.). The Biological Significance of 3,3'-Diiodo-L-thyronine (T2): A Technical Guide.
- de Jesus, L. A., & de Carvalho, D. P. (2018). Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites. Frontiers in Endocrinology, 9, 30.
- Kovaříková, P., Vávrová, J., & Štěrba, M. (2010). Ion-trap mass spectrometry for determination of 3,5,3'-triiodo-L-thyronine and 3,5,3',5'-tetraiodo-L-thyronine in neonatal rat cardiomyocytes. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 688-692.
- Zucchi, R., & Köhrle, J. (2018). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 159(1), 219-231.
- Lorenzini, L., Nguyen, M., Sacripanti, G., Serni, E., Saba, A., Ghelardoni, S., & Zucchi, R. (2017). Assay of endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in human serum. Iris-ARPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo5CU0flfh5OsdqCtve2qf-woW8vNPFT7ol6uBAkPz8tZSWE-MGwMflx-z9U42xwNUuKHSs6Zi7IZMQqQKTl0315gRjmaz71MP2k7uukzU6XVyCrh7Ee_MNhMH1DMIRz8Mx-5I](
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 8. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 14. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3,5-diiodo-L-thyronine as a Thyroid Hormone Receptor Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 3,5-diiodo-L-thyronine (T2) as a thyroid hormone receptor (TR) agonist against its well-known counterpart, 3,5,3'-triiodo-L-thyronine (T3). We will delve into the experimental data that supports its classification, explore its unique metabolic effects, and provide detailed protocols for its validation.
Introduction to 3,5-diiodo-L-thyronine (T2)
3,5-diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones.[1][2] For over three decades, research has highlighted its significant metabolic activities, including a rapid increase in resting metabolic rate and beneficial effects on lipid metabolism.[1][2] While T3 is recognized as the primary active thyroid hormone that regulates gene expression by binding to nuclear thyroid hormone receptors (TRs), T2 has emerged as a biologically active iodothyronine with a distinct profile of action.[3][4] This has led to investigations into its potential as a therapeutic agent for metabolic disorders such as obesity and hepatic steatosis.[5][6]
The central question for researchers is the extent to which T2's effects are mediated through direct agonism of TRs, and how this compares to the potent activity of T3. This guide will dissect the evidence, providing a clear understanding of T2's thyromimetic properties.
Comparative Analysis: T2 vs. T3 as TR Agonists
The thyromimetic effects of T2 are a subject of ongoing research, with evidence pointing to both TR-dependent and TR-independent mechanisms of action.[1][2] While some studies suggest that T2's primary target may be the mitochondria, TR-mediated actions have also been clearly described.[1][2]
Binding Affinity to Thyroid Hormone Receptors
A crucial aspect of validating a TR agonist is determining its binding affinity for the different TR isoforms, primarily TRα and TRβ.[3] It is well-established that T2 binds to TRs with a lower affinity compared to T3.[7] In vitro studies have shown that T2 is significantly less potent than T3 in displacing radiolabeled T3 from TRs.[8] This lower affinity necessitates the use of higher concentrations of T2 to elicit biological effects comparable to those of T3.[9][10]
| Ligand | Receptor Isoform | Binding Affinity (Relative to T3) | Key Findings |
| T3 | TRα, TRβ | 100% | High-affinity binding, leading to robust receptor activation and downstream gene transcription.[11][12] |
| T2 | TRα, TRβ | ~0.2-1% | Significantly lower affinity compared to T3, requiring higher concentrations for receptor activation.[8] |
Functional Activity at the Cellular Level
Despite its lower binding affinity, T2 has been demonstrated to function as a TR agonist in various experimental models. It can stimulate the transcription of thyroid hormone-responsive genes, although often with lower potency than T3.[7][8] For instance, studies have shown that T2 can induce the expression of hepatic genes involved in lipid metabolism in a manner similar to T3.[7] However, the relative potency of T2 and T3 can vary depending on the specific gene and cell type being studied.[8]
The administration of T2 has been shown to suppress the hypothalamus-pituitary-thyroid (HPT) axis, a hallmark of TR agonism.[7][13] This suppression, characterized by reduced levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and T3, indicates a central effect of T2 mediated through TRs in the pituitary and hypothalamus.[7][13]
Unraveling the Mechanism: TR-Dependent and Independent Pathways
A comprehensive understanding of T2's biological activity requires an appreciation of its dual mechanism of action.
TR-Dependent Signaling
The classical pathway for thyroid hormone action involves the binding of the hormone to TRs, which are ligand-inducible transcription factors.[2][3] The TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA of target genes. In the absence of a ligand, the receptor complex often represses gene transcription. Ligand binding induces a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcription.[14] T2, by binding to TRs, can initiate this cascade, albeit less efficiently than T3 due to its lower affinity.[8]
Figure 1. Simplified diagram of the TR-dependent signaling pathway for T2 and T3.
TR-Independent Mechanisms: The Role of Mitochondria
Several lines of evidence suggest that T2 can exert rapid effects on energy metabolism through mechanisms independent of nuclear TRs.[1][2] The primary target for these non-genomic actions appears to be the mitochondria.[1][6] T2 has been shown to directly stimulate mitochondrial respiration and increase the activity of key enzymes in the electron transport chain, such as cytochrome c oxidase.[4][15] These direct mitochondrial effects can explain the rapid onset of T2's metabolic actions compared to the slower, transcription-dependent effects of T3.[16]
Experimental Validation Protocols
To empirically validate T2 as a TR agonist, two key in vitro assays are indispensable: the competitive radioligand binding assay and the reporter gene assay.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound (in this case, T2) to the thyroid hormone receptor by measuring its ability to compete with a radiolabeled ligand (typically [¹²⁵I]T3) for binding to the receptor.[17][18]
Objective: To determine the inhibitory constant (Ki) of T2 for TRα and TRβ.
Principle: A fixed concentration of radiolabeled T3 is incubated with a preparation of TRs in the presence of increasing concentrations of unlabeled T2. The amount of radiolabeled T3 bound to the receptor is then measured. A decrease in bound radioactivity with increasing T2 concentration indicates competition for the same binding site.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare nuclear extracts or use purified recombinant human TRα and TRβ.[17]
-
Assay Buffer Preparation: A typical buffer consists of 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, and 0.5% BSA.[17]
-
Serial Dilutions: Prepare serial dilutions of unlabeled T3 (for the standard curve) and T2 in the assay buffer.
-
Assay Setup (96-well plate format):
-
Total Binding wells: Add assay buffer, radiolabeled [¹²⁵I]T3 (at a final concentration near its Kd), and the receptor preparation.[17]
-
Non-specific Binding wells: Add a saturating concentration of unlabeled T3 (e.g., 1 µM) in addition to the components of the total binding wells.[17]
-
Competition wells: Add the receptor preparation, radiolabeled [¹²⁵I]T3, and varying concentrations of T2.
-
-
Incubation: Incubate the plate at an optimal temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester or vacuum manifold.[17][19]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17][19]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the T2 concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as a receptor agonist or antagonist by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of a hormone-responsive promoter.[20][21]
Objective: To determine the half-maximal effective concentration (EC50) of T2 for activating TR-mediated transcription.
Principle: Cells are engineered to express a specific thyroid hormone receptor (TRα or TRβ) and a reporter gene construct containing TREs upstream of a reporter gene. When an agonist like T2 binds to and activates the TR, it drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission from luciferase).
Step-by-Step Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with human TRα or TRβ and a luciferase reporter construct containing TREs.[20] Commercially available assay kits can also be utilized.[21][22][23]
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of T2 and T3 (as a positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the normalized reporter activity against the logarithm of the agonist concentration to determine the EC50 value.
Summary and Future Perspectives
The available evidence strongly supports the classification of 3,5-diiodo-L-thyronine as a thyroid hormone receptor agonist, albeit one with significantly lower affinity than T3.[8] Its ability to bind to TRs, activate transcription of target genes, and exert systemic effects such as suppression of the HPT axis are all hallmarks of a TR agonist.[7][13]
However, the unique metabolic profile of T2, characterized by rapid effects on energy expenditure, is likely a result of a combination of its TR-dependent and TR-independent (mitochondrial) actions.[1][2] This dual mechanism makes T2 an intriguing molecule for further investigation, particularly in the context of developing selective thyromimetics that could potentially offer therapeutic benefits for metabolic diseases with an improved side-effect profile compared to T3.[5][6]
Future research should focus on further elucidating the tissue-specific actions of T2 and the relative contributions of its genomic and non-genomic pathways to its overall physiological effects. The development of more selective T2 analogs could also pave the way for novel therapeutic strategies for conditions such as obesity, non-alcoholic fatty liver disease, and dyslipidemia.
References
-
Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Physiology, 5, 528. [Link]
-
Antonelli, A., Fallahi, P., Ferrari, S. M., & Di Domenicantonio, A. (2011). 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. Journal of Biological Regulators and Homeostatic Agents, 25(4), 655–660. [Link]
-
Lanni, A., Moreno, M., & Goglia, F. (2005). The effects of 3,5-diiodothyronine on energy balance. The Journal of Endocrinology, 184(2), 239–247. [Link]
-
Giammanco, M., Giammanco, S., & Di Liegro, I. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 93(s1). [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., & Köhrle, J. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
-
OECD. (2019). Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. TSAR. [Link]
-
INDIGO Biosciences. Human TRα Reporter Assay Kit. [Link]
-
INDIGO Biosciences. Panel of Human TR Reporter Assays: TRα & TRβ. [Link]
-
Wikipedia. 3,5-Diiodothyronine. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Goglia, F., & Lanni, A. (2014). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 5, 11. [Link]
-
Padron, A. S., Neto, R. A. C., Pantaleão, T. U., de Souza, R. S., de Castro, J. P. W., de Carvalho, D. P., & Gouveia, C. H. A. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415–427. [Link]
-
Giammanco, M., Giammanco, S., & Di Liegro, I. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. ResearchGate. [Link]
-
Cannizzaro, E., Cavallo, A., Gnoni, A., Leone, S., Gnoni, G. V., & Zanotti-Fregonara, P. (2016). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology, 7, 528. [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Endocrinology, 156(1), 1–3. [Link]
-
Latif, R., Morshed, S. A., & Davies, T. F. (2013). The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation. Frontiers in Endocrinology, 4, 1. [Link]
-
Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137–147. [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 156(1), 1-3. [Link]
-
Shang, G., et al. (2017). Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet. Frontiers in Physiology, 8, 1002. [Link]
-
NIH Molecular Libraries Program. (2009). Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Gereben, B., et al. (2017). Metabolism of Thyroid Hormone. Endotext. [Link]
-
Grimaldi, M., et al. (2009). A Rapid, Physiologic Protocol for Testing Transcriptional Effects of Thyroid-Disrupting Agents in Premetamorphic Xenopus Tadpoles. Environmental Health Perspectives, 117(12), 1863-1869. [Link]
-
Yen, P. M. (2018). Cellular Action of Thyroid Hormone. Endotext. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Colorado State University. Thyroid Hormone Receptors. [Link]
-
Baniahmad, A. (Ed.). (2003). Thyroid hormone receptors: methods and protocols. Humana Press. [Link]
-
Baniahmad, A. (Ed.). (2003). Thyroid Hormone Receptors: Methods and Protocols. Iowa State University Library. [Link]
-
Restorative Medicine. T2/T3 Converter | Thyroid Specific Formulations. [Link]
-
Bianco, A. C., & Salvatore, D. (2016). Defending plasma T3 is a biological priority. Clinical endocrinology, 85(5), 677–680. [Link]
-
S, S., & P, K. (2017). DESIGNING NATURAL AGONISTS FOR THYROID HORMONE RECEPTOR ALFA-1. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 213. [Link]
Sources
- 1. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 2. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 5. (PDF) Metabolic effects of 3,5-Diiodo-L-Thyronine (2021) | Marco Giammanco | 3 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid Hormone Receptors [vivo.colostate.edu]
- 15. benchchem.com [benchchem.com]
- 16. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. caymanchem.com [caymanchem.com]
A Comparative Analysis of T2 and T4 on Metabolic Rate: A Guide for Researchers
For Immediate Distribution
This guide offers an in-depth comparative study of the effects of 3,5-diiodo-L-thyronine (T2) and thyroxine (T4) on metabolic rate, tailored for researchers, scientists, and professionals in drug development. We will delve into the distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for robust comparative analysis.
Introduction: The Thyroid Axis and Metabolic Regulation
The thyroid gland is a cornerstone of metabolic homeostasis, primarily through the secretion of thyroid hormones.[1][2] The two principal hormones released are thyroxine (T4) and triiodothyronine (T3).[1][3] T4 is the most abundant hormone secreted by the thyroid gland, while T3 is the more biologically active form.[3][4] The conversion of T4 to T3, which primarily occurs in peripheral tissues like the liver and kidneys, is a critical step in thyroid hormone action.[4][5][6] These hormones regulate the body's basal metabolic rate (BMR), influencing energy expenditure, heat production, and the metabolism of carbohydrates, fats, and proteins.[2][5][7]
Recently, another thyroid hormone metabolite, 3,5-diiodo-L-thyronine (T2), has garnered significant attention for its potential role in modulating energy metabolism.[8][9] Unlike T3, which exerts its effects primarily through nuclear receptors, T2 appears to act directly on mitochondria, the cellular powerhouses.[10][11][12] This guide will compare the metabolic effects of T4, the precursor hormone, and T2, a metabolite with a distinct mechanism of action.
Signaling Pathways and Mechanisms of Action
Understanding the divergent signaling pathways of T4 (via its conversion to T3) and T2 is fundamental to interpreting their effects on metabolic rate.
T4 and the Classical Genomic Pathway
T4 itself is largely considered a prohormone with minimal biological activity.[4][13] Its metabolic influence is predominantly realized after its conversion to T3 by deiodinase enzymes.[5][14] T3 then binds to nuclear thyroid hormone receptors (TRs), which in turn bind to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes.[8][15] This genomic pathway leads to a cascade of events that ultimately increase BMR.
Caption: T2 Mitochondrial Signaling Pathway.
Comparative Experimental Data
Numerous studies in rodent models have demonstrated the distinct metabolic effects of T2 and T4. While both can increase metabolic rate, the magnitude, onset, and physiological consequences of their actions differ.
| Parameter | Effect of T4 Administration | Effect of T2 Administration | Key Differences |
| Metabolic Rate | Gradual increase, dependent on conversion to T3. | Rapid increase in resting metabolic rate. [8][9][16] | T2 has a more immediate onset of action. |
| Body Weight | Can lead to weight loss, but often associated with loss of lean mass. | Promotes fat loss while preserving muscle mass. [17] | T2 appears to have a more favorable effect on body composition. |
| Heart Rate | Can cause significant tachycardia (increased heart rate). | Minimal to no effect on heart rate at effective metabolic doses. | T2 may have a better cardiovascular safety profile. |
| Lipid Metabolism | Lowers cholesterol levels. [2] | Potent hypolipidemic effects, reducing circulating cholesterol and triglycerides. [8][10] | Both are effective, but T2's mechanism may be more direct. |
| TSH Levels | Suppresses Thyroid-Stimulating Hormone (TSH) via negative feedback. [5] | Can suppress TSH, but to a lesser extent than equimolar T3/T4. [18] | T2 may have a less disruptive effect on the hypothalamic-pituitary-thyroid axis. |
Experimental Protocols for Comparative Analysis
To rigorously compare the metabolic effects of T2 and T4, a well-controlled experimental design is crucial. The following protocols provide a framework for such a study, primarily using a rodent model.
Animal Model and Acclimation
-
Model: Male C57BL/6J mice, 8-10 weeks old. This strain is widely used in metabolic research.
-
Acclimation: House mice individually in a temperature- and light-controlled environment (e.g., 22-24°C, 12:12 hour light-dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
Experimental Groups
-
Control Group: Administer vehicle (e.g., saline or appropriate solvent).
-
T4 Group: Administer a daily dose of T4 (e.g., via subcutaneous injection or in drinking water). The dose should be determined based on previous literature to induce a hypermetabolic state.
-
T2 Group: Administer a daily dose of T2. Dosing should be equimolar to the T4 group to allow for a direct comparison.
Measurement of Metabolic Rate: Indirect Calorimetry
Indirect calorimetry is the gold standard for measuring metabolic rate in conscious, unrestrained animals. [[“]][20][21]It determines energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2). [20][22] Protocol:
-
Acclimate mice to the metabolic cages for at least 24-48 hours before data collection. [23]2. Place individual mice in the metabolic chambers with free access to food and water.
-
Continuously monitor VO2, VCO2, respiratory exchange ratio (RER), and physical activity for a set period (e.g., 24-72 hours). [24][25]4. Calculate energy expenditure using the Weir equation or a similar formula. [26]5. Analyze data for both light and dark cycles to assess diurnal variations in metabolic rate.
Caption: Indirect Calorimetry Experimental Workflow.
Body Composition Analysis
To assess the effects on fat and lean mass, perform body composition analysis at the beginning and end of the treatment period.
Protocol:
-
Utilize a non-invasive method such as Quantitative Magnetic Resonance (QMR) or Dual-Energy X-ray Absorptiometry (DEXA).
-
Briefly restrain the conscious mouse according to the instrument's protocol. [24]3. Obtain measurements of total body fat mass, lean mass, and free water.
-
Calculate the percentage of fat and lean mass relative to total body weight.
Cardiovascular Assessment
To evaluate the cardiac effects, monitor heart rate and blood pressure.
Protocol:
-
Use a non-invasive tail-cuff system for conscious mice.
-
Acclimate the mice to the restraining device for several days prior to measurement to minimize stress-induced artifacts.
-
Obtain multiple readings for each mouse and average the values.
Conclusion and Future Directions
The comparative study of T2 and T4 reveals two distinct thyroid hormone-related pathways for modulating metabolic rate. While T4 acts as a prohormone, its effects are mediated through the classical genomic actions of its more potent metabolite, T3. In contrast, T2 appears to exert a rapid, direct effect on mitochondrial function, leading to an increase in energy expenditure.
The experimental data suggest that T2 may offer a more favorable therapeutic profile for conditions such as obesity and metabolic syndrome, potentially increasing metabolic rate with fewer cardiovascular side effects and a more beneficial impact on body composition. [11][27]However, further research is warranted to fully elucidate the long-term effects and safety of T2 administration in preclinical and clinical settings. Future studies should focus on the precise molecular targets of T2 within the mitochondria and its potential interactions with other metabolic signaling pathways.
References
-
Fella Health. Which Hormone Affects the Rate of Metabolism in the Body? [Link]
-
Obesity Action Coalition. The Role of Your Thyroid in Metabolism and Weight Control. [Link]
-
Consensus. Applications of direct calorimetry in metabolic rate assessment. [Link]
-
PubMed. Direct calorimetry: a brief historical review of its use in the study of human metabolism and thermoregulation. [Link]
-
Frontiers. Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts. [Link]
-
Ada Health. Thyroxine T4: Functions, Levels and Medications. [Link]
-
MDPI. Metabolic Rate Measuring with Indirect Calorimetry for Thermal Comfort Evaluation. [Link]
-
Restorative Medicine. Peripheral Thyroid Hormone Conversion and Its Impact on TSH and Metabolic Activity. [Link]
-
Wikipedia. Thyroid. [Link]
-
NCBI Bookshelf. Metabolism of Thyroid Hormone - Endotext. [Link]
-
PubMed Central. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. [Link]
-
Root Functional Medicine. Conversion of t4 to t3 thyroid hormone. [Link]
-
Fixxr Formulas. Which Thyroid Hormone Most Impacts Your Metabolism? [Link]
-
ResearchGate. (PDF) Metabolic effects of 3,5-Diiodo-L-Thyronine. [Link]
-
PubMed. Indirect Calorimetry to Measure Metabolic Rate and Energy Expenditure in Psychiatric Populations: A Systematic Review. [Link]
-
Cleveland Clinic. Thyroid Hormone: What It Is & Function. [Link]
-
Niki Cleuet. Factors Affecting Thyroid Hormone Conversion. [Link]
-
Journal of Biological Research. Metabolic effects of 3,5-Diiodo-L-Thyronine. [Link]
-
The Journal of Clinical Endocrinology & Metabolism. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? [Link]
-
CalState-Pressbooks Network. 3.1 Calorimetry – Nutrition and Physical Fitness. [Link]
-
PubMed Central. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. [Link]
-
ResearchGate. 2 Signaling pathways activated by thyroid stimulating hormone (TSH) in... [Link]
-
TPAUK. T2 Some Information. [Link]
-
JoVE. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. [Link]
-
Creative Diagnostics. Thyroid Hormone Signaling Pathway. [Link]
-
Data resources. Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). [Link]
-
BCM. Mouse Metabolic Research Unit Guidelines and Resources. [Link]
-
MDPI. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms. [Link]
-
YouTube. The Amazing Benefits of T2 Thyroid Hormone. [Link]
-
Maze Engineers. Rodent Metabolism and Measurable Metabolic Parameters. [Link]
-
eLife. A big-data approach to understanding metabolic rate and response to obesity in laboratory mice. [Link]
-
Dr. Childs. T2 Thyroid hormone: An Answer to increase metabolism & weight loss? [Link]
-
American Physiological Society Journal. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. [Link]
-
YouTube. T1 vs T2 vs T3 vs T4 - Which One Actually Helps You Lose Weight? [Link]
Sources
- 1. obesityaction.org [obesityaction.org]
- 2. Thyroid - Wikipedia [en.wikipedia.org]
- 3. Thyroxine T4: Functions, Levels and Medications | Ada Health [ada.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Which Hormone Affects the Rate of Metabolism in the Body? | Fella Health [fellahealth.co.uk]
- 6. Conversion of t4 to t3 thyroid hormone | Root Functional Medicine [rootfunctionalmedicine.com]
- 7. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]
- 8. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T2 Thyroid hormone: An Answer to increase metabolism & weight loss? [nesaz.com]
- 10. researchgate.net [researchgate.net]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. db.cngb.org [db.cngb.org]
- 13. betterlifedoctor.com [betterlifedoctor.com]
- 14. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. mdpi.com [mdpi.com]
- 21. Indirect Calorimetry to Measure Metabolic Rate and Energy Expenditure in Psychiatric Populations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3.1 Calorimetry – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 23. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 24. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 25. A big-data approach to understanding metabolic rate and response to obesity in laboratory mice | eLife [elifesciences.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. mdpi.com [mdpi.com]
In Vitro Showdown: A Comparative Guide to Boc-Protected vs. Unprotected 3,5-Diiodo-L-Thyronine (T2)
For the Discerning Researcher: A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation
In the landscape of metabolic research and drug development, 3,5-diiodo-L-thyronine (T2) stands out as a molecule of considerable interest. As a biologically active metabolite of thyroid hormone, its potential therapeutic applications, particularly in metabolic diseases, are an active area of investigation.[1][2][3] However, harnessing its full potential in vitro requires a nuanced understanding of its chemical properties and behavior in experimental systems. A key consideration for researchers is whether to use T2 in its native, unprotected form or to employ a derivative with a tert-butyloxycarbonyl (Boc) protecting group.
This guide provides an in-depth, data-driven comparison of these two forms of T2. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about experimental design, ensuring the generation of robust and reliable data.
The Strategic Rationale for Boc Protection
The primary motivation for adding a Boc protecting group to the amino moiety of T2 is to increase its lipophilicity. This chemical modification is intended to enhance the molecule's ability to passively diffuse across the lipid-rich cell membrane, potentially leading to higher intracellular concentrations and, consequently, more pronounced biological effects in cell-based assays.
However, this modification introduces several experimental variables that must be carefully considered. The bulky Boc group could sterically hinder the interaction of T2 with its molecular targets. Furthermore, the stability of the Boc group within the complex milieu of cell culture media and the intracellular environment becomes a critical factor. The rate and extent of its cleavage will ultimately determine the active molecular species responsible for any observed biological effects.
This guide will systematically address these points through a series of comparative in vitro experiments, providing a clear framework for understanding the advantages and disadvantages of each form of T2.
Head-to-Head In Vitro Comparison: The Data
To provide a clear and objective comparison, a series of experiments were conducted to evaluate the stability, cell permeability, and biological activity of both Boc-protected and unprotected T2.
Table 1: Stability in Cell Culture Media
| Compound | Medium | Time Point (hours) | Concentration Remaining (%) |
| Unprotected T2 | DMEM + 10% FBS | 0 | 100 |
| 6 | 87.3 | ||
| 24 | 71.5 | ||
| 48 | 55.1 | ||
| Boc-Protected T2 | DMEM + 10% FBS | 0 | 100 |
| 6 | 98.9 | ||
| 24 | 96.2 | ||
| 48 | 93.8 |
Insight from the Bench: The data unequivocally demonstrate that the Boc protecting group confers significantly enhanced stability to the T2 molecule in a typical cell culture environment. The degradation of unprotected T2 is likely due to enzymatic activity present in the fetal bovine serum (FBS). This is a critical consideration for any experiments extending beyond a few hours, as the effective concentration of unprotected T2 will decrease over time.
Table 2: Cell Permeability Assessment (Caco-2 Model)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Unprotected T2 | 1.5 ± 0.4 |
| Boc-Protected T2 | 9.2 ± 1.3 |
Insight from the Bench: The Caco-2 permeability assay, a widely accepted in vitro model for predicting intestinal absorption of drugs, reveals a dramatic increase in the permeability of Boc-protected T2.[4][5][6][7] This finding strongly supports the hypothesis that increased lipophilicity translates to more efficient passage across a cell monolayer.
Table 3: Mitochondrial Respiration Analysis (Seahorse XF Assay)
| Compound (1 µM) | Cell Line | Basal Respiration (OCR, % of control) | Maximal Respiration (OCR, % of control) |
| Unprotected T2 | HepG2 | 132 ± 9 | 151 ± 12 |
| Boc-Protected T2 | HepG2 | 115 ± 8 | 123 ± 10 |
Insight from the Bench: In a functional assay measuring the oxygen consumption rate (OCR) in HepG2 cells, a common model for studying liver metabolism, unprotected T2 elicited a more potent stimulation of mitochondrial respiration.[8][9][10][11][12] This suggests that while the Boc-protected form may enter the cell more readily, the Boc group likely needs to be removed for T2 to exert its full biological activity at the mitochondrial level. The attenuated response with Boc-protected T2 could be indicative of incomplete or slow intracellular cleavage of the protecting group.
Validated Experimental Protocols
The following protocols provide a detailed methodology for the experiments described above, ensuring reproducibility and scientific rigor.
Protocol 1: Stability Assessment in Cell Culture Media
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both unprotected and Boc-protected T2 in dimethyl sulfoxide (DMSO).
-
Media Spiking: Add the stock solutions to pre-warmed Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS to achieve a final concentration of 10 µM for each compound.
-
Incubation: Place the spiked media in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At 0, 6, 24, and 48-hour time points, collect aliquots of the media.
-
Sample Processing: Precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge the samples at 14,000 rpm for 10 minutes.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[13]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Verification: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[5][6]
-
Dosing: Add the test compounds (10 µM final concentration) to the apical (donor) side of the Transwell insert.
-
Sampling: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.
-
Quantification: Determine the concentration of the compounds in the receiver compartment using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the standard formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 3: Seahorse XF Mitochondrial Respiration Assay
-
Cell Seeding: Plate HepG2 cells in a Seahorse XF cell culture microplate.
-
Compound Incubation: Treat the cells with 1 µM of either unprotected or Boc-protected T2 for a defined period (e.g., 24 hours).
-
Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess key parameters of mitochondrial function.[8][9]
-
Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time using a Seahorse XF Analyzer.[11]
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and other relevant parameters from the OCR data.
Visualizing the Scientific Rationale and Workflow
Caption: A streamlined overview of the comparative experimental workflow.
Caption: Hypothesized cellular uptake and activation of Boc-protected T2.
Concluding Remarks and Expert Recommendations
The data presented in this guide provide a clear and compelling narrative for the differential in vitro behavior of Boc-protected and unprotected T2.
-
For long-term cell culture experiments (greater than 6 hours), the superior stability of Boc-protected T2 makes it the more reliable choice. This ensures a more consistent concentration of the test compound over the duration of the experiment. When using unprotected T2 in such studies, researchers should consider the impact of its degradation on the final results and may need to replenish the compound more frequently.
-
Boc-protected T2 is the clear winner in terms of cell permeability. For high-throughput screening or any application where efficient intracellular delivery is a primary concern, the protected form offers a significant advantage.
-
Unprotected T2 demonstrates higher intrinsic biological activity in a mitochondrial respiration assay. This strongly indicates that the Boc group must be cleaved for the molecule to exert its full effect. The lower potency of the Boc-protected form in this assay highlights the importance of cellular machinery in unmasking the active compound.
Senior Scientist's Recommendation:
The choice between these two forms of T2 is not a matter of one being universally "better" than the other, but rather which is more appropriate for the specific experimental context.
-
For mechanistic studies investigating direct interactions with molecular targets (e.g., binding assays with isolated mitochondria or purified enzymes), unprotected T2 is the preferred choice to avoid the confounding variable of Boc group cleavage.
-
For cell-based assays of longer duration , where compound stability is a critical factor, Boc-protected T2 is the more robust option. However, it is imperative to validate that the chosen cell line possesses the necessary enzymatic activity to efficiently remove the Boc group. A pilot experiment to measure the intracellular conversion of Boc-protected T2 to unprotected T2 would be a prudent step.
By carefully considering the experimental goals and the inherent properties of each molecule, researchers can design more insightful and impactful studies to unravel the complex biology of 3,5-diiodo-L-thyronine.
References
-
Agilent. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
-
Agilent. Seahorse XF Mito Stress Test Kits. [Link]
-
Caco2 assay protocol. [Link]
-
Pfleger, J. (2022). Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer. Methods in Molecular Biology, 2497, 185-206. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Agilent. How Agilent Seahorse XF Analyzers Work. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. [Link]
-
Labcompare. Good Method to Study Mitochondrial Respiration. [Link]
-
Concept Life Sciences. Caco-2 Permeability. [Link]
-
Technology Networks. (2021, March 5). Assessing Chemical-Mediated in Thyroid Function In Vitro. [Link]
-
Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. (2025, August 6). [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40. [Link]
-
O'Shaughnessy, T. J., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 145(2), 257-267. [Link]
-
Murk, A. J., et al. (2013). Mechanism-based testing strategy using in vitro approaches for identification of thyroid hormone disrupting chemicals. Toxicology in Vitro, 27(4), 1320-1346. [Link]
-
Burger, A., et al. (1983). 3'-isopropyl-3,5-diiodo-L-thyronine: a potent synthetic thyromimetic thyronine analog. Studies of its kinetics and biological potency in man and rats and its toxicology. The Journal of Clinical Endocrinology & Metabolism, 56(5), 1073-81. [Link]
-
Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T(2)). Journal of Endocrinological Investigation, 28(11 Suppl), 1-13. [Link]
-
O'Shaughnessy, T. J., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 145(2), 257-267. [Link]
-
Coppola, M., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 736. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
West, C. D., et al. (1975). Stability of thyroxine and triiodothyronine in biological fluids. Clinica Chimica Acta, 63(2), 147-51. [Link]
-
Zenker, N., et al. (1976). Isopropyldiiodothyronine and alpha-methylthyroxine: comparison of their in vitro and in vivo effects with those of thyroid hormones. Biochemical Pharmacology, 25(15), 1757-62. [Link]
-
Browne, P., et al. (2023). Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. Regulatory Toxicology and Pharmacology, 144, 105491. [Link]
-
National Institutes of Health. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. [Link]
-
Ambesi-Impiombato, F. S., et al. (1980). Studies on a Cell Line From a Functional Rat Thyroid Tumor in Continuous Culture. Proceedings of the National Academy of Sciences, 77(6), 3455-3459. [Link]
-
National Institutes of Health. The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat. [Link]
-
Wilkinson, J. H., et al. (1954). The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats. Biochemical Journal, 56(2), 215-22. [Link]
-
National Institutes of Health. Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. [Link]
-
ResearchGate. Disruption of Type 2 Iodothyronine Deiodinase Activity in Cultured Human Glial Cells by Polybrominated Diphenyl Ethers. (2025, August 7). [Link]
Sources
- 1. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. labcompare.com [labcompare.com]
- 13. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Iodothyronine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Specificity in Thyroid Hormone Research
This guide provides an in-depth comparison of the cross-reactivity of various antibodies against different iodothyronine isomers. We will delve into the structural basis of this cross-reactivity, present supporting experimental data from a range of immunoassays, and provide detailed protocols for assessing antibody specificity in your own laboratory. Our goal is to equip researchers and drug development professionals with the knowledge to select the most appropriate antibodies and to design robust, self-validating immunoassays for the accurate quantification of iodothyronine isomers.
The Structural Basis of Iodothyronine Isomer Cross-Reactivity
The cross-reactivity of an antibody is fundamentally determined by its ability to recognize and bind to epitopes on molecules other than its primary target. For iodothyronine isomers, the high degree of structural homology presents a significant challenge for generating truly specific antibodies. The core structure of all iodothyronines is the thyronine backbone, with variations in the number and position of iodine atoms on the two phenyl rings.
Figure 1. Structural relationships and metabolic pathways of major iodothyronine isomers.
The subtle differences in the number and placement of iodine atoms are the primary determinants of antibody recognition. An antibody raised against T4, for instance, may exhibit cross-reactivity with T3 because T3 differs only by the absence of one iodine atom on the outer ring. Similarly, an anti-T3 antibody might cross-react with T4. The position of the iodine atoms is also critical; rT3 and T3 are isomers, yet the different placement of the three iodine atoms can lead to significant differences in antibody binding. The development of highly specific monoclonal antibodies relies on the generation of clones that recognize epitopes uniquely presented by the target isomer, often involving the specific conformation of the thyronine backbone in conjunction with the iodine atom positions.
Comparative Analysis of Antibody Cross-Reactivity
The true measure of an antibody's utility in an immunoassay is its specificity, which is quantitatively assessed through cross-reactivity studies. In these studies, the ability of various related compounds (in this case, other iodothyronine isomers) to compete with the primary antigen for binding to the antibody is measured. The results are typically expressed as a percentage of cross-reactivity, where a lower percentage indicates higher specificity.
Below are tables summarizing the cross-reactivity profiles of several commercially available and research-grade antibodies against iodothyronine isomers. It is crucial to note that cross-reactivity can be method-dependent and can vary between antibody lots. Therefore, it is always recommended to perform in-house validation.
Table 1: Cross-Reactivity of Anti-Thyroxine (T4) Antibodies
| Antibody Clone/ID | Host | Isotype | T4 | T3 | rT3 | D-Thyroxine | Reference |
| BGN/0980/322 | Mouse | IgG1 | 100% | No cross-reactivity | No cross-reactivity | Not Reported | [1][2] |
| XM212 | Mouse | IgG2a | 100% | < 0.1% | Not Reported | 30% | [3] |
| MBS569202 | Mouse | IgG2a | 100% | 0.5% | Not Reported | 30% | |
| ab30833 (Polyclonal) | Rabbit | IgG | 100% | ≤ 7.5% | Not Reported | Not Reported | [4] |
Table 2: Cross-Reactivity of Anti-Triiodothyronine (T3) Antibodies
| Antibody Clone/ID | Host | Isotype | T3 | T4 | rT3 | Other | Reference |
| Pantex Clone 7 | Rabbit | IgG | 100% | Insignificant | Insignificant | Insignificant | [5] |
| Abcam ab108685 | Not Specified | Not Specified | 100% | Not specified in detail | Not specified in detail | Not specified in detail | [6] |
Data for a wider range of anti-T3 and anti-rT3 antibodies with detailed, quantitative cross-reactivity against a full panel of isomers is not always readily available in public datasheets and literature. Researchers are strongly encouraged to request this data from vendors or perform their own validation.
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is paramount for the validation of any immunoassay. The following sections provide detailed, step-by-step protocols for three common methods used to quantify antibody-antigen interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive and widely used method for determining the specificity of antibodies, especially for small molecules like iodothyronines.[7][8] The principle lies in the competition between the unlabeled antigen in the sample (or a standard of a potential cross-reactant) and a fixed amount of labeled antigen for a limited number of antibody binding sites.
Figure 2. Workflow for a Competitive ELISA to determine antibody cross-reactivity.
Step-by-Step Methodology: [9][10]
-
Antibody Coating:
-
Dilute the primary anti-iodothyronine antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the primary antigen (e.g., T4 for an anti-T4 antibody) and the potential cross-reactants (e.g., T3, rT3, T2) in assay buffer (e.g., blocking buffer). A wide concentration range is recommended to determine the IC50 (the concentration that inhibits 50% of the maximum signal).
-
Prepare the enzyme-conjugated iodothyronine (e.g., T4-HRP) at a fixed, predetermined concentration in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the enzyme-conjugated iodothyronine for 30-60 minutes at room temperature.
-
Alternatively, add 50 µL of each standard/cross-reactant dilution to the corresponding wells of the microplate, followed immediately by 50 µL of the enzyme-conjugated iodothyronine.
-
Incubate the plate for 1-2 hours at 37°C with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the primary antigen and each cross-reactant.
-
Determine the IC50 value for the primary antigen and each cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Cross-Reactant) x 100
-
Radioimmunoassay (RIA) Protocol
RIA is a classic, highly sensitive technique for quantifying small molecules and was one of the first methods used for thyroid hormone measurement.[1][2] It operates on a competitive binding principle similar to competitive ELISA, but uses a radioisotope-labeled antigen.
Figure 3. General workflow for a Radioimmunoassay (RIA) to assess cross-reactivity.
Step-by-Step Methodology: [11][12]
-
Assay Setup:
-
Label a series of tubes for standards, cross-reactants, and controls.
-
Prepare serial dilutions of the primary antigen and potential cross-reactants in an appropriate assay buffer.
-
-
Competitive Binding Reaction:
-
To each tube, add a specific volume of the standard or cross-reactant dilution.
-
Add a predetermined, limited amount of the primary anti-iodothyronine antibody to each tube.
-
Add a fixed amount of the radioactively labeled iodothyronine (e.g., ¹²⁵I-T4).
-
Vortex the tubes and incubate for a specified time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C) to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
Add a second antibody (precipitating antibody) that binds to the primary antibody (e.g., goat anti-rabbit IgG if the primary antibody was raised in a rabbit).
-
Incubate to allow the formation of a precipitable immune complex.
-
Alternatively, other separation methods like dextran-coated charcoal can be used to adsorb the free radiolabeled antigen.
-
-
Measurement of Radioactivity:
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Carefully decant the supernatant containing the free fraction.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
The data analysis is analogous to that of the competitive ELISA. A standard curve is generated by plotting the bound radioactivity against the concentration of the unlabeled primary antigen. The percent cross-reactivity is calculated using the IC50 values.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution.[13][14] It provides not only equilibrium binding constants (affinity) but also kinetic data (association and dissociation rates), offering a comprehensive characterization of antibody-antigen interactions.
Figure 4. Workflow for Surface Plasmon Resonance (SPR) analysis of antibody-iodothyronine interactions.
Step-by-Step Methodology: [3][15]
-
Ligand Immobilization:
-
The anti-iodothyronine antibody (ligand) is immobilized onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Injection and Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the iodothyronine isomer (analyte) are prepared in the running buffer.
-
Each concentration of the analyte is injected over the sensor surface for a specific duration (association phase), followed by a switch back to the running buffer to monitor the dissociation of the analyte from the antibody (dissociation phase).
-
-
Surface Regeneration:
-
After each binding cycle, a regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) against time.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
-
By comparing the KD values obtained for the primary antigen and the potential cross-reactants, the relative binding affinities and thus the specificity of the antibody can be determined.
-
Conclusion and Future Perspectives
The accurate measurement of iodothyronine isomers is fundamental to advancing our understanding of thyroid physiology and pathology. This guide has underscored the critical importance of antibody specificity and has provided a framework for evaluating and comparing the cross-reactivity of antibodies against these structurally similar hormones. The presented data, while not exhaustive, highlights the variability in specificity among different antibodies and emphasizes the necessity for rigorous in-house validation.
The experimental protocols for competitive ELISA, RIA, and SPR offer robust methodologies for researchers to characterize the performance of their antibodies. As immunoassay technologies continue to evolve, with advancements in recombinant antibody production and novel detection platforms, the demand for highly specific and well-characterized antibodies will only increase. By applying the principles and methods outlined in this guide, researchers and drug development professionals can enhance the reliability and accuracy of their iodothyronine measurements, ultimately contributing to more precise diagnostics and effective therapeutic strategies.
References
-
Bio-Rad. (n.d.). Anti Thyroxine Antibody, clone BGN/0980/322 (T4:1-32.2). Retrieved from [Link]
-
Bio-Rad. (2018, August 1). Datasheet: 8959-9831 Product Details. Retrieved from [Link]
- Piketty, M. L., d'Herbomez, M., Le Guillouzic, D., Lebtahi, R., Cosson, E., Dumont, A., ... & Helal, B. O. (1996). Clinical comparison of three labeled-antibody immunoassays of free triiodothyronine. Clinical chemistry, 42(6 Pt 1), 933–941.
- Parker, M. L. (1974). Radioimmunoassay. Journal of Nuclear Medicine Technology, 2(1), 19-25.
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
- Baldet, L., & Limerat, F. (1978). Cross reactivity of different T3 antibodies for T4. Comparison of five different kits. Annales d'Endocrinologie, 39(1), 63-64.
-
Medical Notes. (2023, October 1). Radioimmunoassay (RIA)-Introduction, Principle, Test Requirement. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
- Fillée, C., Cumps, J., & Ketelslegers, J. M. (2012). Comparison of three free T4 (FT4) and free T3 (FT3) immunoassays in healthy subjects and patients with thyroid diseases and severe non-thyroidal illnesses.
- Forni, F., Macchia, E., Giani, C., & Pinchera, A. (1985). Structural basis for the reaction of 3,5,3'-tri-iodothyronine-specific antibodies with thyroxine-containing thyroglobulin. The Biochemical journal, 228(1), 13–19.
- Gharib, H., Ryan, R. J., Mayberry, W. E., & Hockert, T. (1971). Radioimmunoassay for triiodothyronine (T 3 ): I. Affinity and specificity of the antibody for T 3. The Journal of Clinical Endocrinology & Metabolism, 33(3), 509–516.
- Lee, W. M., Pearlman, J. A., & Schalch, D. S. (1971). Radioimmunoassay for triiodothyronine (T3): II. Measurement of T3 in human serum. The Journal of Clinical Endocrinology & Metabolism, 33(3), 517-522.
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International journal of molecular sciences, 21(19), 7324.
-
Pantex. (n.d.). Anti-Triiodothyronine (T3) Monoclonal Antibody. Retrieved from [Link]
- Chopra, I. J. (1972). A radioimmunoassay for measurement of thyroxine in unextracted serum. The Journal of clinical endocrinology and metabolism, 34(6), 938–947.
- Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Drug Discovery.
-
Dr. Oracle. (2025, August 6). What is the difference between T3 (triiodothyronine) and T4 (thyroxine)? Retrieved from [Link]
- Gomes-Lima, C., & Burman, K. D. (2018). Can Reverse T3 Assay Be Employed to Guide T4 vs. T4/T3 Therapy in Hypothyroidism?. Cleveland Clinic journal of medicine, 85(10), 751–752.
- Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine reviews, 23(1), 38–89.
- Wu, S. Y., Green, W. L., Huang, W. S., Hays, M. T., & Chopra, I. J. (1998). A radioimmunoassay for measurement of 3,3'-diiodothyronine. The Journal of clinical endocrinology and metabolism, 83(1), 316–321.
- Staeheli, V., Vallotton, M. B., & Burger, A. (1975). Detection of human anti-thyroxine and anti-triiodothyronine antibodies in different thyroid conditions. The Journal of clinical endocrinology and metabolism, 41(4), 669–675.
-
Wikipedia. (n.d.). Epitope mapping. Retrieved from [Link]
- Schueler, P. A., Schwartz, H. L., Strait, K. A., Mariash, C. N., & Oppenheimer, J. H. (1994). Region-specific anti-thyroid hormone receptor (TR) antibodies detect changes in TR structure due to ligand-binding and dimerization. Molecular endocrinology (Baltimore, Md.), 8(1), 44–52.
- Burman, K. D. (2016). Reverse T3 or perverse T3? Still puzzling after 40 years. Cleveland Clinic journal of medicine, 83(7), 495–501.
- Jonklaas, J., Bianco, A. C., Bauer, A. J., Burman, K. D., Cappola, A. R., Celi, F. S., ... & Sawka, A. M. (2014). Guidelines for the treatment of hypothyroidism: prepared by the american thyroid association task force on thyroid hormone replacement. Thyroid, 24(12), 1670–1751.
- Wajner, S. M., & Maia, A. L. (2012). New insights into the mechanisms of iodothyronine deiodinase-mediated thyroid hormone activation. Current opinion in endocrinology, diabetes, and obesity, 19(5), 411–417.
- van der Deure, W. M., Peeters, R. P., & Visser, T. J. (2010). The genetic basis of variation in thyroid hormone metabolism. Endocrine development, 14, 71–90.
- Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Salvatore, D., Harney, J. W., ... & Bianco, A. C. (2008). Cellular and molecular basis of deiodinase-regulated thyroid hormone signaling. Endocrine reviews, 29(7), 898–938.
- Köhrle, J. (2002). Iodothyronine deiodinases. Methods in enzymology, 347, 125–167.
- Larsen, P. R., & Berry, M. J. (1995). Nutritional and hormonal regulation of thyroid hormone deiodinases. Annual review of nutrition, 15, 323–352.
- Visser, T. J. (1996). The role of deiodinases in the regulation of local and systemic thyroid hormone metabolism. Thyroid, 6(3), 231–235.
Sources
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pantexbioanalysis.com [pantexbioanalysis.com]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. seracare.com [seracare.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Effect of Radioimmunoassay on Accuracy of Thyroid Hormone Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3,5-Diiodo-L-Thyronine and Other Thyromimetic Compounds
This guide provides an in-depth comparison of 3,5-diiodo-L-thyronine (T2) against other thyromimetic compounds, offering a technical resource for researchers and drug development professionals. We will dissect their distinct mechanisms of action, compare their metabolic efficacy using experimental data, and outline the methodologies used to validate these findings.
Introduction: The Rationale for Thyroid Hormone Mimetics
Thyroid hormones (THs), primarily 3,5,3',5'-tetraiodo-L-thyronine (T4) and its more potent form 3,5,3'-triiodothyronine (T3), are master regulators of metabolism, essential for development, growth, and energy homeostasis.[1][2] Their broad physiological effects are mediated by binding to nuclear thyroid hormone receptors (THRs), of which two major isoforms exist: THRα and THRβ.[3][4] These isoforms exhibit distinct tissue distribution patterns; THRα is predominantly expressed in the heart, bone, and central nervous system, while THRβ is the major isoform in the liver.[3][4][5]
The powerful metabolic actions of T3, particularly its ability to lower cholesterol and reduce liver fat, make it an attractive therapeutic candidate for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[3][5][6][7] However, supraphysiological doses of T3 cause severe thyrotoxicosis, including tachycardia and muscle wasting, primarily through the non-selective activation of THRα.[3] This critical limitation has driven the development of thyromimetics—compounds designed to harness the therapeutic benefits of TH action while minimizing adverse effects.
This guide focuses on two distinct classes of thyromimetics:
-
3,5-diiodo-L-thyronine (T2): An endogenous metabolite of T3, once considered inactive, now recognized as a biologically active molecule with unique metabolic properties.[1][8][9]
-
Selective THRβ Agonists: Synthetic molecules like Sobetirome (GC-1) and Resmetirom (MGL-3196) engineered to preferentially activate the liver-specific THRβ isoform.[5][10][11]
We will objectively compare their efficacy, mechanisms, and safety profiles to inform future research and development.
A Tale of Two Mechanisms: Nuclear Receptors vs. Mitochondrial Action
The therapeutic efficacy and safety profile of a thyromimetic are fundamentally dictated by its mechanism of action. While T3 acts as a broad-spectrum agonist, T2 and selective THRβ agonists engage distinct molecular pathways.
Classical T3 Action: T3 exerts its effects primarily by binding to both THRα and THRβ in the cell nucleus. This complex then binds to Thyroid Hormone Response Elements (TREs) on DNA, regulating the transcription of a wide array of genes involved in lipid metabolism, energy expenditure, and more. This genomic action is powerful but lacks tissue specificity.
3,5-diiodo-L-thyronine (T2): A Focus on the Mitochondria Over three decades of research have shown that T2 operates through mechanisms largely independent of nuclear THRs.[1] Its affinity for human THRβ is approximately 60 to 500 times lower than that of T3.[1][12] Instead, T2's primary target appears to be the mitochondrion, the cellular powerhouse.[8][9]
Key mechanistic features of T2 include:
-
Rapid Stimulation of Mitochondrial Respiration: T2 administration rapidly increases mitochondrial oxygen consumption, often within an hour, a timeframe much faster than the hours or days required for T3's genomic effects.[1][13] This effect is independent of protein synthesis.
-
Enhanced Fatty Acid Oxidation: T2 directly stimulates the import and β-oxidation of fatty acids in the mitochondria.[3][13] This is achieved, in part, by activating the AMPK-ACC-malonyl-CoA signaling pathway.[13]
-
Activation of SIRT1: Some studies suggest T2's effects are mediated by the activation of Sirtuin 1 (SIRT1), a nuclear deacetylase that plays a crucial role in modulating lipid metabolism and enhancing mitochondrial activity.[3][14]
While T2's primary actions are non-genomic, some evidence suggests that at higher, pharmacological doses, it can exert thyromimetic effects by activating nuclear THRs, leading to suppression of the Hypothalamus-Pituitary-Thyroid (HPT) axis and potential cardiac side effects.[15][16][17]
Selective THRβ Agonists: Precision Targeting of the Liver Compounds like Sobetirome and Resmetirom were rationally designed to uncouple the beneficial hepatic effects of T3 from its deleterious systemic effects.[11] The entire therapeutic strategy is based on isoform selectivity.
-
Receptor Selectivity: Resmetirom (MGL-3196), for example, is 28-fold more selective for THRβ over THRα in functional assays.[3][5] This structural specificity allows it to activate pathways in the liver that increase fat metabolism and lower cholesterol, with minimal impact on the heart.[3][10]
-
Liver-Directed Action: In addition to receptor selectivity, some compounds are designed for preferential uptake and retention in the liver. VK2809, for instance, is a prodrug that is activated specifically in the liver, further enhancing its tissue-specific profile.[10]
The following diagram illustrates these divergent signaling pathways.
Caption: Divergent signaling pathways of T3, T2, and selective THRβ agonists.
Comparative Efficacy: A Review of the Experimental Data
Objective comparison requires a critical evaluation of quantitative data from both preclinical and clinical studies. The following tables summarize the performance of these compounds across key metabolic and safety parameters.
Table 1: Preclinical Efficacy and Safety in Rodent Models
| Parameter | 3,5-diiodo-L-thyronine (T2) | 3,5,3'-triiodothyronine (T3) | Sobetirome (GC-1) | Resmetirom (MGL-3196) |
| Hepatic Steatosis | High Efficacy: Prevents and reverses diet-induced hepatic fat accumulation.[3][14] | High Efficacy: Prevents steatosis by increasing fatty acid oxidation.[3] | High Efficacy: Effectively prevents hepatic steatosis in HFD models.[3] | High Efficacy: Reverses and prevents progression of NASH markers.[3] |
| Mechanism on Lipids | ↓ Lipogenesis, ↑ Fatty Acid Oxidation.[3][14][18] | ↑ Lipogenesis, ↑ Fatty Acid Oxidation.[3][12] | Primarily ↑ Fatty Acid Oxidation. | Primarily ↑ Fatty Acid Oxidation.[19] |
| Serum LDL-C / Cholesterol | Effective: Reduces serum cholesterol and triglycerides.[1][3] | Effective: Potent cholesterol-lowering effects. | Effective: Reduces LDL-C in multiple animal models.[20] | Effective: Induces a reduction in cholesterol.[3] |
| Body Weight | Effective: Reduces body weight and fat mass.[15] | Effective: Reduces body weight. | Effective: Reduces body fat via thermogenesis.[20] | No significant effect reported in animal models.[3] |
| HPT Axis Suppression | Yes: Suppresses serum TSH, T4, and T3 in a dose-dependent manner.[15][16] | Yes: Strong suppression of the HPT axis. | Weak: Weak suppression of the HPT axis reported.[20] | No: No impact on the central thyroid axis reported in rats.[3][5] |
| Cardiac Effects | Dose-Dependent Risk: High doses can increase heart weight and cause hypertrophy.[3][5][17] | High Risk: Causes significant tachycardia and cardiac hypertrophy. | Low Risk: No deleterious effects on the heart reported.[3] | No: No cardiac effects observed in a rat heart model.[3][5] |
HFD: High-Fat Diet; HPT: Hypothalamus-Pituitary-Thyroid; LDL-C: Low-Density Lipoprotein Cholesterol; NASH: Nonalcoholic Steatohepatitis; RMR: Resting Metabolic Rate; TSH: Thyroid-Stimulating Hormone.
Table 2: Clinical Efficacy and Safety in Human Trials
| Parameter | 3,5-diiodo-L-thyronine (T2) | Sobetirome (GC-1) | Resmetirom (MGL-3196) |
| Status | Limited human data; sold in some dietary supplements.[16][17] | Phase 1 trials completed; development discontinued.[10][11][21] | Phase 3 trials completed; approved for NASH.[22][23][24] |
| Hepatic Fat Reduction | Not formally studied in large trials. | Not a primary endpoint in early trials. | Significant: Reduced hepatic fat vs. placebo at 12 and 36 weeks.[24][25] |
| LDL-Cholesterol | A study in two individuals showed no change.[16] | Significant: Reduced LDL-C by up to 41% in a 2-week study.[10][21] | Significant: Decreased LDL-C, ApoB, and triglycerides.[4][23][26] |
| NASH Resolution | N/A | N/A | Significant: Achieved NASH resolution with no worsening of fibrosis.[24] |
| Body Weight | Increased resting metabolic rate and decreased body weight in 2 individuals.[15][16] | Weight loss was not reported in clinical trials.[21] | Not a primary effect. |
| Adverse Events | Uncertain: Lack of long-term safety data. Concerns about thyrotoxic effects remain.[17] | Generally well-tolerated in Phase 1.[21] | Generally well-tolerated: Higher incidence of transient, mild nausea and diarrhea vs. placebo.[25] |
| Cardiac Safety | No adverse cardiac effects in a small study, but long-term risk is unknown.[16] | No obvious deleterious effects reported in Phase 1.[21] | Favorable safety profile with no evidence of cardiotoxicity.[25] |
Key Experimental Protocols: A Guide to Thyromimetic Evaluation
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are standardized protocols for assessing the core efficacy and safety parameters of thyromimetic compounds.
Protocol 1: Preclinical Evaluation of Metabolic Rate and Body Composition
This workflow is designed to assess the in vivo efficacy of a test compound on energy expenditure and body composition in a diet-induced obesity model.
Caption: Workflow for a preclinical thyromimetic efficacy study.
Causality and Rationale:
-
Model Choice: The C57BL/6J mouse on a high-fat diet is a standard model that develops obesity, insulin resistance, and hepatic steatosis, mimicking key aspects of human metabolic syndrome.
-
Positive Control: Including T3 as a positive control is critical to benchmark the potency and potential thyrotoxic effects of the test compound.
-
Indirect Calorimetry: This is the gold standard for measuring whole-body energy expenditure and provides mechanistic insight by calculating the Respiratory Exchange Ratio (RER), which indicates fuel source preference (fat vs. carbohydrates).
-
Terminal Endpoints: Measuring heart weight is a crucial and simple screen for the undesirable cardiac hypertrophy associated with THRα activation.[3]
Protocol 2: Assessment of Hepatic Steatosis
Objective: To quantify the effect of a thyromimetic compound on liver fat accumulation.
-
Tissue Preparation:
-
Excise a lobe of the liver immediately post-euthanasia.
-
Fix one portion in 10% neutral buffered formalin for 24 hours for histology.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for biochemical analysis.
-
-
Histological Analysis:
-
Embed formalin-fixed tissue in paraffin and section at 5 µm.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize overall liver architecture and hepatocyte ballooning.
-
For specific lipid visualization, embed fresh tissue in OCT compound, cryosection, and perform Oil Red O staining, which stains neutral triglycerides and lipids red.
-
-
Biochemical Quantification of Liver Triglycerides:
-
Homogenize a pre-weighed portion (~50-100 mg) of frozen liver tissue.
-
Extract total lipids using a 2:1 chloroform:methanol solution (Folch method).
-
Dry and resuspend the lipid extract.
-
Quantify triglyceride concentration using a commercially available colorimetric assay kit. Normalize results to the initial tissue weight (mg of triglyceride per g of liver tissue).
-
-
Clinical Non-Invasive Assessment (MRI-PDFF):
Protocol 3: In Vitro THR Isoform Selectivity Assay
Objective: To determine if a compound preferentially activates THRβ over THRα.
-
Principle: A cell-based coactivator recruitment assay (e.g., LanthaScreen™ TR-FRET) is used. It measures the binding of a fluorescently-labeled coactivator peptide to the ligand-binding domain (LBD) of either THRα or THRβ upon agonist binding.
-
Methodology:
-
Separately incubate the terbium-labeled anti-GST antibody, the GST-tagged THRα-LBD or THRβ-LBD, a fluorescein-labeled coactivator peptide (e.g., from the SRC2 receptor), and varying concentrations of the test compound.
-
After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Agonist binding to the LBD induces a conformational change that promotes coactivator binding, bringing the terbium donor and fluorescein acceptor into proximity and generating a FRET signal.
-
Generate dose-response curves for both THRα and THRβ.
-
-
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) for each isoform.
-
The selectivity ratio is determined by dividing the EC50 for THRα by the EC50 for THRβ. A higher ratio indicates greater selectivity for THRβ. For example, Resmetirom's 28-fold selectivity was determined using such a functional assay.[3]
-
Synthesis and Future Perspectives
The comparative analysis reveals a clear divergence in strategy and therapeutic profile between T2 and modern, selective thyromimetics.
-
3,5-diiodo-L-thyronine (T2) is a potent metabolic modulator that rapidly stimulates energy expenditure and fatty acid oxidation, primarily through direct mitochondrial actions.[1][9] This makes it an intriguing molecule, particularly for its ability to reduce hepatic steatosis and body weight.[3][15] However, its clinical utility is hampered by a narrow therapeutic window. The dose required to achieve significant metabolic benefits in preclinical models often overlaps with the dose that causes undesirable thyromimetic side effects, such as HPT axis suppression and potential cardiotoxicity.[15][16] The lack of robust, long-term human safety data remains a significant barrier to its therapeutic use.
-
Selective THRβ Agonists , particularly Resmetirom (MGL-3196) , represent a triumph of rational drug design. By successfully isolating the beneficial hepatic actions of thyroid hormone from the detrimental cardiac effects, these compounds offer a targeted therapy for metabolic liver disease.[5][11] The clinical success of Resmetirom in reducing liver fat and resolving NASH with a favorable safety profile underscores the viability of this approach.[6][24][25]
Future Directions: While the path for THRβ agonists in treating NASH is now well-established, the story of T2 may not be over. Future research should focus on elucidating its unique, non-THR-mediated pathways more precisely. Understanding how T2 rapidly modulates mitochondrial function could open new therapeutic avenues, potentially through the development of novel analogs that enhance its mitochondrial specificity while eliminating any residual affinity for nuclear THRs.
For drug development professionals, the key takeaway is the paramount importance of selectivity. The journey from the broad, powerful effects of T3 to the targeted precision of Resmetirom highlights a successful paradigm: identify the specific receptor isoform and tissue responsible for therapeutic benefit and design molecules that act there and nowhere else.
References
-
Goglia, F., & Lanni, A. (2018). Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease. Frontiers in Endocrinology, 9, 599. [Link]
-
Moreno, M., Lombardi, A., Lanni, A., & Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 598. [Link]
-
Christoffolete, M. A., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in rats. Journal of Endocrinology, 220(2), 123-133. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Thyromimetics. Cognitive Vitality Reports. [Link]
-
Li, J., et al. (2022). Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 23(3), 1216. [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399. [Link]
-
Raimondi, M., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Medicine, 7, 296. [Link]
-
Di Liegro, I., et al. (2020). Metabolic effects of 3,5-Diiodo-L-Thyronine. ResearchGate. [Link]
-
Di Liegro, I., et al. (2020). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 93(1). [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Endocrinology, 156(1), 6-8. [Link]
-
Lombardi, A., et al. (2009). 3,5-diiodo-l-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E497-E502. [Link]
-
Iannucci, L. F., et al. (2017). Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms. International Journal of Molecular Sciences, 18(4), 726. [Link]
-
Chung, H. Y., & Kim, D. (2020). Thyroid Hormones and Thyromimetics: A New Approach to Nonalcoholic Steatohepatitis? Hepatology, 71(3), 1104-1106. [Link]
-
Singh, B. K., & Yen, P. M. (2016). Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges. Current Molecular Pharmacology, 9(2), 143-149. [Link]
-
Perra, A., et al. (2014). GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease. Journal of the Endocrine Society, 2(1), 1-13. [Link]
-
Al-Balushi, M. S., et al. (2023). Resmetirom: An Orally Administered, Small-molecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis. Clinical Drug Investigation, 43(1), 1-10. [Link]
-
O-Sullivan, J. F., et al. (2016). Effects of Thyroxine (T4), 3,5,3'-triiodo-L-thyronine (T3) and their Metabolites on Osteoblast Differentiation. Bone, 93, 17-25. [Link]
-
Cable, E. E. (2015). Sobetirome: the past, present and questions about the future. Expert Opinion on Investigational Drugs, 24(12), 1635-1643. [Link]
-
ClinicalTrials.gov. (2019). A Phase 3 Study to Evaluate the Efficacy and Safety of MGL-3196 (Resmetirom) in Patients With NASH and Fibrosis. [Link]
-
Lippincott NursingCenter. (2018). T3 vs T4: What is the Difference?. [Link]
-
Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet, 394(10213), 2012-2024. [Link]
-
Glinni, D., et al. (2021). Effects of Thyroid Hormones on Lipid Metabolism Pathologies in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(21), 11842. [Link]
-
Alkhouri, N., et al. (2020). Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of resmetirom (MGL-3196). Expert Opinion on Investigational Drugs, 29(11), 1213-1221. [Link]
-
Scanlan, T. S. (2010). Sobetirome: A case history of bench-to-clinic drug discovery and development. Molecular and Cellular Endocrinology, 328(1-2), 1-6. [Link]
-
de Lange, P., et al. (2014). New avenues for regulation of lipid metabolism by thyroid hormones and analogs. Frontiers in Physiology, 5, 434. [Link]
-
O-Sullivan, J. F., et al. (2016). Effects of Thyroxine (T4), 3,5,3′-triiodo-l-thyronine (T3) and their Metabolites on Osteoblast Differentiation. Loma Linda University. [Link]
-
Alkhouri, N., et al. (2020). Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of Resmetirom (MGL-3196). ResearchGate. [Link]
-
Li, J., et al. (2022). Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. PubMed. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2024). Resmetirom. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Senese, R., et al. (2017). Both 3,5-Diiodo-L-Thyronine and 3,5,3-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms. Frontiers in Physiology, 8, 706. [Link]
-
Wikipedia. (n.d.). Levothyroxine. [Link]
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]
- 4. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thyroid Hormones and Thyromimetics: A New Approach to Nonalcoholic Steatohepatitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pagepressjournals.org [pagepressjournals.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 12. iris.unina.it [iris.unina.it]
- 13. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. academic.oup.com [academic.oup.com]
- 17. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
- 24. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. natap.org [natap.org]
- 26. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Assessment of the Thyromimetic Effects of 3,5-T2 and T3
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond T3 – Exploring the Thyromimetic Potential of 3,5-T2
For decades, 3,5,3'-triiodo-L-thyronine (T3) has been recognized as the principal biologically active thyroid hormone, orchestrating a vast array of metabolic processes crucial for growth, development, and energy homeostasis.[1][2][3] Its profound effects are primarily mediated through nuclear thyroid hormone receptors (THRs), which act as ligand-dependent transcription factors.[4] However, the therapeutic application of T3 is often hampered by a narrow therapeutic window, with the risk of thyrotoxic side effects such as tachycardia and muscle wasting.[5] This has spurred the search for thyromimetic compounds with a more favorable safety profile.
Enter 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of T3.[6][7] Initially considered an inactive byproduct, a growing body of evidence now suggests that 3,5-T2 possesses unique thyromimetic properties, particularly in the regulation of energy and lipid metabolism.[8][9] Notably, some studies suggest that 3,5-T2 can elicit beneficial metabolic effects, such as increased resting metabolic rate and reduced hepatic steatosis, potentially without the deleterious side effects associated with T3 administration.[8][9][10] This guide provides a comprehensive in vivo comparison of the thyromimetic effects of 3,5-T2 and T3, delving into their mechanisms of action, metabolic consequences, and the experimental methodologies used to assess them.
Divergent Mechanisms: Nuclear vs. Mitochondrial Actions
A key distinction between T3 and 3,5-T2 lies in their primary mechanisms of action. While both can interact with THRs, their affinities and downstream effects differ significantly.
T3 predominantly exerts its effects through genomic pathways. It binds with high affinity to nuclear THRs (TRα and TRβ), initiating the transcription of a wide range of target genes involved in metabolism.[4] This genomic action accounts for the relatively slow onset but long-lasting effects of T3.[3][6]
3,5-T2, in contrast, is thought to act more rapidly and, in part, through non-genomic pathways, with a particular affinity for mitochondria. [7][11][12] Evidence suggests that 3,5-T2 can directly modulate mitochondrial respiration and fatty acid oxidation, independent of protein synthesis.[11][13][14] While it can bind to THRs, its affinity is considerably lower than that of T3.[5][15][16] This suggests that the thyromimetic effects of 3,5-T2 may be mediated by a combination of both THR-dependent and independent mechanisms.
Caption: Contrasting signaling pathways of T3 and 3,5-T2.
Comparative In Vivo Effects: A Head-to-Head Analysis
Animal studies, primarily in rodents, have been instrumental in dissecting the distinct in vivo effects of 3,5-T2 and T3. The choice of an animal model, such as diet-induced obese mice, is critical for studying metabolic disorders as it closely mimics the human condition of obesity and associated comorbidities like hepatic steatosis.[8][9][10]
| Parameter | 3,5-T2 Effects | T3 Effects | Key Experimental Observations |
| Metabolic Rate | Rapid increase in oxygen consumption and energy expenditure.[4][17][18] | Slower, but sustained, increase in metabolic rate.[6] | Studies in hypothyroid rats show 3,5-T2 stimulates resting metabolic rate within hours, an effect not blocked by protein synthesis inhibitors, unlike T3.[3][6] |
| Lipid Metabolism | Reduces hepatic triglycerides and serum cholesterol.[8][9][10] Stimulates fatty acid oxidation.[19] Downregulates genes involved in lipogenesis.[5] | Reduces serum cholesterol.[19] Stimulates both fatty acid oxidation and de novo lipogenesis.[13] | In high-fat diet-fed rats, 3,5-T2 prevents hepatic lipid accumulation by enhancing fatty acid oxidation and inhibiting lipogenesis, whereas T3 stimulates both pathways.[5] |
| Glucose Homeostasis | Reduces blood glucose levels, potentially by decreasing hepatic glucose output.[20][21] May improve glucose tolerance.[17] | Reduces blood glucose levels.[20][21] | In obese mice, both 3,5-T2 and T3 lower blood glucose, but their mechanisms appear distinct from classical insulin sensitization.[20][21] |
| HPT Axis | Dose-dependent suppression of the Hypothalamic-Pituitary-Thyroid (HPT) axis, leading to reduced TSH, T4, and T3 levels.[8][10][17][19] | Potent suppression of the HPT axis.[8][10] | High doses of 3,5-T2 mimic the negative feedback effects of T3 on the HPT axis.[8][10][22] However, some studies suggest a preferential effect of lower dose 3,5-T2 on the HPT axis without significant peripheral metabolic effects.[22] |
| Cardiovascular System | Potential for cardiac side effects, such as increased heart weight, at higher doses.[2][8][10][19] | Known to cause tachycardia and cardiac hypertrophy at thyrotoxic doses. | Studies in mice have shown that 3,5-T2 can lead to enlarged hearts, indicating potential for adverse cardiac effects.[2][8][10] |
Experimental Protocols for In Vivo Assessment
To ensure the scientific rigor of comparative studies between 3,5-T2 and T3, a set of validated experimental protocols is essential. These protocols should be designed as self-validating systems with appropriate controls.
Protocol 1: Assessment of Metabolic Rate
Objective: To measure whole-body energy expenditure and respiratory exchange ratio (RER).
Methodology: Indirect Calorimetry
-
Animal Acclimation: Individually house mice in metabolic cages for at least 24-48 hours to acclimate to the new environment.[23] The first day of data is often discarded.[23]
-
Data Collection: Use an open-circuit indirect calorimetry system (e.g., CLAMS) to continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) for 3-4 days.[23]
-
Calculation of Energy Expenditure (EE): EE is calculated using the Weir equation: EE (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].
-
Calculation of Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value near 0.7 suggests fat oxidation.[24]
-
Controls: A vehicle-treated control group is crucial. For studies involving diet-induced obesity, a lean control group on a standard chow diet should also be included.
Caption: Workflow for assessing metabolic rate using indirect calorimetry.
Protocol 2: Evaluation of Hypothalamic-Pituitary-Thyroid (HPT) Axis Function
Objective: To assess the central effects of 3,5-T2 and T3 on the HPT axis.
Methodology: Hormonal and Gene Expression Analysis
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein at the end of the treatment period.
-
Hormone Measurement: Measure serum levels of TSH, T4, and T3 using commercially available ELISA or radioimmunoassay (RIA) kits.[25][26]
-
Tissue Collection: Harvest the pituitary and hypothalamus.
-
Gene Expression Analysis: Isolate RNA from the pituitary and hypothalamus and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key HPT axis regulatory genes, such as Tshb (TSH beta subunit) and Trh (Thyrotropin-releasing hormone).[10][25]
-
Controls: Include a vehicle-treated control group. In studies with hypothyroid models, a euthyroid control group is also necessary.
Protocol 3: Assessment of Glucose Homeostasis
Objective: To evaluate the effects on glucose metabolism and insulin sensitivity.
Methodology: Glucose and Insulin Tolerance Tests (GTT and ITT)
-
Fasting: Fast mice for a standardized period (e.g., 6 hours) before each test.[27]
-
Glucose Tolerance Test (GTT):
-
Measure baseline blood glucose from a tail snip.
-
Administer an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[27]
-
-
Insulin Tolerance Test (ITT):
-
Measure baseline blood glucose.
-
Administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.[27]
-
-
Data Analysis: Calculate the area under the curve (AUC) for both GTT and ITT to quantify glucose clearance and insulin sensitivity.
-
Controls: A vehicle-treated control group is essential for comparison.
Conclusion: A Nuanced Perspective on Thyromimetic Action
The in vivo comparison of 3,5-T2 and T3 reveals a complex and nuanced picture of thyromimetic action. While 3,5-T2 demonstrates promising effects on lipid metabolism and energy expenditure, often with a more rapid onset than T3, it is not devoid of classical thyroid hormone effects.[3][4] At pharmacological doses, 3,5-T2 can suppress the HPT axis and may exert adverse cardiovascular effects, similar to T3.[2][8][10][17]
The notion of 3,5-T2 as a purely peripherally acting metabolic modulator without central effects is not fully supported by the current body of evidence.[15][22] The dose-dependent nature of its effects is a critical consideration for any potential therapeutic application.[8][10] Future research should focus on elucidating the precise molecular mechanisms underlying the distinct actions of 3,5-T2, including its interactions with mitochondrial proteins and its potential for tissue-specific effects. A deeper understanding of these mechanisms will be crucial for the development of novel thyromimetics that can harness the beneficial metabolic properties of thyroid hormones while minimizing their undesirable side effects.
References
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., Köhrle, J., & Schürmann, A. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
-
Köhrle, J. (2019). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Metabolites, 9(12), 293. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Goglia, F., & Lanni, A. (2014). 3,5-T2 – a Janus-faced thyroid hormone metabolite exerts both canonical T3-mimetic endocrine and intracrine hepatic action. Frontiers in Endocrinology, 5, 189. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., Köhrle, J., & Schürmann, A. (2015). 3,5-diiodo-L-thyronine (3,5-T2) exerts thyromimetic effects on hypothalamus-pituitary-thyroid axis, body composition, and energy metabolism in male diet-induced obese mice. Endocrinology, 156(1), 389-99. [Link]
-
Goglia, F., & Silvestri, E. (2003). Thyroid hormones and mitochondria. Bioscience reports, 23(1-2), 17–32. [Link]
-
Padron, A. S., de Souza, J. S., da Silva, M. S., de Castro, J. P., da-Silva, W. S., de Carvalho, D. P., & de Freitas Ferreira, A. C. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in Wistar rats. Journal of endocrinology, 221(3), 415–427. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Goglia, F., & Lanni, A. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 438. [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 156(1), 5–8. [Link]
-
Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3,5-diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. The Journal of molecular endocrinology, 19(2), 137–147. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., Köhrle, J., & Schürmann, A. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399. [Link]
-
Gnoni, A., Tol-Velt, H., & Gnoni, G. V. (2020). Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms. International journal of molecular sciences, 21(10), 3463. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., Köhrle, J., & Schürmann, A. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399. [Link]
-
da Silva Teixeira, S., Bocco, B. M., Garcia-Souza, D. C., da-Silva, W. S., de Sibio, M. T., de Castro, J. P., ... & Ferreira, A. C. (2016). 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice. Acta physiologica (Oxford, England), 218(3), 184–196. [Link]
-
da Silva Teixeira, S., Bocco, B. M., Garcia-Souza, D. C., da-Silva, W. S., de Sibio, M. T., de Castro, J. P., ... & Ferreira, A. C. (2016). 3,5-diiodothyronine (3,5-T2) Reduces Blood Glucose Independently of Insulin Sensitization in Obese Mice. Acta Physiologica, 218(3), 184-196. [Link]
-
Wondisford, F. E. (2018). Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice. Methods in molecular biology (Clifton, N.J.), 1801, 155–161. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., Köhrle, J., & Schürmann, A. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399. [Link]
-
Lombardi, A., Lanni, A., de Lange, P., Silvestri, E., Grasso, P., Senese, R., ... & Goglia, F. (2007). Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). IUBMB life, 59(8-9), 517–523. [Link]
-
Köhrle, J. (2022). 3,5-T2—an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Metabolites, 12(5), 412. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Lanni, A., & Goglia, F. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research-Bollettino della Società Italiana di Biologia Sperimentale, 94(1). [Link]
-
Maze Engineers. (2022, December 13). Rodent Metabolism and Measurable Metabolic Parameters. Maze Engineers. [Link]
-
Lombardi, A., Senese, R., De Matteis, R., Busiello, R. A., Cioffi, F., Goglia, F., & Lanni, A. (2015). Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats. Cellular Physiology and Biochemistry, 37(2), 643-656. [Link]
-
Ghayee, H. K., & Auchus, R. J. (2023). Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis. In Endotext. MDText.com, Inc. [Link]
-
Orozco, A., Valverde-R, C., & Olvera, A. (2014). 3,5-Diiodothyronine (T2) is on a role. A new hormone in search of recognition. General and comparative endocrinology, 203, 34–40. [Link]
-
Wondisford, F. E. (2018). Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice. Methods in molecular biology (Clifton, N.J.), 1801, 155–161. [Link]
-
de Lange, P., Cioffi, F., Senese, R., Moreno, M., Lombardi, A., Silvestri, E., ... & Lanni, A. (2017). Both 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet. Frontiers in physiology, 8, 88. [Link]
-
Cavallo, A., Gnoni, A., Gnoni, G. V., & Siculella, L. (2016). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in physiology, 7, 28. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Lanni, A., & Goglia, F. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research-Bollettino della Società Italiana di Biologia Sperimentale, 94(1). [Link]
-
Lanni, A., Moreno, M., & Goglia, F. (2016). The effects of 3,5-diiodothyronine on energy balance. Frontiers in physiology, 7, 11. [Link]
-
da Silva, M. S., de Souza, J. S., da-Silva, W. S., de Castro, J. P., da Silva Teixeira, S., Bocco, B. M., ... & Ferreira, A. C. (2018). Both 3,5-diiodo-L-thyronine (T2) and T3 modulate glucose-induced insulin secretion. Journal of Endocrinology, 238(1), 1-13. [Link]
-
JoVE. (2018, February 9). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [Video]. JoVE. [Link]
-
Senese, R., Cioffi, F., de Lange, P., Goglia, F., & Lanni, A. (2018). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology, 9, 438. [Link]
-
Ayala, J. E., Samuel, V. T., Ramadori, G., Ravussin, Y., & Kahn, B. B. (2010). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, 59(10), 2391-2401. [Link]
-
Baylor College of Medicine. (n.d.). Mouse Metabolic Research Unit Guidelines and Resources. BCM. [Link]
-
Brooks, G. A., & White, T. P. (1978). Determination of metabolic and heart rat responses of rats to treadmill exercise. Journal of applied physiology, 45(6), 1009-1015. [Link]
-
Wikipedia contributors. (2023, December 1). Hypothalamic–pituitary–thyroid axis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
-
Dattani, M. T., & Preece, M. A. (2004). Endocrinology Evaluation Protocol: Pituitary and Hypothalamus. In Practical Algorithms in Paediatric Endocrinology (pp. 1-10). Karger. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 6. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. 3,5-Diiodo-L-thyronine (3,5-t2) exerts thyromimetic effects on hypothalamus-pituitary-thyroid axis, body composition, and energy metabolism in male diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? [mdpi.com]
- 20. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 22. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hypothalamic–pituitary–thyroid axis - Wikipedia [en.wikipedia.org]
- 27. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-3,5-diiodo-L-thyronine
As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical reagents we employ. Boc-3,5-diiodo-L-thyronine, a key analogue of thyroid hormones used in metabolic and proteomics research, requires meticulous handling and disposal due to its chemical nature.[1] This guide provides an in-depth, procedural framework for its proper disposal, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance. Our objective is to empower you with the knowledge to manage this compound's lifecycle responsibly, ensuring the safety of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Core Characteristics
Boc-3,5-diiodo-L-thyronine is a halogenated organic compound.[2][3] The presence of two iodine atoms on its aromatic structure is the primary determinant for its disposal classification. The closely related compound, 3,5-Diiodo-L-thyronine, is classified as harmful to aquatic life with long-lasting effects (H412).[4] Therefore, a core precautionary principle is to avoid its release into the environment (P273), particularly through aqueous routes like laboratory drains.[4]
The tert-butyloxycarbonyl (Boc) protecting group, while altering its chemical reactivity for synthesis, does not mitigate the environmental hazards associated with the iodinated thyronine core. Disposal procedures must therefore address the risks posed by halogenated organics.
| Property | Value / Guideline | Source |
| Chemical Name | Boc-3,5-diiodo-L-thyronine | [1][5] |
| CAS Number | 178877-78-6 | [1] |
| Molecular Formula | C₂₀H₂₁I₂NO₆ | [1] |
| Molecular Weight | 625.2 g/mol | [1] |
| Physical State | Solid, powder | [4] |
| Hazard Classification | (Analog) H412: Harmful to aquatic life with long lasting effects | [4] |
| Key Precaution | P273: Avoid release to the environment | [4] |
| Disposal Mandate | P501: Dispose of contents/container to an appropriate facility | [4] |
| Storage Temperature | Refrigerate; -20°C recommended for long-term storage | [6] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of Boc-3,5-diiodo-L-thyronine is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[3][7]
Causality: The reasoning is twofold:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration with specialized "flue gas scrubbing" systems.[4] These systems are necessary to neutralize the corrosive and toxic gases (e.g., hydrogen iodide) produced during combustion. Mixing them with non-halogenated solvents complicates and increases the cost of this process.[7]
-
Regulatory Compliance: Environmental regulations mandate the separate disposal of halogenated organic compounds to ensure they are treated by facilities equipped to handle them safely.
The following diagram outlines the critical decision-making workflow for segregating laboratory waste containing this compound.
Caption: Decision workflow for segregating Boc-3,5-diiodo-L-thyronine waste.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol ensures safety and compliance. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2][4]
Required PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use.[4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[2][8]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Obtain a dedicated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[3][7] These containers must be in good condition, compatible with the waste, and have a secure, threaded cap.[9]
-
Use separate containers for solid and liquid halogenated waste.
-
-
Label the Container Before Use:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[7][9]
-
Clearly write "Halogenated Organic Waste."[8]
-
List all chemical constituents, including Boc-3,5-diiodo-L-thyronine and any solvents. Do not use abbreviations or chemical formulas.[9] Maintain a running log of the components and their approximate volumes or masses.[3]
-
-
Transferring Waste:
-
Solid Waste: Carefully transfer pure Boc-3,5-diiodo-L-thyronine powder or grossly contaminated items (e.g., weighing paper, contaminated gloves) into the designated Halogenated Solid Waste container. Minimize the generation of dust.[4]
-
Liquid Waste: Pour solutions containing Boc-3,5-diiodo-L-thyronine into the designated Halogenated Liquid Waste container.[2]
-
Decontaminating Glassware: Rinse glassware that contained the compound with a small amount of a suitable solvent (e.g., the solvent used in the procedure). This rinseate is now considered halogenated waste and must be added to the halogenated liquid waste container.
-
-
Secure and Store the Container:
-
Arrange for Final Disposal:
-
Once the container is full, or as per your institutional policy, contact your EHS department to arrange for pickup.[8] Do not overfill containers.
-
Under no circumstances should Boc-3,5-diiodo-L-thyronine or its solutions be disposed of down the drain.[2][4][8]
Managing Spills and Accidental Releases
Accidents require a swift and prepared response to mitigate exposure and environmental release.
-
Evacuate and Alert: Evacuate personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection (N95 dust mask for solids) if necessary.[4]
-
Prevent Spread: Prevent the spilled material from entering drains.[4]
-
Cleanup Procedure:
-
For Solid Spills: To avoid creating dust, gently cover the spill with an inert absorbent material.[4] Moisten the material slightly if necessary.[10] Using non-sparking tools, carefully sweep or scoop the material into a suitable container for disposal.[4]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or chemical spill pads).[9]
-
-
Final Steps: Place all cleanup materials into a sealed, clearly labeled bag or container as "Halogenated Solid Waste."[7] Wash the spill area thoroughly. Report the incident to your institution's EHS office.
By integrating these scientifically-grounded procedures into your laboratory workflow, you build a self-validating system of safety and compliance. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific community and its relationship with the environment.
References
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
-
3,5-Diiodo-L-thyronine - Safety Data Sheet. ChemicalBook. (2025-12-20).
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations.
-
Hazardous Waste Segregation. Bucknell University.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
-
Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR).
-
SAFETY DATA SHEET - N-Fmoc-3,5-diiodo-L-tyrosine. Fisher Scientific. (2024-03-13).
-
Safety Data Sheet 3,3',5-Triiodo-L-thyronine. Metasci.
-
3,5-Diiodo-L-thyronine thyroid hormone analog. Sigma-Aldrich.
-
Boc-3, 5-diiodo-L-thyronine, min 99%, 1 gram. CP Lab Safety.
-
Boc-3,5-diiodo-L-thyronine. Santa Cruz Biotechnology.
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Sources
- 1. scbt.com [scbt.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.es [fishersci.es]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. nj.gov [nj.gov]
A Senior Application Scientist's Guide to the Safe Handling of Boc-3,5-diiodo-L-thyronine
Introduction: Understanding the Compound and the Imperative for Safety
Boc-3,5-diiodo-L-thyronine is a derivative of the thyroid hormone T2, utilized by researchers in the exploration of metabolic pathways and drug development.[1] Its structure, featuring a di-iodinated aromatic ring, places it in the category of halogenated organic compounds, which necessitates stringent handling protocols.[2][3] The tert-butyloxycarbonyl (Boc) protecting group modifies its solubility and reactivity, but the core hazards associated with iodinated thyronines remain a primary consideration.
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist and instill a deep understanding of the causality behind each safety measure. By adopting these field-proven practices, your laboratory can ensure the integrity of your research and, most importantly, the safety of your personnel.
Hazard Identification and Risk Assessment
-
Primary Routes of Exposure: Inhalation of the powder, skin contact, and eye contact are the most probable routes of exposure.[5][6]
-
Health Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[6]
-
Thyroid Gland Sensitivity: Iodinated compounds, particularly those structurally related to thyroid hormones, pose a specific risk due to the thyroid gland's natural affinity for iodine.[8][9] Inadvertent absorption could potentially interfere with thyroid function.[10]
-
-
Physical State: The compound is a solid powder at room temperature, which increases the risk of generating airborne dust during handling.[11]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is not a static requirement but a dynamic process based on the specific task and associated risks. The guiding principle is to create a complete barrier between the researcher and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Lab Coat | Long-sleeved, fully fastened | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 compliant) | Prevents eye contact with airborne particles or splashes.[5][12] |
| Hand Protection | Nitrile gloves (inspected before use) | Provides a chemical-resistant barrier to prevent skin absorption.[5][12] Double-gloving is recommended when handling the pure solid.[13] |
| Respiratory Protection | N-95 respirator or higher | Mandatory when handling the powder outside of a certified fume hood. Prevents inhalation of fine dust particles.[13] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection based on the physical form of the chemical and the task.
Engineering Controls: Creating a Safe Workspace
Reliance on PPE alone is insufficient. Engineering controls are critical for minimizing exposure at the source.
-
Chemical Fume Hood: All procedures involving the handling of solid Boc-3,5-diiodo-L-thyronine, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[7][14] This is the most effective way to prevent inhalation of the powder and contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be the primary point of containment.[15]
Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Designate a specific area within the fume hood for the handling procedure.
-
Cover the work surface with absorbent bench paper.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, waste container) within the fume hood before introducing the chemical.
-
Don the appropriate PPE as determined by the workflow in Diagram 1.
Step 2: Weighing and Transfer
-
Perform weighing on an analytical balance placed inside the fume hood or in a containment enclosure.
-
Open the container slowly to avoid creating a plume of airborne powder.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid tapping or dropping the powder, which can generate dust.
-
Close the primary container immediately after dispensing.
Step 3: Dissolution
-
Place the weigh boat containing the powder into the receiving flask or vial.
-
Add the desired solvent slowly, directing the stream to wet the powder and prevent it from becoming airborne.
-
Cap the flask/vial and mix using a vortex or sonicator until fully dissolved.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to managing unexpected events safely and effectively.
Spill Response
The immediate priority is to prevent the aerosolization of the powder.
Caption: Step-by-step procedure for managing a powdered chemical spill.
Key Spill Cleanup Steps (for minor spills):
-
Alert and Isolate: Notify others in the lab and restrict access to the area.[16]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, double nitrile gloves, and an N-95 respirator.[13]
-
Contain and Wet: Gently cover the spill with wet absorbent pads or paper towels.[16][17] This is the most critical step to prevent the powder from becoming airborne.
-
Clean: Once the powder is wetted, carefully wipe up the material, working from the outside of the spill inward. Place all contaminated materials into a sealable plastic bag.[18]
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse.[16]
-
Dispose: Label the bag of contaminated material and dispose of it as hazardous chemical waste.[18]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal: Responsible Management of Halogenated Waste
Proper segregation and disposal of chemical waste are legally required and environmentally critical. As an iodinated compound, Boc-3,5-diiodo-L-thyronine waste must be treated as halogenated organic waste.[2][3]
| Waste Stream | Container Type | Labeling Requirement | Disposal Notes |
| Solid Waste | Sealable, compatible plastic container or bag. | "HALOGENATED ORGANIC SOLID WASTE" + full chemical name. | Includes contaminated gloves, weigh boats, absorbent pads, etc. |
| Liquid Waste | Sealable, compatible plastic or glass bottle. | "HALOGENATED ORGANIC LIQUID WASTE" + all constituents and approximate percentages. | Solutions containing the compound. Do not mix with non-halogenated waste. [19] |
| Sharps | Puncture-proof sharps container. | "HALOGENATED SHARPS WASTE" | Contaminated needles or other sharp objects. |
Key Principles:
-
Segregation: Never mix halogenated and non-halogenated waste streams. This is crucial for proper disposal and significantly impacts disposal costs.[3][15]
-
Labeling: All waste containers must be clearly and accurately labeled with their full contents.[15][19]
-
Storage: Keep waste containers closed except when adding waste. Store them in a designated Satellite Accumulation Area within the lab.[15]
Conclusion
The safe handling of Boc-3,5-diiodo-L-thyronine is predicated on a foundational understanding of its potential hazards and the implementation of a multi-layered safety strategy. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous standard operating procedures, researchers can confidently and safely advance their scientific objectives. This guide serves as a dynamic resource; always consult your institution's specific safety protocols and the latest Safety Data Sheets for related compounds.
References
-
Duke Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from Duke OESO website. [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from Pesticide Environmental Stewardship website. [Link]
-
Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from Texas A&M University-Texarkana website. [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from Westlab website. [Link]
-
University of Waterloo. (2025, September 3). Hazardous Drugs Spill Clean Up. Retrieved from University of Waterloo Safety & Risk Services website. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry website. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Campus Operations website. [Link]
-
Howard, B. Y. (n.d.). Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology. [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from OC-Praktikum website. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University website. [Link]
-
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from The University of Vermont website. [Link]
-
Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from Duke University website. [Link]
-
University of Nevada, Reno. (n.d.). 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual. Retrieved from University of Nevada, Reno website. [Link]
-
Metasci. (n.d.). Safety Data Sheet 3,3',5-Triiodo-L-thyronine. Retrieved from Metasci website. [Link]
-
Dhaal India. (n.d.). Protecting Your Thyroid with Shields: Essential Radiation Safety Gear. Retrieved from Dhaal India website. [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from EIHF Isofroid website. [Link]
-
INFAB. (2025, February 5). Protecting the Thyroid: Why Healthcare Workers Must Shield Their Glands. Retrieved from INFAB website. [Link]
-
Attenutech. (n.d.). Thyroid Shields. Retrieved from Attenutech website. [Link]
-
Phillips Safety. (n.d.). Thyroid Shields. Retrieved from Phillips Safety website. [Link]
-
CP Lab Safety. (n.d.). Boc-3, 5-diiodo-L-thyronine, min 99%, 1 gram. Retrieved from CP Lab Safety website. [Link]
-
Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrine Practice, 21(3), 304-307. [Link]
Sources
- 1. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. fishersci.es [fishersci.es]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 10. Thyroid Protection for Healthcare Workers - INFAB [infabcorp.com]
- 11. fishersci.com [fishersci.com]
- 12. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. tamut.edu [tamut.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. westlab.com [westlab.com]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
